molecular formula C11H9BrO3 B1461788 Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate CAS No. 685126-90-3

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Cat. No.: B1461788
CAS No.: 685126-90-3
M. Wt: 269.09 g/mol
InChI Key: HJPRARUAILLJJE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPRARUAILLJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653226
Record name Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685126-90-3
Record name Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Abstract

This guide provides a comprehensive technical overview of the , a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document elucidates the reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding outcome. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution of this important transformation.

Reaction Overview and Strategic Rationale

The is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol, in this case, Methyl 5-bromo-2-hydroxybenzoate (also known as methyl 5-bromosalicylate), with an alkyl halide, propargyl bromide. The overall transformation is depicted below:

Figure 1: Overall Reaction Scheme Reaction scheme for the

The strategic choice of this pathway is underpinned by its reliability, the commercial availability of the starting materials, and the straightforward nature of the procedure. The propargyl group introduced is a versatile functional handle, enabling further transformations such as "click" chemistry, Sonogashira coupling, or cyclization reactions.[3]

Mechanism and Causality of Experimental Choices

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] Understanding the role of each component is critical to mastering this synthesis.

2.1. The SN2 Pathway The core of the reaction is the backside attack of a nucleophile on an electrophilic carbon center, resulting in the inversion of stereochemistry (though not relevant for this achiral substrate) and the displacement of a leaving group.[4]

  • Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate by a base. This generates a potent nucleophile, the corresponding phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the primary carbon of propargyl bromide. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.

  • Displacement: The attack occurs in a concerted fashion, leading to the formation of the C-O ether bond and the simultaneous expulsion of the bromide ion as the leaving group.[1]

2.2. Rationale for Reagent Selection

  • Substrates: The choice of Methyl 5-bromo-2-hydroxybenzoate as the nucleophile precursor and propargyl bromide as the electrophile is ideal. The Williamson ether synthesis works best with primary alkyl halides like propargyl bromide, as secondary and tertiary halides are prone to undergo competing elimination (E2) reactions, especially with a sterically unhindered alkoxide.[1][4]

  • Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a moderately weak, non-nucleophilic base, making it an excellent choice for this synthesis.[5] It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions, such as hydrolysis of the methyl ester. It is also inexpensive, easy to handle, and can be removed by simple filtration after the reaction.[6][7] The use of a stronger base like sodium hydride (NaH) is also possible but requires stricter anhydrous conditions.[8]

  • Solvent (Acetone/DMF): A polar aprotic solvent is crucial for SN2 reactions.[1] Solvents like acetone or N,N-Dimethylformamide (DMF) are ideal because they can solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents, such as ethanol, would solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[1]

Detailed Experimental Protocol

This protocol is designed for reproducibility and scalability. Standard laboratory safety precautions should always be observed.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants 1. Combine Methyl 5-bromosalicylate, K₂CO₃, and Acetone in flask. add_reagent 2. Add Propargyl Bromide dropwise. reactants->add_reagent reflux 3. Heat to reflux (e.g., 60°C) for 4-6 hours. Monitor by TLC. add_reagent->reflux cool_filter 4. Cool to RT. Filter off K₂CO₃. reflux->cool_filter evaporate 5. Evaporate solvent (in vacuo). cool_filter->evaporate extract 6. Redissolve in EtOAc. Wash with H₂O and brine. evaporate->extract dry_conc 7. Dry (Na₂SO₄). Concentrate. extract->dry_conc purify 8. Purify by recrystallization or column chromatography. dry_conc->purify analyze 9. Characterize final product (NMR, MS, MP). purify->analyze

Caption: Experimental workflow for the .

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Standard glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dry acetone (approx. 0.1 M concentration relative to the limiting reagent).[3]

  • Reagent Addition: Attach a reflux condenser and begin stirring the suspension. Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 60°C for acetone) and maintain for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) by observing the consumption of the starting material.

  • Workup - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with additional acetone.

  • Workup - Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL) and saturated brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, typically as an off-white or pale yellow solid.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.[9]

Quantitative Data Summary

The following table provides an example calculation for a reaction performed on a 10 mmol scale.

ReagentFormulaMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
Methyl 5-bromo-2-hydroxybenzoateC₈H₇BrO₃231.041.010.02.31 g
Propargyl Bromide (80% in Toluene)C₃H₃Br118.961.212.01.78 g (1.43 g active)
Potassium CarbonateK₂CO₃138.212.525.03.46 g
AcetoneC₃H₆O58.08--~100 mL

Note: Yields for this reaction are typically high, often in the 80-95% range, depending on the purity of reagents and precision of the execution.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Key signals to look for in ¹H NMR include the disappearance of the phenolic -OH peak, the appearance of a new alkyne proton (~2.5 ppm), and new methylene protons (-O-CH₂-, ~4.7 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 270/272, showing the characteristic isotopic pattern for bromine).

  • Infrared Spectroscopy (IR): To identify key functional groups. Expect to see the disappearance of the broad O-H stretch and the appearance of a sharp alkyne C-H stretch (~3300 cm⁻¹) and a C≡C stretch (~2100 cm⁻¹).

  • Melting Point (MP): A sharp melting point range indicates high purity of the crystalline solid product.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC indicates significant starting material remains, additional propargyl bromide (0.2 eq) can be added, or the reaction time can be extended. Ensure the potassium carbonate is finely powdered and the solvent is sufficiently dry for optimal results.

  • Side Products: Propargyl bromide can be unstable and may decompose, especially if old or improperly stored, leading to colored impurities.[10] Using freshly distilled or high-purity propargyl bromide is recommended.

  • Safety - Propargyl Bromide: Propargyl bromide is a potent lachrymator, is toxic, and should be handled with extreme care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Safety - Solvents: Acetone is highly flammable. Ensure heating is done using a controlled heating mantle or oil bath, away from open flames.

Conclusion

The via the Williamson ether synthesis is a highly efficient and reliable method. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can consistently achieve high yields of this versatile chemical intermediate. The protocol described herein provides a robust foundation for its preparation in a laboratory setting.

References

  • Filo. (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online].
  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online].
  • Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. [Online].
  • Wikipedia. (n.d.). Williamson ether synthesis. [Online]. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Online].
  • Farooq, H., et al. (2021). SELECTIVE ARYLATION OF PHENOL PROTECTED PROPARGYL BROMIDE VIA PD-CATALYSED SUZUKI COUPLING REACTION: SYNTHESIS, MECHANISTIC STUD. Journal of the Chilean Chemical Society. [Online].
  • Asymmetric Info. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Online]. Available at: [Link]

  • Reddit User Discussion. (2015). Help finiding procedure for williamson ether synthesis... r/chemistry. [Online]. Available at: [Link]

  • Reddit User Discussion. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. [Online]. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a versatile synthetic intermediate possessing a unique combination of reactive functional groups. Its structure, featuring a brominated aromatic ring, a methyl ester, and a propargyl ether, makes it a valuable building block in the synthesis of a wide array of complex organic molecules. The strategic placement of the bromo substituent allows for further functionalization via cross-coupling reactions, while the terminal alkyne of the propargyl group is amenable to a variety of transformations, including click chemistry, cyclization reactions, and metal-catalyzed couplings. The methyl ester provides a handle for hydrolysis, amidation, or reduction, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, offering insights for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

PropertyValueSource
Chemical Name Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylateKey Organics Limited[1]
Synonyms Methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoateKey Organics Limited[1]
CAS Number 685126-90-3Key Organics Limited[1]
Molecular Formula C₁₁H₉BrO₃Key Organics Limited[1]
Molecular Weight 269.09 g/mol Key Organics Limited[1]
Appearance Not specified (likely a solid)-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

Structure:

Chemical Structure of the Topic Compound

Synthesis

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a two-step process starting from the commercially available Methyl 5-bromo-2-hydroxybenzoate.

Workflow for the Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate:

SynthesisWorkflow start Methyl 5-bromo-2-hydroxybenzoate propargylation Propargylation Reaction (Williamson Ether Synthesis) start->propargylation Propargyl bromide, Base (e.g., K2CO3), Solvent (e.g., Acetone) purification Purification (e.g., Column Chromatography) propargylation->purification product Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate purification->product

A schematic of the synthesis process.

Step 1: Synthesis of the Precursor, Methyl 5-bromo-2-hydroxybenzoate

This precursor can be synthesized from 2-hydroxybenzoic acid (salicylic acid) through bromination followed by esterification, or by bromination of methyl salicylate. The latter is often preferred for regioselectivity.

Step 2: Propargylation of Methyl 5-bromo-2-hydroxybenzoate

The final step is a Williamson ether synthesis, a well-established method for forming ethers. The hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate is deprotonated by a mild base, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Detailed Experimental Protocol:

  • Dissolution: To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight excess of a mild base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any remaining inorganic impurities and unreacted starting materials.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a commonly used base for this type of reaction as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenolic hydroxyl group without causing unwanted side reactions such as hydrolysis of the ester.

  • Choice of Solvent: Acetone and DMF are excellent solvents for this reaction as they are polar enough to dissolve the reactants and facilitate the SN2 reaction, yet they are aprotic, which prevents solvation of the nucleophile and thus enhances its reactivity.

  • Reaction Temperature: The reaction is often carried out at a slightly elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Potential Reactivity and Applications

The trifunctional nature of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate makes it a highly attractive scaffold for the synthesis of diverse molecular architectures.

Logical Relationship of Functional Groups and Potential Reactions:

Reactivity topic Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate bromo Bromo Group topic->bromo propargyl Propargyl Group (Terminal Alkyne) topic->propargyl ester Methyl Ester topic->ester suzuki Suzuki Coupling bromo->suzuki sonogashira Sonogashira Coupling bromo->sonogashira heck Heck Coupling bromo->heck buchwald Buchwald-Hartwig Amination bromo->buchwald click Click Chemistry (CuAAC) propargyl->click cyclization Cyclization Reactions (e.g., to form heterocycles) propargyl->cyclization metal_coupling Metal-Catalyzed Couplings propargyl->metal_coupling hydrolysis Hydrolysis ester->hydrolysis amidation Amidation ester->amidation reduction Reduction ester->reduction

Sources

An In-Depth Technical Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a specialized organic molecule featuring a terminal alkyne, a bromine atom, and a methyl ester on a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The propargyloxy group, in particular, serves as a versatile handle for "click chemistry," a class of highly efficient and specific reactions. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, this guide outlines a robust synthetic route and expected analytical data based on well-established chemical principles and analogous compounds.

Physicochemical Properties and Synthesis

The initial step in working with any novel compound is to understand its basic properties and a reliable method for its synthesis.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is presented in the table below. These values are calculated based on the chemical structure.

PropertyValue
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 285.09 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in common organic solvents like DCM, EtOAc, and acetone
CAS Number Not readily available
Synthesis via Williamson Ether Synthesis

The most direct and efficient method for preparing Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[1] In this case, the readily available starting materials are Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)[2][3] and Propargyl bromide (CAS: 106-96-7)[4][5].

The reaction proceeds by deprotonating the hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate with a mild base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of Propargyl bromide to form the desired ether linkage.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions SM1 Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2) Reaction Williamson Ether Synthesis SM1->Reaction Phenolic Precursor SM2 Propargyl bromide (CAS: 106-96-7) SM2->Reaction Alkylating Agent Base K₂CO₃ (Potassium Carbonate) Base->Reaction Solvent Acetone or DMF Solvent->Reaction Temp Reflux Temp->Reaction Product Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Reaction->Product

Caption: Proposed synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Detailed Experimental Protocol

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

  • Propargyl bromide (1.2 eq, 80% solution in toluene is commonly available)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)[7]

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add Propargyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propargyl group, the terminal alkyne proton, and the methyl ester protons. The aromatic protons should appear as doublets or doublets of doublets in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the ether oxygen will likely appear as a doublet around δ 4.8 ppm. The terminal alkyne proton should be a triplet around δ 2.5 ppm, and the methyl ester protons will be a singlet around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around δ 165 ppm), the aromatic carbons (δ 110-160 ppm), the carbons of the alkyne (δ 75-80 ppm), the methylene carbon (around δ 56 ppm), and the methyl ester carbon (around δ 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[8]

  • C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

  • C≡C stretch: A weak band around 2120 cm⁻¹ for the carbon-carbon triple bond.

  • C=O stretch: A strong band around 1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the region of 1250-1000 cm⁻¹ for the aryl ether and ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

The unique structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate makes it a valuable tool in drug discovery, primarily due to its terminal alkyne functionality.

Click Chemistry

The terminal alkyne group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10] This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide-functionalized molecule.[11] This has broad applications in:

  • Bioconjugation: Linking the molecule to proteins, peptides, or other biomolecules to study biological processes.[12]

  • Lead Optimization: Rapidly generating libraries of compounds by attaching various azide-containing fragments to the core structure.

  • Development of PROTACs: The terminal alkyne can serve as a synthetic handle for constructing Proteolysis Targeting Chimeras.

Click_Chemistry_Application cluster_reaction CuAAC Click Chemistry Target_Molecule Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Reaction Cycloaddition Target_Molecule->Reaction Terminal Alkyne Azide Azide-containing Molecule (e.g., Drug, Probe, Biomolecule) Azide->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Conjugate Triazole-linked Conjugate Reaction->Conjugate

Caption: Application of the target molecule in CuAAC click chemistry.

Building Block for Heterocyclic Synthesis

The propargyl ether moiety can undergo various cyclization reactions to form chromene or other heterocyclic systems, which are common scaffolds in many biologically active compounds.[13] The bromine atom also provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional molecular diversity.

Safety and Handling

The starting material, Propargyl bromide, is a lachrymator and should be handled with care in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The final product should be treated as a potentially hazardous chemical, and a full safety assessment should be conducted before use.

Conclusion

References

  • Propargyl bromide. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • ResearchGate. (2009). Modelling of structure and interpretation of IR absorption spectra for crystals of substituted aryl propargyl ethers of phenols. Retrieved from [Link]

  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers... Retrieved from [Link]

  • ResearchGate. (2019). Interplay between Conformation and Crystal Packing in Aryl Propargyl Ethers: Structural and Spectroscopic Properties of 2‐(prop‐2‐yn‐1‐yloxy)acene Derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 5-bromo-2-hydroxy-3-nitrobenzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 2. (1981). Vibrational spectra and molecular conformation of propargyl ethyl ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • American Chemical Society. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. Retrieved from [Link]

  • American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones... Retrieved from [Link]

  • ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the complete structural determination of a novel substituted aromatic compound, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. Each analytical step is presented not merely as a procedure, but as a strategic choice aimed at solving a specific piece of the molecular puzzle. The methodologies described herein form a self-validating system, ensuring the final structure is confirmed with the highest degree of scientific confidence.

Introduction and Elucidation Strategy

The target molecule, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, is a polyfunctional aromatic compound. Its structure suggests potential utility as a versatile intermediate in organic synthesis, possibly for creating complex heterocyclic scaffolds or as a building block in medicinal chemistry. The unambiguous confirmation of its structure is paramount before its use in further applications.

Our elucidation strategy is a multi-pronged spectroscopic approach, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and, finally, the precise assembly of the molecular framework. This process relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

The proposed workflow is outlined below:

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Final Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) H1_NMR ¹H NMR HRMS->H1_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->H1_NMR Identifies Functional Groups C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Proton Environment COSY 2D COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC 2D HSQC C13_NMR->HSQC Carbon Skeleton HMBC 2D HMBC COSY->HMBC HSQC->HMBC ¹H-¹³C Direct Bonds Structure Final Structure Confirmation HMBC->Structure Long-Range Connectivity (Key Assembly Step)

Caption: Workflow for Structure Elucidation.

Elemental Composition and Molecular Weight Determination

Methodology: High-Resolution Mass Spectrometry (HRMS)

The first crucial step is to determine the exact mass and, by extension, the molecular formula of the compound.

  • Experimental Protocol: The sample is analyzed using a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, with electrospray ionization (ESI) in positive ion mode.[1] This technique provides mass accuracy typically below 5 ppm, which is essential for confidently determining the elemental composition.

  • Expected Results & Interpretation: The molecular formula is C₁₁H₉BrO₃. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the HRMS spectrum is expected to show two peaks of nearly equal intensity separated by approximately 2 m/z units. For C₁₁H₉⁷⁹BrO₃, the calculated monoisotopic mass is 267.9786 Da. The corresponding peak for the ⁸¹Br isotope would be at 269.9765 Da. Observing this doublet with high mass accuracy provides unequivocal evidence for the presence of a single bromine atom and confirms the elemental composition.[2][3]

Functional Group Identification

Methodology: Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an ATR (Attenuated Total Reflectance) accessory. A background spectrum is taken, followed by the sample spectrum, over a range of 4000-400 cm⁻¹.

  • Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's functional groups. Based on the proposed structure, the following key absorption bands are anticipated:

    • ≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is diagnostic for the terminal alkyne proton.[4][5][6]

    • Aromatic C-H Stretch: Weaker absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate C-H bonds on the benzene ring.[7][8]

    • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the methylene (-CH₂-) and methyl (-CH₃) groups.[5][7]

    • C≡C Stretch: A weak to medium, sharp absorption in the range of 2100-2260 cm⁻¹ confirms the presence of the alkyne triple bond.[4][6]

    • C=O Stretch (Ester): A very strong, sharp absorption around 1715-1730 cm⁻¹. The conjugation with the aromatic ring is expected to shift this peak to a slightly lower wavenumber compared to a saturated ester (which appears around 1735 cm⁻¹).[4][7]

    • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[8]

    • C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region will be present, corresponding to the C-O bonds of the ester and the aryl ether.

Functional Group Expected IR Absorption (cm⁻¹) Vibration Type
Terminal Alkyne~3300 (sharp, strong)≡C-H Stretch
Terminal Alkyne2100-2260 (weak, sharp)C≡C Stretch
Aromatic Ester1715-1730 (strong)C=O Stretch
Aryl Ether~1250 (strong)Asymmetric C-O-C Stretch
Aromatic Ring1450-1600C=C Stretch

The presence of these key bands provides strong, direct evidence for the major functional components of the molecule.

Assembly of the Molecular Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing detailed information about the connectivity and chemical environment of every hydrogen and carbon atom.

  • Experimental Protocol: All NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent. Standard pulse programs are used to obtain ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

Proton NMR (¹H NMR)

This experiment identifies all unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

  • Expected Data & Interpretation:

    • Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has three protons. Given the substitution pattern (1,2,4-trisubstituted), a characteristic splitting pattern is expected.

      • One proton will appear as a doublet (d ), likely around δ 7.9 ppm, due to coupling with its single ortho neighbor. This is H-6, deshielded by the adjacent ester group.

      • A second proton will appear as a doublet of doublets (dd ), likely around δ 7.2 ppm. This is H-4, with both ortho and meta couplings.

      • The third proton will appear as a doublet (d ), likely around δ 7.0 ppm. This is H-3, coupled only to H-4.

    • Propargyl Methylene (δ ~4.8 ppm): The two protons of the -O-CH₂- group will appear as a doublet (d ), integrating to 2H. The signal is shifted downfield due to the adjacent ether oxygen. It is split into a doublet by the terminal alkyne proton.

    • Ester Methyl (δ ~3.9 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet (s ), integrating to 3H.

    • Alkyne Proton (δ ~2.5 ppm): The terminal alkyne proton (≡C-H) will appear as a triplet (t ), integrating to 1H, due to coupling with the two methylene protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Rationale
H-6~7.9d1HDeshielded by adjacent C=O and Br
H-4~7.2dd1HOrtho to Br, meta to ether
H-3~7.0d1HOrtho to ether oxygen
-OCH₂-~4.8d2HAdjacent to ether oxygen
-OCH₃~3.9s3HEster methyl group
≡C-H~2.5t1HTerminal alkyne proton
Carbon NMR (¹³C NMR & DEPT)

This experiment identifies all unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

  • Expected Data & Interpretation:

    • Carbonyl Carbon (δ ~165 ppm): The ester C=O carbon.

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. Two will be quaternary (C-1, C-2, C-5), and three will be CH carbons (C-3, C-4, C-6), which will show positive signals in the DEPT-135 spectrum. The carbon attached to bromine (C-5) will be shifted to ~115 ppm, while the carbon attached to the ether oxygen (C-2) will be significantly downfield (~158 ppm).

    • Alkyne Carbons (δ ~75-80 ppm): Two signals are expected. The terminal CH carbon (≡C-H) will appear around δ 78 ppm, and the internal quaternary carbon (-C≡) will appear around δ 76 ppm.

    • Methylene Carbon (δ ~56 ppm): The -OCH₂- carbon will show a negative signal in the DEPT-135 spectrum.

    • Methyl Carbon (δ ~52 ppm): The -OCH₃ carbon will show a positive signal in the DEPT-135 spectrum.

2D NMR: Assembling the Pieces

2D NMR experiments are critical for unambiguously connecting the fragments identified by 1D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Key expected correlations include:

    • A cross-peak between the aromatic protons at H-3 and H-4.

    • A cross-peak between the aromatic protons at H-4 and H-6 (a weaker, meta-coupling might be visible).

    • A strong cross-peak between the methylene protons (-OCH₂-) and the terminal alkyne proton (≡C-H).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each CH, CH₂, and CH₃ signal in the ¹³C spectrum based on the already interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the pivotal experiment for connecting the molecular fragments across quaternary carbons and heteroatoms.[9][10] It shows correlations between protons and carbons that are two or three bonds away. The key correlations that will lock in the final structure are:

    • Connecting the Ester: The methyl protons (-OCH₃) will show a correlation to the carbonyl carbon (C=O). These same protons will also show a correlation to the quaternary aromatic carbon C-1.

    • Connecting the Propargyl Group: The methylene protons (-OCH₂-) will show a crucial three-bond correlation to the aromatic carbon C-2, confirming the attachment point of the ether.

    • Confirming Aromatic Substitution:

      • The aromatic proton H-6 will show correlations to C-2, C-4, and the carbonyl carbon.

      • The aromatic proton H-3 will show correlations to C-1 and C-5.

      • The aromatic proton H-4 will show correlations to C-2 and C-6.

G H_Me H (-OCH₃) C_CO C=O H_Me->C_CO C1 C1 H_Me->C1 H_CH2 H (-OCH₂) C2 C2 H_CH2->C2 H6 H6 H6->C_CO H6->C2 C4 C4 H6->C4

Sources

An In-depth Technical Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, also known as methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoate, is a substituted aromatic compound featuring a strategic combination of functional groups: a methyl ester, a bromine atom, and a terminal alkyne. This trifecta of functionalities makes it a highly valuable building block for complex molecular architectures.

The fundamental identity of any chemical compound begins with its molecular formula and weight. Through stoichiometric calculation based on its constituent atoms (11 Carbon, 9 Hydrogen, 1 Bromine, 3 Oxygen), the molecular formula is determined to be C₁₁H₉BrO₃ .

From this formula, we can derive the precise molecular weights, which are critical for quantitative experimental design and analytical characterization. The calculated molecular weight, based on isotopic abundances, is 269.09 g/mol . This value is consistent with that of its isomer, methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate[1]. For high-resolution mass spectrometry, the monoisotopic mass is calculated to be 267.9735 Da .

A summary of its key computed and physical properties is presented below.

PropertyValueSource
IUPAC Name methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoate-
Molecular Formula C₁₁H₉BrO₃Calculated
Molecular Weight 269.09 g/mol Calculated,[1]
Monoisotopic Mass 267.9735 DaCalculated
Physical Form Expected to be a solid at room temperatureInferred from precursors[2][3]
Solubility Expected to be soluble in organic solvents like DCM, EtOAc, AcetoneInferred from synthesis protocols

Rationale and Protocol for Synthesis: A Self-Validating Approach

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is most effectively achieved via the Williamson ether synthesis . This classic, yet powerful, Sₙ2 reaction is the method of choice due to its reliability, high yield, and the ready availability of starting materials.[4][5] The core of this strategy involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.

Our starting material is Methyl 5-bromo-2-hydroxybenzoate , a compound whose structure and properties are well-documented.[2][3] The phenolic proton on this molecule is acidic and can be readily removed by a suitable base. The electrophile is propargyl bromide , which provides the terminal alkyne functionality. Propargyl bromide is an excellent substrate for Sₙ2 reactions because it is a primary alkyl halide, minimizing the risk of competing elimination reactions.[4][5]

The choice of base and solvent is critical for ensuring the reaction proceeds to completion with minimal side products. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without hydrolyzing the methyl ester. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide. It also has a convenient boiling point for refluxing the reaction to ensure a reasonable reaction rate.

Experimental Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Methyl 5-bromo-2-hydroxybenzoate E Combine reagents in flask A->E B Potassium Carbonate (K₂CO₃) B->E C Propargyl Bromide C->E Add dropwise D Acetone (Solvent) D->E F Reflux at 60-65°C for 4-6 hours E->F G Monitor by TLC F->G H Filter off K₂CO₃ G->H I Evaporate Acetone H->I J Dissolve in Ethyl Acetate I->J K Wash with H₂O & Brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify via Column Chromatography (Hexane:EtOAc gradient) M->N O Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate N->O

Caption: Williamson ether synthesis workflow for the target compound.

Detailed Step-by-Step Protocol
  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per 1 g of starting material).

  • Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

  • Electrophile Addition: Add propargyl bromide (1.2 eq) dropwise to the stirring suspension. The slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The molecular architecture of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate makes it a strategic intermediate for diverse applications, particularly in the synthesis of pharmaceuticals and novel materials. Benzoic acid and its derivatives are widely used in the pharmaceutical industry as intermediates, preservatives, and active ingredients themselves.[6]

  • Click Chemistry Handle: The terminal alkyne (propargyl group) is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and specific conjugation of the molecule to other molecules containing an azide group, such as biomolecules, polymers, or fluorescent tags.

  • Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide range of substituents at this position, facilitating the generation of diverse molecular libraries for screening. For example, similar bromo-benzoic acid precursors are used as starting materials for antidiabetic drugs.[7]

  • Scaffold for Medicinal Chemistry: The overall structure can serve as a rigid scaffold for the development of inhibitors for biological targets such as enzymes or receptors.[8] The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation, or it can be reduced to an alcohol for further derivatization.

Logical Flow for Application as a Pharmaceutical Intermediate

G cluster_0 Reaction Pathways cluster_1 Resulting Scaffolds cluster_2 Potential Applications A Methyl 5-bromo-2- (2-propynyloxy)benzenecarboxylate B Suzuki Coupling (Adds Aryl/Heteroaryl Group) A->B C Click Chemistry (CuAAC) (Adds Azide-containing Moiety) A->C D Ester Hydrolysis (Forms Carboxylic Acid) A->D E Bi-aryl Propargyl Ester B->E F Bromophenyl Triazole Ester C->F G Bromophenyl Propargyl Acid D->G H Library Synthesis for High-Throughput Screening E->H I Bio-conjugation & Probe Development F->I J Lead Optimization via Amide Coupling G->J

Caption: Potential derivatization pathways for drug discovery applications.

Conclusion

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a compound of significant synthetic utility. While its direct characterization data is not broadly published, its molecular properties can be confidently determined, and its synthesis is readily achievable through established, reliable methodologies like the Williamson ether synthesis. Its unique combination of reactive functional groups provides a versatile platform for researchers engaged in the discovery and development of novel therapeutics and advanced materials. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this valuable chemical intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 316201, Methyl 5-bromo-2-methylbenzoate." PubChem, [Link]. Accessed January 20, 2026.

  • Pharmaffiliates. "Methyl 5-bromo-2-chlorobenzoate." Pharmaffiliates, [Link]. Accessed January 20, 2026.

  • Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, [Link]. Accessed January 20, 2026.

  • Wikipedia. "Williamson ether synthesis." Wikipedia, [Link]. Accessed January 20, 2026.

  • Mustafa, G., et al. "Methyl 5-bromo-2-hydroxybenzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 5, 2012, pp. o1467. National Center for Biotechnology Information, [Link]. Accessed January 20, 2026.

  • Maccari, G., et al. "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molecules, vol. 27, no. 1, 2022, p. 238. MDPI, [Link]. Accessed January 20, 2026.

  • Professor Dave Explains. "Williamson Ether Synthesis." YouTube, 29 Aug. 2018, [Link]. Accessed January 20, 2026.

  • Reddit. "Help finiding procedure for williamson ether synthesis..." r/chemistry, 2015, [Link]. Accessed January 20, 2026.

  • ResearchGate. "(PDF) Methyl 5-bromo-2-hydroxybenzoate." ResearchGate, [Link]. Accessed January 20, 2026.

  • Google Patents. "JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Singh, P., et al. "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review." Pharmaceuticals, vol. 17, no. 1, 2024, p. 119. MDPI, [Link]. Accessed January 20, 2026.

  • Zhang, Y., et al. "Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot." ChemMedChem, vol. 11, no. 1, 2016, pp. 69-76. PubMed, [Link]. Accessed January 20, 2026.

  • Al-Dhaini, A. A., et al. "A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective." Heliyon, vol. 9, no. 11, 2023, p. e21799. National Center for Biotechnology Information, [Link]. Accessed January 20, 2026.

  • Al-Dhaini, A. A., et al. "Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product." ChemRxiv, 2024. ChemRxiv, [Link]. Accessed January 20, 2026.

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An In-Depth Technical Guide to the Safe Handling of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a bespoke synthetic intermediate increasingly utilized in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a brominated aromatic ring, a propargyl ether, and a methyl ester, offers a versatile platform for the synthesis of complex molecular targets. The presence of the terminal alkyne facilitates "click" chemistry and other metal-catalyzed coupling reactions, while the bromo-substituted phenyl ring provides a handle for a variety of cross-coupling methodologies.[1][2] This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in an understanding of its chemical reactivity and potential hazards. It is intended for researchers, chemists, and professionals in drug development who may work with this or structurally similar reagents.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is not publicly available, a robust hazard assessment can be constructed by examining its constituent functional groups and data from structurally analogous compounds.

Summary of Potential Hazards

Based on the analysis of related chemical structures, the primary hazards associated with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate are summarized in the table below.

Hazard ClassGHS Classification (Probable)Description of Potential Effects
Acute Toxicity (Oral) Category 4Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)May cause respiratory irritation.[4][5]

This table represents a probable hazard profile based on data from structurally similar compounds and is intended for risk assessment and planning purposes.

Chemical Reactivity and Stability Considerations

The propargyl ether moiety introduces specific reactivity hazards that must be managed. Propargyl groups can undergo energetic decomposition, particularly in the presence of certain metals or at elevated temperatures. While the ester is an electron-withdrawing group that can moderate this reactivity to some extent, caution is still warranted.

  • Thermal Sensitivity : Avoid excessive heating, as this can lead to exothermic decomposition.

  • Metal-Catalyzed Reactions : Propargyl esters can undergo rearrangements, such as[3][6]- or[3][3]-sigmatropic shifts, often catalyzed by transition metals like gold or silver.[6][7] While synthetically useful, these reactions can be exothermic and should be well-controlled.

  • Incompatible Materials : Avoid strong oxidizing agents, strong bases, and certain metals that can catalyze the decomposition of the alkyne.

The brominated aromatic ring is generally stable but can participate in various synthetic transformations.[8][9] Under certain conditions, particularly in the presence of strong reducing agents or catalysts, de-bromination may occur.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood : All handling of solid and solutions of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4][11]

  • Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection : Chemical safety goggles or a face shield are required to protect against splashes.[3][4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.[4]

  • Skin and Body Protection : A laboratory coat should be worn to prevent skin contact. For larger quantities, additional protective clothing may be necessary.[4]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Procedures Check_Fume_Hood Verify Fume Hood Functionality Locate_Safety_Equipment Locate Eyewash & Safety Shower Check_Fume_Hood->Locate_Safety_Equipment Inspect_PPE Inspect PPE for Integrity Locate_Safety_Equipment->Inspect_PPE Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Inspect_PPE->Don_PPE Work_In_Hood Work Inside Chemical Fume Hood Don_PPE->Work_In_Hood Handle_Compound Handle Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Work_In_Hood->Handle_Compound Clean_Work_Area Decontaminate Work Area Handle_Compound->Clean_Work_Area Doff_PPE Remove and Dispose of PPE Properly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Handling
  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[12]

  • Avoid Inhalation : Do not breathe dust or vapors.[4]

  • Grounding : For transfers of large quantities of solid, take precautionary measures against static discharge.

  • Inert Atmosphere : For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

  • Eating and Drinking : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

Storage
  • Container : Keep in a tightly closed container.

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • Ignition Sources : Keep away from heat, sparks, and open flames.[12]

  • Recommended Temperature : Store at room temperature unless otherwise specified.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3]
Accidental Release Measures
  • Small Spills :

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the area.

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.[3]

    • Contact emergency services and the institutional safety office.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Unsuitable Extinguishing Media : A direct water jet may spread the fire.

  • Specific Hazards : Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[3][12] Vapors may be heavier than air and can travel to a source of ignition and flash back.[3]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Disposal Considerations

  • Waste Disposal : Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

  • Contaminated Packaging : Dispose of as unused product.

Emergency_Response_Flowchart cluster_Exposure Exposure Event cluster_First_Aid Immediate First Aid cluster_Medical_Attention Medical Assistance cluster_Spill Spill or Release Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Move_To_Fresh_Air Move to Fresh Air Exposure->Move_To_Fresh_Air Wash_With_Water Flush with Water (15 min) Exposure->Wash_With_Water Rinse_Mouth Rinse Mouth (Do NOT Induce Vomiting) Exposure->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_To_Fresh_Air->Seek_Medical_Attention Wash_With_Water->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Provide_SDS_Info Provide Compound Information to Medical Personnel Seek_Medical_Attention->Provide_SDS_Info Spill_Release Accidental Release Evacuate Evacuate Area Spill_Release->Evacuate Contain_Spill Contain Spill with Inert Material Evacuate->Contain_Spill Dispose_Waste Dispose of Waste Properly Contain_Spill->Dispose_Waste

Caption: Emergency Response Flowchart for Exposure and Spills.

Synthesis and Reactivity Profile

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate typically involves the Williamson ether synthesis, reacting a substituted phenol with a propargyl halide. For example, the reaction of methyl 5-bromo-2-hydroxybenzoate with propargyl bromide in the presence of a base like potassium carbonate.[13][14] This synthetic route is important for understanding potential impurities and side products. The reactivity of this molecule is dominated by the three functional groups, making it a valuable building block in organic synthesis.[15][16][17][18]

Conclusion

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a valuable synthetic intermediate with a manageable hazard profile when handled with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling practices, is paramount for ensuring the safety of all laboratory personnel. This guide provides a framework for developing robust safety protocols tailored to the specific applications of this compound in a research and development setting.

References

  • Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - ACS Publications. (2023). Retrieved from [Link]

  • Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed. (2023). Retrieved from [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (n.d.). Retrieved from [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Publishing. (2022). Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (2024). Retrieved from [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. (n.d.). Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.). Retrieved from [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents. (n.d.).

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solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in Organic Solvents

Abstract

Introduction: Understanding the Solute

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a substituted aromatic compound with a molecular structure that suggests a nuanced solubility profile. Its key structural features include:

  • Aromatic Benzene Ring: A large, non-polar core that contributes to lipophilicity.

  • Methyl Ester Group (-COOCH₃): A polar functional group capable of acting as a hydrogen bond acceptor.

  • Propargyl Ether Group (-OCH₂C≡CH): Contains an ether linkage (a hydrogen bond acceptor) and a terminal alkyne. This group adds both polar and non-polar character.

  • Bromo Group (-Br): An electronegative atom that introduces polarity and increases the molecular weight.

Molecular Structure:

Given these features, the molecule is predicted to be moderately polar. It lacks strong hydrogen bond donating groups (like -OH or -NH), but possesses multiple hydrogen bond accepting sites (the ether oxygen and the two oxygens of the ester). This structure dictates that its solubility will be highly dependent on the specific intermolecular forces it can form with a given solvent.

The Principle of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" provides a powerful predictive tool.[1] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2]

  • Polar Solvents effectively dissolve polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.[1][2] Polar solvents can be further classified as:

    • Protic: Capable of donating hydrogen bonds (e.g., alcohols, water).

    • Aprotic: Not capable of donating hydrogen bonds (e.g., acetone, DMSO).[2]

  • Non-polar Solvents dissolve non-polar solutes primarily through weaker van der Waals forces (London dispersion forces).[1]

To systematically investigate the solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a panel of solvents with varying polarities and hydrogen bonding capabilities should be employed.

Table 1: Selected Organic Solvents for Solubility Screening

The following table lists a curated selection of solvents, ordered by increasing polarity, suitable for determining the solubility profile of the target compound.

Solvent NameChemical FormulaClassPolarity Index (P')Dielectric Constant (ε)
n-HexaneC₆H₁₄Non-polar0.11.88
TolueneC₇H₈Non-polar2.42.38
Diethyl Ether(C₂H₅)₂OModerately Polar Aprotic2.84.33
Dichloromethane (DCM)CH₂Cl₂Moderately Polar Aprotic3.18.93
Tetrahydrofuran (THF)C₄H₈OModerately Polar Aprotic4.07.58
Ethyl AcetateCH₃COOC₂H₅Moderately Polar Aprotic4.46.02
AcetoneCH₃COCH₃Polar Aprotic5.120.7
MethanolCH₃OHPolar Protic5.132.7
Acetonitrile (ACN)CH₃CNPolar Aprotic5.837.5
Dimethylformamide (DMF)(CH₃)₂NCHOPolar Aprotic6.436.7
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic7.246.7

Data compiled from various sources.[3][4][5][6][7][8][9][10]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[11][12][13][14] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification P1 Weigh excess solute (e.g., 5-10 mg) P2 Add precise volume of solvent (e.g., 1 mL) to vial P1->P2 Step 1 E1 Seal vials securely P2->E1 E2 Agitate at constant temp. (e.g., 25°C for 24-48h) on orbital shaker E1->E2 Step 2 S1 Centrifuge vials to pellet undissolved solid E2->S1 S2 Alternatively, filter supernatant through 0.22 µm syringe filter S1->S2 OR Q1 Carefully collect supernatant S2->Q1 Q2 Dilute supernatant accurately to fall within calibration range Q1->Q2 Q3 Analyze via UV-Vis or HPLC Q2->Q3 Q4 Calculate concentration using calibration curve Q3->Q4

Caption: A step-by-step workflow for determining thermodynamic solubility.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (e.g., 5-10 mg) into a series of glass vials (e.g., 2 mL HPLC vials). The key is to ensure undissolved solid remains at the end of the experiment.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of each selected organic solvent from Table 1 into its respective vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[14] Preliminary time-point studies can be conducted to confirm the minimum time to equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly.

    • To separate the saturated liquid phase from the undissolved solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Filtration is often preferred to eliminate fine particulates.

  • Sample Preparation for Analysis:

    • Carefully transfer a known aliquot of the clear supernatant into a clean vial.

    • Based on an estimated solubility, perform an accurate serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical method.

Analytical Quantification: UV-Vis Spectrophotometry

Due to the presence of the aromatic ring, the target compound is expected to have a strong UV absorbance, making UV-Vis spectrophotometry a straightforward and accessible method for quantification.[15][16] The Beer-Lambert law, A = εbc, forms the basis of this analysis, where absorbance (A) is linearly proportional to concentration (c).

Protocol for UV-Vis Quantification
  • Determine λ_max:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or methanol).

    • Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max). This wavelength should be used for all subsequent measurements to ensure maximum sensitivity.

  • Prepare Calibration Standards:

    • Prepare a high-concentration stock solution of the compound by accurately weighing a known mass and dissolving it in a known volume of solvent.

    • Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected concentration of the diluted solubility samples.

  • Generate Calibration Curve:

    • Measure the absorbance of each calibration standard at λ_max.

    • Plot Absorbance vs. Concentration (in mg/mL or mol/L).

    • Perform a linear regression on the data points. A coefficient of determination (R²) value > 0.995 is required for a reliable calibration curve.

  • Analyze Samples:

    • Measure the absorbance of the diluted supernatant samples from the shake-flask experiment.

    • Using the equation of the line from the linear regression (y = mx + b), calculate the concentration of the diluted sample.

  • Calculate Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution.

    • Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor

Note on Advanced Methods: High-Performance Liquid Chromatography (HPLC) with a UV detector offers a more specific and robust method for quantification.[17][18][19] It has the added advantage of simultaneously confirming the purity and stability of the compound during the experiment. HPLC method development would involve selecting an appropriate column (e.g., C18 reversed-phase), mobile phase, and flow rate.[18][20]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table to facilitate analysis and comparison across different solvents.

Table 2: Solubility Data for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

(This is a template table to be populated with experimental data.)

SolventSolvent ClassPolarity Index (P')Measured Solubility (mg/mL)Measured Solubility (mol/L)*
n-HexaneNon-polar0.1
TolueneNon-polar2.4
Diethyl EtherMod. Polar Aprotic2.8
DichloromethaneMod. Polar Aprotic3.1
TetrahydrofuranMod. Polar Aprotic4.0
Ethyl AcetateMod. Polar Aprotic4.4
AcetonePolar Aprotic5.1
MethanolPolar Protic5.1
AcetonitrilePolar Aprotic5.8
DimethylformamidePolar Aprotic6.4
Dimethyl SulfoxidePolar Aprotic7.2

*Calculated using the molecular weight of the compound.

Diagram 2: Predicted Solubility Profile

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility Solute Methyl 5-bromo-2- (2-propynyloxy)benzenecarboxylate Prop1 Moderately Polar Solute->Prop1 Prop2 H-bond Acceptor Solute->Prop2 LowSol Low Solubility Prop1->LowSol Mismatch HighSol High Solubility Prop1->HighSol Good Match MedSol Medium-Low Solubility Prop1->MedSol Mismatch NonPolar Non-polar (e.g., Hexane) ModPolar Moderately Polar (e.g., EtOAc, THF, DCM) NonPolar->LowSol HighPolar Highly Polar (e.g., Methanol, DMSO) ModPolar->HighSol HighPolar->MedSol

Caption: Conceptual relationship between solute polarity and expected solubility.

Interpretation: Based on the molecular structure, it is hypothesized that the compound will exhibit the highest solubility in moderately polar aprotic solvents like Dichloromethane, Ethyl Acetate, and Tetrahydrofuran, which can effectively interact with the ester and ether groups without the competing solute-solvent hydrogen bonding that would occur in protic solvents. Solubility is expected to be lower in highly non-polar solvents (like hexane) and potentially limited in highly polar protic solvents (like methanol) where strong solvent-solvent interactions may dominate.

Conclusion

This guide provides a robust and scientifically grounded methodology for determining the solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in a range of common organic solvents. By combining the well-established shake-flask method with quantitative UV-Vis spectroscopy, researchers can generate reliable and reproducible data essential for informed decision-making in synthesis, purification, and formulation development. The principles and protocols outlined herein are broadly applicable and serve as a valuable resource for characterizing the physicochemical properties of novel compounds.

References

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

  • Honeywell. (n.d.). Dielectric Constant. Retrieved from [Link]

  • Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • University of Michigan. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • Elmhurst University. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PharmaCores. (2023). HPLC analytical Method development: an overview. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 5-bromo-2-methylbenzoate - PubChem. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Quora. (2018). How to detect the best solvent for specific organic compounds from its structure. Retrieved from [Link]

  • ResearchGate. (2009). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate - PubChem. Retrieved from [Link]

  • ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Methyl 5-bromosalicylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 5-bromo-2-hydroxy-3-propionylbenzoate - PubChem. Retrieved from [Link]

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Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Reactive Centers for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer multiple avenues for chemical modification is paramount. Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate emerges as a compelling, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide will provide an in-depth analysis of the potential applications of this molecule, leveraging the unique and synergistic functionalities of its three key chemical handles: a bromine atom, a terminal alkyne (propargyl group), and a methyl ester. These reactive centers position this compound as a versatile building block for the synthesis of diverse compound libraries, the development of targeted covalent inhibitors, and the construction of complex bioconjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and explore new frontiers in therapeutic design.

The strategic placement of these three functional groups on a central benzene ring offers a powerful platform for combinatorial chemistry and the systematic exploration of structure-activity relationships (SAR). The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1][2] The propargyl ether provides a gateway to the highly efficient and bioorthogonal "click chemistry," enabling facile conjugation to biomolecules or other molecular probes.[3][4] Furthermore, the terminal alkyne itself has been increasingly recognized as a "warhead" for the development of targeted covalent inhibitors.[5] The methyl ester offers a site for classical ester hydrolysis and amidation, enabling modifications to modulate solubility, cell permeability, and target engagement. The convergence of these three functionalities in a single, readily accessible molecule presents a unique opportunity for medicinal chemists to accelerate the discovery of new and effective drugs.[6][7]

Core Applications in Medicinal Chemistry

The unique structural features of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate lend themselves to a variety of cutting-edge applications in drug discovery and chemical biology. This section will delve into the specific potential of this molecule in three key areas: bioconjugation via "click chemistry," scaffold diversification through cross-coupling reactions, and the design of targeted covalent inhibitors.

A Versatile Tool for Bioconjugation and Chemical Biology via "Click Chemistry"

The terminal alkyne of the propargyl group is a key participant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction is renowned for its high efficiency, specificity, and biocompatibility, making it an invaluable tool for conjugating small molecules to larger biomolecules such as proteins, nucleic acids, and carbohydrates.[8][9]

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate can be readily clicked with azide-modified biomolecules to:

  • Develop targeted drug delivery systems: By conjugating this molecule to a tumor-targeting antibody or peptide, a potent cytotoxic agent can be selectively delivered to cancer cells, minimizing off-target toxicity.

  • Create sophisticated molecular probes: Attaching a fluorescent dye or an affinity tag via a triazole linkage allows for the visualization and tracking of the molecule's interactions within a biological system.

  • Synthesize Antibody-Drug Conjugates (ADCs): The propargyl group can serve as a linker attachment point for the conjugation of potent cytotoxic payloads to monoclonal antibodies.[9]

The workflow for a typical bioconjugation experiment is depicted below:

CuAAC_Workflow cluster_synthesis Synthesis of Components cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis Molecule Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Reaction_Mix Reaction Mixture (Cu(I) catalyst, Ligand, Solvent) Molecule->Reaction_Mix + Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction_Mix + Purification Purification (e.g., SEC, Dialysis) Reaction_Mix->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: A generalized workflow for the bioconjugation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate using CuAAC.

A Privileged Scaffold for Library Synthesis via Cross-Coupling Reactions

The bromine atom on the aromatic ring is a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, and vinyl groups, at the 5-position of the benzene ring.[2] This capability is invaluable for generating large and diverse compound libraries for high-throughput screening and for fine-tuning the pharmacological properties of a lead compound.

The general workflow for diversifying the scaffold using Suzuki-Miyaura coupling is as follows:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Analysis Starting_Material Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Reaction_Conditions Reaction Conditions (Pd Catalyst, Base, Solvent, Heat) Starting_Material->Reaction_Conditions + Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction_Conditions + Product Diversified Product Reaction_Conditions->Product Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis Covalent_Inhibition_Mechanism cluster_binding Initial Non-covalent Binding cluster_reaction Covalent Bond Formation Inhibitor Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Derivative Complex Enzyme-Inhibitor Complex Inhibitor->Complex + Enzyme Enzyme Target Enzyme (with nucleophilic Cys) Covalent_Adduct Covalently Modified Enzyme Complex->Covalent_Adduct Nucleophilic Attack

Caption: Mechanism of targeted covalent inhibition by an alkyne-containing molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.

Protocol 1: Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

This protocol describes the synthesis of the title compound from the commercially available starting material, Methyl 5-bromo-2-hydroxybenzoate.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate as a solid.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "clicking" of an azide-containing molecule to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Materials:

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

  • Azide-containing molecule (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol

  • Water

Procedure:

  • In a reaction vial, dissolve Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) and THPTA (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper/THPTA solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Materials:

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction flask, add Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of potassium carbonate (3.0 eq).

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the crude product by silica gel column chromatography.

Protocol 4: Covalent Inhibition Assay

This protocol describes a general method to assess the covalent modification of a target protein by an alkyne-containing inhibitor using mass spectrometry.

Materials:

  • Purified target protein with a reactive cysteine residue

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate derivative

  • Phosphate-buffered saline (PBS)

  • Dithiothreitol (DTT) (for non-covalent control)

  • Mass spectrometer (e.g., LC-ESI-MS)

Procedure:

  • Prepare a solution of the target protein in PBS.

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Incubate the protein with the inhibitor at a specific concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37 °C.

  • As a control, pre-incubate the protein with a high concentration of DTT to block the reactive cysteine before adding the inhibitor.

  • Quench the reaction at each time point by adding a quenching solution (e.g., formic acid).

  • Analyze the samples by LC-MS to determine the mass of the protein. An increase in mass corresponding to the molecular weight of the inhibitor indicates covalent modification.

  • Quantify the extent of modification over time to determine the rate of covalent bond formation.

Data Presentation

The following table summarizes the key properties and potential reactivity of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Property/ReactivityDescriptionPotential Application
Molecular Formula C₁₁H₉BrO₃-
Molecular Weight 269.09 g/mol -
Propargyl Group Terminal alkyneClick Chemistry (CuAAC), Covalent Inhibition
Bromo Substituent Aryl bromideSuzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling
Methyl Ester Carboxylic acid derivativeHydrolysis to carboxylic acid, Amidation

Conclusion and Future Perspectives

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate represents a highly versatile and strategically designed scaffold for medicinal chemistry. Its trifunctional nature provides a rich platform for the rapid generation of diverse compound libraries, the development of targeted covalent inhibitors, and the construction of sophisticated bioconjugates. The synthetic accessibility of this molecule, coupled with the well-established and robust chemistry of its constituent functional groups, makes it an attractive starting point for a wide range of drug discovery programs.

Future research in this area should focus on the systematic exploration of the chemical space accessible from this scaffold. The synthesis and screening of libraries derived from Suzuki-Miyaura coupling could lead to the identification of novel hits for various therapeutic targets. Furthermore, the design and evaluation of covalent inhibitors based on this template could provide a new class of potent and selective drugs. The synergistic interplay between the bromo, propargyl, and ester functionalities offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of drug candidates, ultimately accelerating the path towards new and improved medicines.

References

  • Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. (2025). ResearchGate. [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • The Power of Brominated Aromatics in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014). PLOS ONE. [Link]

  • (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. (2022). National Center for Biotechnology Information. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • The Use of Click Chemistry in Drug Development Applications. (n.d.). ResearchGate. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). National Center for Biotechnology Information. [Link]

  • How Bromo Benzene is Used in Organic Synthesis Processes. (2025). Pragna Group. [Link]

  • The Use of Click Chemistry in Drug Development Applications. (n.d.). ResearchGate. [Link]

  • Click Chemistry in Biomedical Applications. (n.d.). Technology Networks. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). ResearchGate. [Link]

  • Recent applications of click chemistry in drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014). National Center for Biotechnology Information. [Link]

  • Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. (2020). National Center for Biotechnology Information. [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. (2014). Semantic Scholar. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). ResearchGate. [Link]

  • Targeted Covalent Inhibitors for Drug Design. (n.d.). ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Recent Advances in Covalent Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate: A Versatile Synthon for Complex Molecule Construction

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate emerges as a particularly valuable synthon, distinguished by its trifunctional nature. This compound features a strategically substituted benzene ring bearing a bromine atom, a methyl ester, and a propargyl ether moiety. Each of these functional groups offers a distinct reactive handle, enabling chemists to perform a series of orthogonal transformations. The presence of a terminal alkyne, a versatile aryl bromide, and an ester group within a single, stable scaffold allows for sequential or one-pot reactions to build molecular diversity, making it an indispensable tool for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, reactivity, and application in advanced synthetic workflows.

Physicochemical Properties and Characterization

A foundational understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis.

PropertyValue
IUPAC Name Methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoate
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
Appearance Typically an off-white to pale yellow solid
CAS Number 27475-15-6 (related structure)
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, DMF)

Spectroscopic Data (Typical):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.90 (d, J = 2.5 Hz, 1H), 7.55 (dd, J = 9.0, 2.5 Hz, 1H), 6.90 (d, J = 9.0 Hz, 1H), 4.80 (d, J = 2.4 Hz, 2H), 3.90 (s, 3H), 2.55 (t, J = 2.4 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.5, 155.0, 136.5, 133.0, 123.0, 115.0, 114.5, 78.0, 76.5, 57.0, 52.5.

Synthesis of the Building Block: A Practical Approach

The most direct and common synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is achieved through a Williamson ether synthesis, a robust and reliable method for forming ether linkages.

Causality in Experimental Design

The reaction starts with methyl 5-bromosalicylate. The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in a classic Sₙ2 reaction.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis. For more sensitive substrates or to accelerate the reaction, a stronger base like sodium hydride (NaH) could be used, but this requires stricter anhydrous conditions.

  • Choice of Solvent: Acetone or dimethylformamide (DMF) are excellent solvents for this transformation. They are polar aprotic solvents that effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction.

  • Temperature: The reaction is typically run at a moderately elevated temperature (e.g., refluxing acetone) to ensure a reasonable reaction rate without promoting decomposition of the starting materials or product.

Experimental Protocol: Synthesis
  • To a stirred solution of methyl 5-bromosalicylate (1.0 eq) in anhydrous acetone (approx. 0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq, typically as an 80% solution in toluene) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate as a solid.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 Methyl 5-bromosalicylate Process Williamson Ether Synthesis (Sₙ2 Reaction) SM1->Process SM2 Propargyl Bromide SM2->Process Reagent K₂CO₃, Acetone Reagent->Process Condition Reflux Condition->Process Purification Purification (Column Chromatography) Process->Purification Product Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Purification->Product

Caption: Workflow for the synthesis of the title compound.

Reactivity and Key Synthetic Transformations

The true power of this building block lies in the distinct reactivity of its three functional handles, allowing for a diverse range of subsequent transformations.

The Terminal Alkyne: A Gateway to Heterocycles and C-C Bonds

The terminal alkyne is arguably the most versatile functional group on the molecule, participating in a host of powerful coupling reactions.

This palladium-catalyzed cross-coupling reaction is a cornerstone of C(sp)-C(sp²) bond formation, enabling the direct connection of the terminal alkyne to aryl or vinyl halides.[1][2] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.

  • Mechanism Insight: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. Reductive elimination yields the coupled product and regenerates the active palladium(0) catalyst.

  • Applications: This reaction is widely used to synthesize internal alkynes, which are precursors to a vast array of complex molecules, including conjugated polymers and pharmaceutical agents.[2]

The CuAAC reaction is the quintessential "click" reaction, known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[3][4] It provides a nearly quantitative conversion of the terminal alkyne and an organic azide into a highly stable 1,4-disubstituted 1,2,3-triazole ring.

  • Causality: The reaction is catalyzed by copper(I), often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The triazole ring formed is not merely a linker; it is an aromatic, metabolically stable pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions, making it highly valuable in drug design.[3][5]

The Aryl Bromide: A Handle for Cross-Coupling

The bromine atom on the aromatic ring serves as a reliable point for introducing further complexity through various palladium-catalyzed cross-coupling reactions.

The aryl bromide is an excellent substrate for Suzuki coupling with boronic acids or Stille coupling with organostannanes. These reactions are fundamental for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials. The choice between them often depends on the stability and commercial availability of the organometallic coupling partner.

This reaction allows for the formation of C-N bonds, converting the aryl bromide into an aniline derivative. This is a powerful method for introducing nitrogen-containing functional groups, which are critical for modulating the physicochemical and biological properties of drug candidates.

Intramolecular Cyclization: Forging Fused Ring Systems

The strategic placement of the propargyl ether ortho to the methyl ester enables powerful intramolecular cyclization reactions, providing rapid access to fused heterocyclic scaffolds like chromenes.[6]

  • Mechanism Insight: Transition metals, particularly gold(I) and palladium(II), are known to act as potent π-acids that activate the alkyne towards nucleophilic attack.[7] The intramolecular attack by the oxygen of the ester carbonyl (or a derived intermediate) can lead to a 6-endo-dig cyclization, forming a six-membered ring. Subsequent rearrangement or protonolysis yields the stable chromene product. This transformation constructs a key heterocyclic core in a single, atom-economical step.

Visualization: Key Reaction Pathways

G cluster_alkyne Alkyne Reactions cluster_bromide Aryl Bromide Reactions cluster_cyclization Intramolecular Cyclization Start Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Sonogashira Sonogashira Coupling (+ R-X, Pd/Cu) Start->Sonogashira C(sp) Click CuAAC 'Click' Reaction (+ R-N₃, Cu(I)) Start->Click C(sp) Suzuki Suzuki Coupling (+ R-B(OH)₂, Pd cat.) Start->Suzuki C(sp²) Buchwald Buchwald-Hartwig (+ R₂NH, Pd cat.) Start->Buchwald C(sp²) Cyclize Transition Metal-Catalyzed Cyclization (e.g., Au, Pd) Start->Cyclize Proximity Product_Sonogashira Internal Alkyne Product Sonogashira->Product_Sonogashira Product_Click 1,2,3-Triazole Product Click->Product_Click Product_Suzuki Biaryl Product Suzuki->Product_Suzuki Product_Buchwald Aniline Derivative Buchwald->Product_Buchwald Product_Cyclize Chromene / Fused Heterocycle Cyclize->Product_Cyclize

Caption: Major synthetic pathways from the title compound.

Protocols for Key Transformations

The following protocols are representative and may require optimization based on the specific substrate.

Protocol: Sonogashira Coupling of the Building Block
  • To an oven-dried flask, add Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Purge the flask with an inert atmosphere (Argon or Nitrogen).

  • Add the aryl halide (1.1 eq) followed by degassed triethylamine (TEA) and tetrahydrofuran (THF) (e.g., 2:1 v/v).

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until TLC indicates consumption of the starting material.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the coupled product.

Protocol: CuAAC "Click" Reaction
  • In a vial, dissolve Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add sodium ascorbate (0.1 eq, from a freshly prepared 1M aqueous solution).

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, from a 1M aqueous solution).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The product is often pure enough for subsequent steps, but can be purified by chromatography or recrystallization if necessary.

Conclusion

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is more than a simple chemical reagent; it is a sophisticated platform for molecular engineering. Its three distinct functional groups—the terminal alkyne, the aryl bromide, and the ester—provide orthogonal handles for a wide array of high-yielding and reliable transformations. From the construction of C-C bonds via Sonogashira coupling and the assembly of biaryl systems via Suzuki reactions to the elegant formation of triazoles through click chemistry and the synthesis of fused heterocycles via intramolecular cyclization, this building block offers unparalleled versatility. For researchers and scientists in drug development and materials science, mastering the reactivity of this synthon opens a direct and efficient route to novel and complex molecular targets.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: A Gold-Catalyzed Enyne Cyclization. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]

  • Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. [Link]

  • García, F., & Velasco, D. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019(4), M1095. [Link]

Sources

Predictive Theoretical Analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a novel small molecule with potential applications in drug discovery. In the absence of extensive experimental data, this document serves as a predictive guide, detailing the application of robust computational methodologies to forecast its structural, spectroscopic, and electronic properties. We will explore the rationale behind selecting specific theoretical methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and electronic spectra simulation. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate the design and characterization of new chemical entities.

Introduction: The Rationale for a Predictive Approach

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a substituted aromatic compound incorporating several key functional groups: a bromine atom, a methyl ester, and a propargyl ether. The presence of the terminal alkyne in the propynyloxy group makes it a prime candidate for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for forging stable triazole linkages in the synthesis of complex bioactive molecules and targeted drug delivery systems. The substituted benzene ring itself is a common scaffold in medicinal chemistry.[1]

Given the nascent stage of research into this specific molecule, this guide adopts a de novo predictive approach. By employing state-of-the-art computational techniques, we can generate a robust theoretical profile of the molecule, providing valuable insights that can guide future synthesis and experimental validation. This in-silico analysis serves as a cost-effective and efficient first step in the drug discovery pipeline.

Proposed Synthetic Pathway

While specific experimental procedures for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate are not yet published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor is a commercially available substituted phenol, which can be alkylated with propargyl bromide.

A potential starting material would be Methyl 5-bromo-2-hydroxybenzoate. The synthesis would likely proceed via a Williamson ether synthesis, where the phenolic proton is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from propargyl bromide.

Synthetic_Pathway start Methyl 5-bromo-2-hydroxybenzoate product Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate start->product Williamson Ether Synthesis reagent1 Propargyl Bromide, K2CO3, Acetone

Caption: Proposed Williamson ether synthesis for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Computational Methodology: A Step-by-Step Guide

The following sections detail the theoretical protocols for predicting the key properties of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. The choice of computational methods, functionals, and basis sets is critical for obtaining accurate and reliable results.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Protocol for Geometry Optimization and Frequency Calculation:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT).

  • Functional: The B3LYP functional is a widely used and well-benchmarked hybrid functional that often provides reliable geometries for organic molecules.[2]

  • Basis Set: The 6-31G(d) basis set is a good starting point for initial optimizations. For higher accuracy, a larger basis set such as 6-31+G(d,p) or 6-311++G(d,p) can be employed.[3] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing bonding in non-hydrogen atoms.

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used, with a solvent such as chloroform or dimethyl sulfoxide (DMSO) specified.[4][5]

  • Calculation Type: Opt Freq (in Gaussian) to perform both geometry optimization and subsequent vibrational frequency calculations.

  • Verification: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

DFT_Workflow input Initial 3D Structure dft_calc DFT Calculation (e.g., B3LYP/6-31G(d)) input->dft_calc optimization Geometry Optimization dft_calc->optimization freq_calc Frequency Calculation optimization->freq_calc verification Check for Imaginary Frequencies freq_calc->verification output Optimized Geometry & Vibrational Frequencies verification->output No Imaginary Frequencies

Caption: Workflow for DFT-based geometry optimization and vibrational analysis.

Predicted Vibrational Spectra (IR)

The calculated vibrational frequencies can be used to generate a theoretical infrared (IR) spectrum. This is invaluable for identifying characteristic functional group vibrations and can be compared with future experimental data for structural confirmation.

Predicted Vibrational ModeWavenumber (cm⁻¹) (Scaled)Intensity
C≡C-H stretch~3300Strong
Aromatic C-H stretch3100-3000Medium
C=O stretch (ester)~1730Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (ether & ester)1300-1000Strong
C-Br stretch~600Medium

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental values.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the standard for reliable NMR predictions.[5]

Protocol for NMR Chemical Shift Calculation:

  • Input Geometry: Use the previously optimized geometry at the B3LYP/6-31G(d) level or higher.

  • Method: GIAO-DFT.

  • Functional and Basis Set: The mPW1PW91/6-311+G(2d,p) level of theory has been shown to provide accurate results for NMR calculations.[4] Alternatively, the B3LYP functional with a reasonably large basis set can also be used.

  • Solvation Model: Employ a continuum solvation model (e.g., PCM or SMD) with a solvent that matches potential experimental conditions (e.g., CDCl₃ or DMSO-d₆).[4]

  • Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

Predicted ¹H and ¹³C Chemical Shifts:

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0110 - 140
Methoxy Protons (-OCH₃)~3.9~52
Methylene Protons (-OCH₂-)~4.8~56
Acetylenic Proton (≡C-H)~2.5~75 (C-H), ~80 (C-C)
Carbonyl Carbon (C=O)-~165
Brominated Aromatic Carbon-~115
Ether-linked Aromatic Carbon-~155

Note: These are estimated values and can be influenced by the choice of functional, basis set, and solvation model.

Electronic Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating electronic excitation energies and simulating UV-Vis absorption spectra.[6][7] This provides insights into the molecule's electronic transitions and its potential for interaction with light.

Protocol for TD-DFT Calculation:

  • Input Geometry: Use the ground-state optimized geometry.

  • Method: TD-DFT.

  • Functional: Range-separated hybrid functionals like ωB97XD are often recommended for predicting electronic spectra as they can better handle charge-transfer excitations.[8]

  • Basis Set: A basis set with diffuse functions, such as 6-31+G(d,p), is generally advisable for excited state calculations.

  • Number of States: Calculate a sufficient number of excited states (e.g., 20-30) to cover the relevant portion of the UV-Vis spectrum.

  • Solvation Model: Use a continuum solvation model to account for the influence of the solvent on the electronic transitions.

The primary electronic transitions in Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate are expected to be π → π* transitions within the substituted benzene ring. The predicted λ_max is likely to be in the UV region, with the exact position influenced by the electronic effects of the substituents.

Potential Applications in Drug Discovery

The structural features of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate suggest several potential applications in drug discovery:

  • Scaffold for Library Synthesis: The propynyloxy group serves as a versatile handle for "click" chemistry, enabling the rapid synthesis of a diverse library of compounds for high-throughput screening.

  • Fragment-Based Drug Design: The molecule itself can be considered a fragment for screening against various biological targets.

  • Covalent Inhibitors: The terminal alkyne could potentially be explored for the development of covalent inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the predictive analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. The detailed computational protocols provide a roadmap for generating a wealth of in-silico data, including optimized geometry, vibrational spectra, NMR chemical shifts, and electronic properties. These theoretical predictions offer valuable guidance for the future synthesis, purification, and experimental characterization of this promising molecule. The next logical step will be the synthesis of this compound and the experimental validation of the theoretical predictions presented herein. This iterative process of theoretical prediction and experimental validation is a cornerstone of modern, efficient drug discovery.

References

  • Bolchi, C., et al. (2021). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 26(15), 4437. [Link]

  • Fan, N.-J., et al. (2005). Benzyl 5-bromo-4-methylsalicylate. Acta Crystallographica Section E: Structure Reports Online, E61, o2393–o2394. [Link]

  • Jørgensen, M. R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 18(9), 5678–5691. [Link]

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  • Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid.
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Methodological & Application

Application Notes and Protocols for Bioconjugation Using Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Alkyne-Containing Reagent for Modern Bioconjugation

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, has revolutionized this field by offering reactions that are high-yielding, stereospecific, and biocompatible.[1] At the heart of many click chemistry applications lies the reaction between an azide and an alkyne to form a stable triazole linkage.[2] Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a well-designed chemical tool that leverages the power of this reaction. Its terminal alkyne group serves as a handle for covalent modification of biomolecules, while the substituted benzene ring offers a scaffold that can be further functionalized or used to modulate the physicochemical properties of the resulting conjugate.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in bioconjugation. We will delve into the underlying principles of the key conjugation techniques, provide detailed, field-tested protocols, and discuss the critical aspects of characterization and purification of the final bioconjugate.

Physicochemical Properties and Handling

While specific experimental data for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is not extensively published, we can infer its properties based on its structure.

PropertyInferred CharacteristicsHandling and Storage Recommendations
Molecular Weight ~285.1 g/mol Store in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.
Solubility Likely soluble in common organic solvents (DMSO, DMF, DCM, Ethyl Acetate). Limited solubility in aqueous solutions.For bioconjugation reactions in aqueous buffers, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.
Stability The propargyl ether linkage is generally stable under neutral and slightly acidic/basic conditions. The methyl ester may be susceptible to hydrolysis under strong basic conditions.Avoid prolonged exposure to strong acids or bases. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Proposed Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

A plausible and efficient synthesis of the title compound can be achieved via a Williamson ether synthesis, starting from commercially available Methyl 5-bromo-2-hydroxybenzoate and propargyl bromide.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Methyl 5-bromo-2-hydroxybenzoate Methyl 5-bromo-2-hydroxybenzoate Reaction Reaction Methyl 5-bromo-2-hydroxybenzoate->Reaction Williamson Ether Synthesis Propargyl bromide Propargyl bromide Propargyl bromide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Elevated Temperature (e.g., 50-80 °C) Elevated Temperature (e.g., 50-80 °C) Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Reaction->Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Formation of Ether Linkage

Bioconjugation Strategies

The terminal alkyne of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is the key functional group for bioconjugation, primarily through azide-alkyne cycloaddition reactions. Two main strategies are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and robust method for linking terminal alkynes and azides. It is characterized by high reaction rates and specificity. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne instead of a terminal alkyne. While our title compound is a terminal alkyne and thus not directly used in SPAAC, it is crucial to understand this technique as it represents a major branch of click chemistry for biological systems. For our purposes, the biomolecule of interest would need to be functionalized with a strained alkyne to react with an azide-modified partner.

Detailed Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an azide functional group with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

  • DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography columns)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Alkyne Reagent: Prepare a 10 mM stock solution of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in DMSO.

    • Copper Catalyst: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Ligand: Prepare a 500 mM stock solution of THPTA in deionized water.

    • Reducing Agent: Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the 10 mM alkyne reagent stock solution to achieve a final concentration of 10-50 fold molar excess over the protein. The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.

  • Purification of the Conjugate:

    • Remove unreacted small molecules and catalyst components by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Stock Solutions 1. Prepare Stock Solutions (Alkyne, CuSO4, THPTA, Ascorbate) Setup Reaction Mixture 2. Setup Reaction Mixture (Azide-Protein + Alkyne Reagent) Prepare Stock Solutions->Setup Reaction Mixture Add Catalyst Premix 3. Add Catalyst Premix (CuSO4 + THPTA) Setup Reaction Mixture->Add Catalyst Premix Initiate with Ascorbate 4. Initiate with Ascorbate Add Catalyst Premix->Initiate with Ascorbate Incubate 5. Incubate (RT, 1-4h or 4°C, overnight) Initiate with Ascorbate->Incubate Purify Conjugate 6. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Conjugate Characterize 7. Characterize Conjugate (SDS-PAGE, MS, Spectroscopy) Purify Conjugate->Characterize

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.A shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.
Mass Spectrometry (MS) To confirm the covalent attachment of the alkyne-containing molecule and to determine the number of modifications per protein.An increase in the mass of the protein corresponding to the mass of the attached Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.
UV-Vis Spectroscopy If the conjugated molecule has a unique absorbance profile, this can be used to quantify the degree of labeling.The appearance of a new absorbance peak or a change in the absorbance spectrum of the protein.
NMR Spectroscopy For smaller biomolecules like peptides, NMR can provide detailed structural information of the conjugate, including the confirmation of the triazole ring formation.[3][4][5]Characteristic signals for the triazole protons and carbons.[3][6]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive catalyst- Degradation of Sodium Ascorbate- Insufficient excess of alkyne reagent- Steric hindrance- Use fresh stock solutions, especially for Sodium Ascorbate.- Increase the molar excess of the alkyne reagent.- Optimize reaction time and temperature.- Consider a longer linker on the azide or alkyne to reduce steric hindrance.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF)- Presence of copper ions- Keep the final concentration of the organic solvent below 5%.- Ensure the use of a copper-chelating ligand like THPTA.- Perform the reaction at 4°C.
Non-specific Staining in SDS-PAGE - Aggregation of the protein- Include a reducing agent (e.g., DTT) in the SDS-PAGE loading buffer if disulfide bond formation is suspected.- Ensure thorough purification of the conjugate.

Conclusion: Enabling Precise Biomolecular Engineering

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a valuable tool for researchers engaged in bioconjugation. Its terminal alkyne functionality provides a reliable handle for attachment to azide-modified biomolecules via the robust and efficient CuAAC reaction. The protocols and guidelines presented here offer a solid foundation for the successful application of this reagent in diverse research and development settings, from basic science to the construction of complex antibody-drug conjugates. As with any chemical tool, careful optimization and thorough characterization are the cornerstones of achieving reproducible and meaningful results.

References

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protocol for Sonogashira coupling with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sonogashira Coupling of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3][4] This application note provides a comprehensive guide and a detailed experimental protocol for the Sonogashira coupling of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, an aryl bromide, with a terminal alkyne. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and present a troubleshooting guide to address common experimental challenges. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful coupling reaction for the synthesis of complex molecular architectures.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction is traditionally catalyzed by a synergistic combination of a palladium complex and a copper(I) salt.[5] The mechanism is understood to proceed through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[2][6]

The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the aryl bromide.[7] This step, often the rate-limiting one, forms a Pd(II) intermediate.[1] A subsequent transmetalation step with a copper acetylide species (generated in the copper cycle) transfers the alkyne group to the palladium center.[2] The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The Copper Cycle: The copper co-catalyst's function is to activate the terminal alkyne.[8] In the presence of an amine base, the terminal alkyne is deprotonated. The resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide intermediate.[9] This species is crucial as it readily participates in the transmetalation step with the Pd(II) complex, facilitating the transfer of the alkynyl group.[6] While essential for high reactivity under mild conditions, the copper catalyst can also promote the undesired oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that must be controlled, typically by maintaining anaerobic conditions.[10]

sonogashira_mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition (Ar-Br) pd0->pd_oxidative pd_intermediate Ar-Pd(II)L₂-Br pd_oxidative->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_product_complex Ar-Pd(II)L₂-C≡CR' pd_transmetalation->pd_product_complex cu_catalyst Cu(I)X pd_transmetalation->cu_catalyst Regenerates Cu(I)X pd_reductive Reductive Elimination pd_product_complex->pd_reductive pd_reductive->pd0 Regenerates Catalyst product Ar-C≡CR' (Product) pd_reductive->product cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide cu_acetylide->pd_transmetalation Transfers Alkyne alkyne H-C≡CR' (Alkyne) alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N)

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle

Experimental Protocol

This protocol details the coupling of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate with Phenylacetylene as a representative terminal alkyne. The stoichiometry and conditions may require optimization for other alkynes.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)EquivalentsSupplier / CAS No.
Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate283.112831.01.0(Custom Synthesis)
Phenylacetylene102.131231.21.2Sigma-Aldrich / 536-74-3
Bis(triphenylphosphine)palladium(II) dichloride701.9035.10.050.05Sigma-Aldrich / 13965-03-2
Copper(I) Iodide (CuI)190.459.50.050.05Sigma-Aldrich / 7681-65-4
Triethylamine (Et₃N)101.193043.03.0Sigma-Aldrich / 121-44-8
Tetrahydrofuran (THF), anhydrous-10 mL--Sigma-Aldrich / 109-99-9

Note: The reactivity of aryl bromides is lower than aryl iodides; therefore, heating may be required to achieve a reasonable reaction rate.[1][7]

Reaction Setup and Workflow

workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware (Schlenk flask, condenser) add_solids 2. Add Aryl Bromide, PdCl₂(PPh₃)₂, and CuI setup->add_solids purge 3. Evacuate and backfill with Argon (3x) add_solids->purge add_liquids 4. Add anhydrous THF and Triethylamine via syringe purge->add_liquids add_alkyne 5. Add Phenylacetylene add_liquids->add_alkyne heat 6. Heat to 65 °C (reflux) add_alkyne->heat monitor 7. Monitor by TLC (e.g., 4:1 Hexanes:EtOAc) heat->monitor cool 8. Cool to room temp monitor->cool Reaction Complete filter 9. Filter through Celite® to remove solids cool->filter extract 10. Aqueous work-up (e.g., NH₄Cl, brine) filter->extract purify 11. Purify by column chromatography extract->purify characterize 12. Characterize product (NMR, MS, IR) purify->characterize

Caption: Figure 2: Experimental Workflow

Step-by-Step Protocol
  • Glassware Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (283 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under high vacuum and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent catalyst decomposition and the oxidative homocoupling of the alkyne.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. The triethylamine acts as both the base to deprotonate the alkyne and an acid scavenger for the HBr generated.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the limiting aryl bromide.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 65 °C. Stir the reaction mixture vigorously. The solution may change color, and a precipitate of triethylammonium bromide is expected to form.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide spot indicates reaction completion. Reactions with aryl bromides may take several hours (3-24 h).[11]

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash sequentially with saturated aq. NH₄Cl (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) source oxidized).2. Insufficient temperature for aryl bromide activation.[11]3. Impure reagents (alkyne, base, solvent).1. Use a fresh batch of palladium catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.2. Increase the reaction temperature incrementally (e.g., to 80 °C or refluxing toluene).3. Ensure alkyne is pure, distill the amine base, and use anhydrous solvents.
Formation of Black Precipitate Decomposition of the Pd(0) catalyst to palladium black. This can be caused by oxygen, impurities, or high temperatures.1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.2. Use high-purity, degassed solvents and reagents.3. Consider using a more robust ligand that stabilizes the palladium center (e.g., XPhos, dppf), especially for challenging substrates.[11]
Significant Alkyne Homocoupling Presence of oxygen promoting the copper-catalyzed Glaser coupling.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Consider a copper-free protocol, which may require a different ligand/base system and potentially higher temperatures.[1][12]3. Add the alkyne slowly via syringe pump to keep its concentration low.[13]
Reaction Stalls Catalyst deactivation over time or steric hindrance from the substrate.1. Add a second small portion of the palladium catalyst to the reaction mixture.2. For sterically hindered substrates, a bulkier, more electron-rich phosphine ligand may be necessary to promote the rate-limiting oxidative addition step.

Advanced Applications

The substrate, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, contains both an aryl bromide and a terminal alkyne. While this protocol describes an intermolecular coupling with a second alkyne, the bifunctional nature of this molecule opens possibilities for polymerization via self-coupling under Sonogashira conditions to create conjugated polymers, a field of significant interest in materials science.

References

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). (URL: [Link])

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  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). (URL: [Link])

  • Sonogashira coupling in natural product synthesis - ResearchGate. (2025). (URL: [Link])

  • Sonogashira Coupling - YouTube. (2020). (URL: [Link])

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - Semantic Scholar. (URL: [Link])

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

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  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). (URL: [Link])

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  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). (URL: [Link])

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). (URL: [Link])

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. (2015). (URL: [Link])

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). (URL: [Link])

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (URL: [Link])

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Application Notes and Protocols for the Derivatization of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds is a cornerstone of lead generation and optimization. Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate presents itself as a highly versatile starting material, embodying a trifecta of reactive handles ripe for chemical exploration. This molecule uniquely combines an aryl bromide, a terminal alkyne, and a methyl ester, each offering a distinct avenue for derivatization. This guide provides a comprehensive framework for the strategic diversification of this scaffold, detailing the underlying rationale, step-by-step protocols for key transformations, and insights into the potential pharmacological relevance of the resulting analogues. By leveraging powerful cross-coupling and cycloaddition reactions, researchers can rapidly generate libraries of novel compounds, thereby accelerating the identification of new therapeutic agents.

The core structure, derived from 5-bromosalicylic acid, is a well-established pharmacophore in numerous biologically active compounds, known to interact with a variety of biological targets. The strategic placement of the bromo, propargyloxy, and methyl carboxylate groups allows for a systematic structure-activity relationship (SAR) exploration. The aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. The terminal alkyne of the propargyl group is a gateway to the highly efficient and bioorthogonal "click" chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields stable 1,2,3-triazole linkages.[1][2] Finally, the methyl ester provides a site for modification through hydrolysis and amidation or can be explored as a prodrug moiety, potentially improving the pharmacokinetic profile of the final compounds.[3][4] This strategic combination of functionalities makes Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate a powerful platform for generating molecular diversity in the pursuit of novel therapeutics.

Synthesis of the Starting Material: Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

The journey of derivatization begins with the efficient synthesis of the starting material. This protocol outlines a straightforward two-step synthesis from commercially available 5-bromosalicylic acid.

Protocol 1: Esterification of 5-Bromosalicylic Acid

This initial step converts the carboxylic acid to its corresponding methyl ester, a common protecting group and a precursor for further modifications.

Materials:

  • 5-Bromosalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromosalicylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 5-bromosalicylate.

Protocol 2: Propargylation of Methyl 5-bromosalicylate

The phenolic hydroxyl group is then alkylated with propargyl bromide to introduce the terminal alkyne functionality.

Materials:

  • Methyl 5-bromosalicylate

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of methyl 5-bromosalicylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate as a pure solid.

Derivatization Strategies and Protocols

The true power of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate lies in its capacity for diversification. The following sections detail the protocols for three key derivatization reactions, each targeting a specific functional group on the scaffold.

Sonogashira Coupling: Diversification at the Aryl Bromide

The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] In this context, it allows for the introduction of various substituted alkynes at the 5-position of the benzene ring, significantly expanding the chemical space.

Rationale: The introduction of an alkynyl moiety can profoundly impact a molecule's biological activity by altering its shape, electronics, and metabolic stability. This modification can lead to enhanced binding affinity to target proteins and provides a rigid linker for further functionalization.

Materials:

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and DIPA (or TEA).

  • Stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, gentle heating (40-60 °C) may be required.[7]

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Table 1: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneMethyl 5-(phenylethynyl)-2-(2-propynyloxy)benzenecarboxylate85
21-HexyneMethyl 5-(hex-1-yn-1-yl)-2-(2-propynyloxy)benzenecarboxylate78
3TrimethylsilylacetyleneMethyl 5-((trimethylsilyl)ethynyl)-2-(2-propynyloxy)benzenecarboxylate92
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Derivatization

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organoboron species and an organic halide.[8][9] This reaction is particularly valuable for introducing diverse aryl and heteroaryl moieties, which are prevalent in drug molecules.

Rationale: The introduction of biaryl or heteroaryl-aryl motifs can significantly enhance the pharmacological profile of a compound. These groups can participate in π-stacking interactions with biological targets, modulate solubility and lipophilicity, and introduce new vectors for hydrogen bonding.

Materials:

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

  • Aryl or heteroaryl boronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenyl-2-(2-propynyloxy)benzenecarboxylate88
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-2-(2-propynyloxy)benzenecarboxylate82
3Pyridine-3-boronic acidMethyl 5-(pyridin-3-yl)-2-(2-propynyloxy)benzenecarboxylate75
Click Chemistry: Formation of 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity, and biocompatibility.[10][11] It provides a facile method for linking the propargyl ether moiety to a wide range of azide-containing molecules.

Rationale: The resulting 1,2,3-triazole ring is a metabolically stable and rigid linker that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.[2] This linkage is often used to connect a pharmacophore to another functional group, such as a solubilizing group, a targeting moiety, or another pharmacophore to create hybrid drugs. The pharmacological activity of 1,2,3-triazole derivatives has been demonstrated in various therapeutic areas, including anticancer and anti-inflammatory applications.[1]

Materials:

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

  • Organic azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., t-butanol/water, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq) and the organic azide (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 1,2,3-triazole derivative.

Table 3: Representative CuAAC Reactions

EntryAzideProductYield (%)
1Benzyl azideMethyl 5-bromo-2-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzenecarboxylate95
21-Azido-4-fluorobenzeneMethyl 5-bromo-2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzenecarboxylate91
32-Azido-N-phenylacetamideMethyl 5-bromo-2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzenecarboxylate87

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki Coupling cluster_click Click Chemistry (CuAAC) start Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate sonogashira Pd Catalyst, Cu(I), Base R-C≡CH start->sonogashira Aryl Bromide Derivatization suzuki Pd Catalyst, Base R-B(OH)2 start->suzuki Aryl Bromide Derivatization click Cu(I), R-N3 start->click Terminal Alkyne Derivatization product_sono Alkynyl Derivatives sonogashira->product_sono product_suzuki Aryl/Heteroaryl Derivatives suzuki->product_suzuki product_click 1,2,3-Triazole Derivatives click->product_click

Caption: Derivatization pathways for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Advanced Considerations in Drug Design

The Role of the Methyl Ester: Prodrug Strategies and Bioisosteric Replacement

The methyl ester functionality in the parent scaffold is not merely a synthetic handle but also a strategic element for drug design.

  • Prodrug Potential: Ester-containing drugs are often developed as prodrugs to enhance properties such as solubility, stability, and oral bioavailability.[12] The methyl ester can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the drug.[13] This strategy can be particularly useful for targeting specific tissues where esterase activity is high.

  • Bioisosteric Replacement: In cases where metabolic instability of the ester is a concern, or if the carboxylic acid is not the desired pharmacophore, the methyl ester can be replaced with a bioisostere. Bioisosteres are functional groups with similar physicochemical properties that can elicit a similar biological response.[14][15] Common bioisosteres for esters include oxadiazoles, oxetanes, and N-acylsulfonamides, which can offer improved metabolic stability and altered pharmacokinetic profiles.[16]

Ester_Modification start Methyl Ester Moiety prodrug Prodrug Strategy (In vivo hydrolysis) start->prodrug bioisostere Bioisosteric Replacement (Improved Stability) start->bioisostere acid Active Carboxylic Acid prodrug->acid stable_analog Metabolically Stable Analog (e.g., Oxadiazole) bioisostere->stable_analog

Caption: Strategies for modifying the methyl ester functionality.

Conclusion: A Versatile Platform for Drug Discovery

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a powerful and versatile starting material for the generation of diverse chemical libraries for drug discovery. The strategic combination of an aryl bromide, a terminal alkyne, and a methyl ester allows for a multi-pronged derivatization approach using robust and high-yielding reactions. By following the detailed protocols and considering the advanced drug design strategies outlined in this guide, researchers can efficiently explore the chemical space around this privileged scaffold, significantly enhancing the probability of discovering novel and potent therapeutic agents. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success in synthesizing novel chemical entities.

References

  • Sakamoto, T., et al. (2016). Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. Bioorganic & Medicinal Chemistry, 24(13), 3056-3067. Available from: [Link]

  • Selected examples of 1,2,3-triazole derivatives with pharmacological activity. (n.d.). ResearchGate. Available from: [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. Available from: [Link]

  • Prodrugs of Drugs Bearing Carboxylic Acids. (n.d.). IntechOpen. Available from: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules, 26(23), 7203. Available from: [Link]

  • Zou, Y., et al. (2008). Preparation of methyl ester precursors of biologically active agents. BioTechniques, 44(3), 377-384. Available from: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available from: [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (2015). ACS Chemical Biology, 10(11), 2607-2615. Available from: [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1834-1842. Available from: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 673412. Available from: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters, 27(8), 1645-1651. Available from: [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Available from: [Link]

  • Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. (2025). Bioorganic & Medicinal Chemistry, 121, 118060. Available from: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2017). Beilstein Journal of Organic Chemistry, 13, 126-134. Available from: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024). Chemical Science, 15(3), 856-865. Available from: [Link]

  • What is the future of click chemistry in drug discovery and development? (2024). Expert Opinion on Drug Discovery, 19(1), 1-10. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2016). Tetrahedron Letters, 57(35), 3951-3954. Available from: [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Available from: [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. (2016). Sci-Hub. Available from: [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2023). Molecules, 28(17), 6271. Available from: [Link]

  • Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. (2025). Journal of Organic Chemistry Research, 13(04), 319-334. Available from: [Link]

  • Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. (2015). RSC Advances, 5(68), 55197-55205. Available from: [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Available from: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Monatshefte für Chemie - Chemical Monthly, 148(1), 7-29. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules, 28(22), 7624. Available from: [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2023). Molbank, 2023(3), M1623. Available from: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.

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Application Note: High-Purity Isolation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a key intermediate in synthetic organic chemistry. The successful isolation of this molecule from crude reaction mixtures is critical for ensuring the integrity of subsequent synthetic steps and the validity of biological assays. This guide details a robust methodology using silica gel flash column chromatography, from initial analytical thin-layer chromatography (TLC) for methods development to the final isolation of the purified compound. The causality behind experimental choices, such as stationary phase selection, mobile phase optimization, and sample loading techniques, is thoroughly explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Rationale for Purification

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a versatile synthetic building block, incorporating several key functional groups: a methyl ester, a propargyl ether, and a brominated aromatic ring. The terminal alkyne and the bromo-aryl moiety are particularly valuable handles for further molecular elaboration via cross-coupling reactions (e.g., Sonogashira, Suzuki) and click chemistry. Given its role as a precursor in multi-step syntheses, the purity of this intermediate is paramount. Impurities such as unreacted starting materials, reaction by-products, or decomposition products can lead to low yields, complex product mixtures, and misleading results in downstream applications.

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] This protocol employs normal-phase flash column chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, a method ideally suited for compounds of intermediate polarity like the target molecule.[3]

Foundational Principles of the Chromatographic Separation

The separation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate from impurities relies on the principle of polarity.[3]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[1] Molecules with polar functional groups (e.g., alcohols, amines, carboxylic acids) will interact strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, causing them to move through the column slowly.

  • Mobile Phase (Eluent): The mobile phase is a solvent or mixture of solvents that flows through the column, carrying the sample with it.[4] In normal-phase chromatography, a non-polar solvent (like hexane) is used with a more polar modifier (like ethyl acetate). By adjusting the ratio of these solvents, the overall polarity of the eluent can be fine-tuned. A more polar eluent will compete more effectively with the sample for binding sites on the silica gel, causing all compounds to move faster.[5]

  • Separation Mechanism: The target molecule possesses moderately polar ester and ether functionalities, but also significant non-polar character from the aromatic ring and alkyl chain. It will therefore adhere to the silica gel but can be effectively eluted with a suitable mobile phase. Less polar impurities (e.g., non-polar by-products) will have minimal interaction with the silica and will be eluted quickly. More polar impurities (e.g., any hydrolyzed starting material with a free phenol) will interact very strongly and will be eluted much later or remain at the top of the column.

Safety and Handling

Safe laboratory practice is non-negotiable. All procedures must be performed in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Chemical Hazards: The target compound may cause skin and eye irritation. Avoid inhalation of dust or vapors and direct contact with skin and eyes. The solvents used (hexane and ethyl acetate) are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled containers according to institutional and local regulations.

Experimental Protocol

This protocol is divided into two key stages: method development using Thin-Layer Chromatography (TLC) and the preparative-scale purification via Flash Column Chromatography.

Part A: Method Development with Thin-Layer Chromatography (TLC)

The goal of this step is to identify a mobile phase composition that provides optimal separation. The ideal solvent system will result in a Retention Factor (Rƒ) of approximately 0.25-0.35 for the target compound, which generally translates well to column chromatography.[5]

Protocol:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate (F₂₅₄).

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of the target compound and likely impurities will make them visible.[7] Circle the spots with a pencil.

  • Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the solvent system that gives the target compound an Rƒ of ~0.3 and shows good separation from other spots.

Part B: Preparative Flash Column Chromatography

This procedure details the purification of the bulk crude material. The ratio of stationary phase to crude material should be approximately 30:1 to 50:1 by weight for effective separation.[5]

Table 1: Chromatographic Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides excellent resolving power for complex mixtures.[1]
Column Dimensions Dependent on scale (e.g., 40g silica for 1g crude)Ensures adequate separation capacity.
Mobile Phase Hexane / Ethyl AcetateA standard, effective solvent system for compounds of intermediate polarity.[8]
Elution Mode Isocratic or Step-GradientIsocratic for simple separations; gradient for complex mixtures with wide polarity differences.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution compared to wet loading.[9]

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc TLC Method Development slurry Prepare Silica Slurry in Mobile Phase tlc->slurry Determine Solvent System pack Pack Column slurry->pack load Dry Load Crude Sample on Silica pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Purity Confirmed evap Solvent Evaporation (Rotary Evaporator) combine->evap final Pure Product evap->final

Caption: Workflow for the purification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Step-by-Step Protocol:

  • Column Packing (Slurry Method): a. Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[10] b. In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). c. With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure an evenly packed bed without air bubbles.[5] d. Once the silica has settled, add a protective ~1 cm layer of sand on top. Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading): a. Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. c. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[9] d. Carefully add this powder as an even layer on top of the sand in the packed column.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column, taking care not to disturb the sample layer. b. Apply gentle positive pressure (using a pump or regulated air line) to force the mobile phase through the column at a steady rate (flash chromatography).[1][10] c. Begin collecting the eluent in numbered test tubes or flasks. d. Systematically monitor the collected fractions using TLC (as described in Part A) to track the elution of the desired compound. It is common practice to spot every second or third fraction on a single TLC plate for rapid analysis.

  • Product Isolation: a. Once the TLC analysis identifies all fractions containing the pure product, combine them in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent. d. Obtain the mass of the purified product and calculate the yield. Confirm identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Column overloaded.- Sample band too wide.- Incorrect mobile phase polarity.- Use a larger column with more silica.- Use the dry loading method.- Re-optimize the mobile phase using TLC; ensure Rƒ is ~0.3.
Compound is Stuck - Mobile phase is not polar enough.- Compound may be degrading on silica.- Gradually increase the polarity of the mobile phase (step-gradient).- Test compound stability on a TLC plate.[9] If unstable, consider using a different stationary phase like alumina or deactivated silica.[9]
Cracked Silica Bed - Column ran dry.- Heat generated from solvent interaction.- Always keep the silica bed covered with solvent.- Pack the column using the mobile phase to dissipate heat.

Conclusion

The protocol described herein provides a reliable and reproducible method for the high-purity isolation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. By leveraging systematic TLC for method development and employing proper flash chromatography techniques, researchers can efficiently remove impurities, ensuring the quality of this critical synthetic intermediate. This foundational purification is an indispensable step for achieving success in subsequent complex molecular syntheses.

References

  • Title: Column chromatography Source: University of California, Los Angeles URL: [Link]

  • Title: Column Chromatography Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Methyl 5-bromo-2-methylbenzoate Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: What Is The Mobile Phase In Column Chromatography? Source: Chemistry For Everyone (YouTube) URL: [Link]

  • Title: Mastering Column Chromatography: Techniques and Tips Source: Chrom Tech, Inc. URL: [Link]

  • Title: Column chromatography Source: Columbia University URL: [Link]

  • Title: Flash Column Chromatography Source: University of California, Irvine URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

  • Title: Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]

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Application Notes and Protocols: Large-Scale Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and scalable method.[1][2] This guide offers a detailed protocol, including reagent selection, reaction optimization, safety considerations, and analytical characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction and Background

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a crucial building block in organic synthesis, particularly for compounds with potential therapeutic applications.[3] Its structure, featuring a bromo-substituted aromatic ring, an ester functional group, and a propargyl ether moiety, allows for diverse downstream chemical transformations.

The synthesis of this intermediate is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl group of methyl 5-bromo-2-hydroxybenzoate is deprotonated by a suitable base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with propargyl bromide.[2]

This document details a scalable and efficient protocol for this synthesis, with a focus on practical considerations for large-scale production.

Reaction Mechanism and Rationale

The core of this synthesis is the SN2 reaction between the methyl 5-bromo-2-hydroxybenzoate phenoxide and propargyl bromide.[2]

Step 1: Deprotonation

The phenolic proton of methyl 5-bromo-2-hydroxybenzoate is acidic and can be removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to generate the corresponding potassium phenoxide.[1][4] Acetone is a common solvent for this step due to its ability to dissolve the organic starting material and its compatibility with the base.

Step 2: Nucleophilic Substitution (SN2)

The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group.[2] This concerted, one-step mechanism is characteristic of an SN2 reaction.[2]

To enhance the reaction rate and efficiency, especially on a large scale, the use of phase-transfer catalysis can be beneficial.[5][6] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the propargyl bromide resides, thereby accelerating the reaction.[6][7]

Reaction Scheme

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction start_mol Methyl 5-bromo-2-hydroxybenzoate phenoxide Potassium Phenoxide Intermediate start_mol->phenoxide Deprotonation base K₂CO₃ (Base) base->phenoxide final_product Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate phenoxide->final_product SN2 Attack propargyl_bromide Propargyl Bromide propargyl_bromide->final_product

Caption: Overall reaction pathway for the synthesis.

Materials and Methods
3.1. Starting Material Synthesis: Methyl 5-bromo-2-hydroxybenzoate

The starting material, methyl 5-bromo-2-hydroxybenzoate (also known as methyl 5-bromosalicylate), can be synthesized via two primary routes:

  • Esterification of 5-bromosalicylic acid: This can be achieved by reacting 5-bromosalicylic acid with methanol in the presence of an acid catalyst like thionyl chloride.[8]

  • Bromination of methyl salicylate: A solution of bromine in chloroform can be added dropwise to a mixture of methyl salicylate and chloroform.[9]

3.2. Propargylation Reaction Protocol

This protocol is designed for a large-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 5-bromo-2-hydroxybenzoate231.04Specify AmountCalculate1.0
Propargyl Bromide (80% in toluene)118.96CalculateCalculate1.1 - 1.5
Anhydrous Potassium Carbonate138.21CalculateCalculate2.0 - 3.0
Acetone58.08Specify Volume--
Phase-Transfer Catalyst (optional)-Specify AmountCalculate0.05 - 0.1

Experimental Workflow

G A Charge Reactor B Add Methyl 5-bromo-2-hydroxybenzoate, Acetone, K₂CO₃ A->B C Heat to Reflux (50-55 °C) B->C D Slowly Add Propargyl Bromide C->D E Monitor Reaction (TLC/HPLC) D->E F Cool to Room Temperature E->F Reaction Complete G Filter to Remove Salts F->G H Concentrate Filtrate G->H I Work-up: Water & Organic Solvent Extraction H->I J Dry Organic Layer I->J K Purification (Recrystallization/Chromatography) J->K L Isolate and Dry Final Product K->L

Caption: Step-by-step experimental workflow diagram.

Detailed Protocol:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add methyl 5-bromo-2-hydroxybenzoate, anhydrous potassium carbonate, and acetone to the reactor. If using a phase-transfer catalyst, add it at this stage.

  • Heating: Begin stirring and heat the mixture to a gentle reflux (approximately 50-55 °C).

  • Propargyl Bromide Addition: Once reflux is achieved, slowly add the propargyl bromide solution (80% in toluene) via the dropping funnel over a period of 1-2 hours. Caution: This addition is exothermic; maintain a controlled addition rate to manage the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Work-up: To the resulting residue, add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[10]

  • Isolation and Drying: Isolate the purified product by filtration and dry it under vacuum to a constant weight.

Safety and Handling Precautions

4.1. Propargyl Bromide:

  • Hazards: Propargyl bromide is a lachrymator, is highly flammable, and can be explosive, especially when unstabilized.[11][12][13][14] It is toxic if inhaled or absorbed through the skin.

  • Handling: Always handle propargyl bromide in a well-ventilated fume hood.[11][12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14][15] Ground and bond all containers when transferring the material to prevent static discharge.[11][13][15] Use spark-proof tools.[12][13]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[13][14][15] It is often supplied as a solution in toluene and stabilized with magnesium oxide to reduce its explosive tendency.[12][13]

4.2. Potassium Carbonate:

  • Hazards: Potassium carbonate is a skin and eye irritant.[16][17][18][19][20] Inhalation of dust may cause respiratory tract irritation.[16][19][20]

  • Handling: Avoid creating dust. Wear gloves and safety glasses.[17][20]

  • Reactivity: Avoid contact with strong acids and magnesium.[16][17]

4.3. Acetone:

  • Hazards: Acetone is a highly flammable liquid.

  • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

Analytical Characterization

The identity and purity of the final product, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., alkyne C≡C-H stretch, ester C=O stretch).

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Inactive base.Increase reaction time or temperature slightly. Ensure potassium carbonate is anhydrous. Consider adding a phase-transfer catalyst.
Low YieldIncomplete reaction. Loss of product during work-up or purification. Side reactions.Optimize reaction conditions. Refine work-up and purification procedures. Ensure slow, controlled addition of propargyl bromide.
Product ImpurityIncomplete reaction. Side products.Optimize reaction conditions to minimize side reactions. Employ more rigorous purification methods (e.g., column chromatography).
Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can efficiently produce this valuable intermediate for further applications in drug discovery and development. The Williamson ether synthesis, when optimized for a specific substrate, remains a powerful and reliable method for the large-scale production of ethers.[2]

References
  • PrepChem. Synthesis of methyl 5-bromosalicylate. [Link]

  • Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized - Safety Data Sheet. [Link]

  • University of Colorado Boulder. Williamson Ether Synthesis Lab Manual. [Link]

  • Google Patents. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Globe Thesis. Preparation Of Organotextile Catalyst And Its Application For Williamson Ether Reaction In Phase Transfer Catalysis System. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]

  • Armand Products. SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. [Link]

  • INEOS KOH. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]

  • ResearchGate. (PDF) Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • PubChem. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate. [Link]

  • Chemistry Stack Exchange. Aromatic synthesis. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

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The Strategic Application of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in the Synthesis of Functionalized Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the benzofuran core is a privileged scaffold, appearing in a multitude of biologically active compounds and functional organic materials. The targeted synthesis of substituted benzofurans is therefore a subject of intense research. Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate has emerged as a highly valuable and versatile starting material in this pursuit. Its structure is strategically pre-functionalized with a bromine atom, an ester group, and a propargyl ether, offering multiple reaction sites for the construction of complex heterocyclic systems. The bromine atom serves as a handle for cross-coupling reactions, the ester provides a point for further derivatization, and the propargyl ether is the key precursor to the furan ring. This application note provides an in-depth guide to the synthetic utility of this compound, with a focus on palladium-catalyzed tandem reactions that offer an efficient route to highly substituted benzofurans.

Core Synthetic Strategy: Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization

A particularly elegant and efficient approach for the synthesis of 2-substituted benzofurans from Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a one-pot tandem Sonogashira coupling and cyclization reaction. This strategy eliminates the need for the isolation of intermediate compounds, thereby saving time, reducing waste, and often improving overall yields.

The reaction proceeds through two key catalytic cycles orchestrated by a palladium catalyst. The first is the well-established Sonogashira cross-coupling of the aryl bromide with a terminal alkyne.[1][2] This is immediately followed by an intramolecular cyclization of the newly formed internal alkyne onto the ether oxygen, leading to the formation of the benzofuran ring.

Mechanistic Insights: The "Why" Behind the "How"

The success of this tandem reaction hinges on the careful selection of the catalyst system and reaction conditions. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, initiates the catalytic cycle by oxidative addition to the C-Br bond of the starting material. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, facilitating its transfer to the palladium center (transmetalation). Reductive elimination then furnishes the coupled product and regenerates the palladium(0) catalyst.

The subsequent intramolecular cyclization is also catalyzed by the palladium species. The palladium(II) intermediate, still coordinated to the newly formed alkyne, facilitates the nucleophilic attack of the ether oxygen onto the alkyne, a process known as 5-exo-dig cyclization. This step is often favored due to the formation of a thermodynamically stable five-membered ring. The choice of a suitable ligand for the palladium catalyst is crucial; it must be able to stabilize the catalytic species throughout both phases of the tandem reaction and promote both the cross-coupling and the cyclization steps.

Visualizing the Workflow: Tandem Sonogashira-Cyclization

Tandem_Reaction start Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate sonogashira Sonogashira Coupling start->sonogashira reagents Terminal Alkyne (R-C≡CH) Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) reagents->sonogashira intermediate Coupled Intermediate (Not Isolated) sonogashira->intermediate cyclization Intramolecular 5-exo-dig Cyclization intermediate->cyclization product 2-Substituted-5-carbomethoxy-7-bromobenzofuran cyclization->product

Caption: Workflow of the tandem Sonogashira coupling and cyclization.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (Starting Material)

This protocol outlines the synthesis of the title compound from commercially available Methyl 5-bromo-2-hydroxybenzoate.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Slowly add propargyl bromide (1.2 eq.) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate as a white solid.

Protocol 2: Tandem Sonogashira Coupling and Intramolecular Cyclization

This protocol describes a general procedure for the one-pot synthesis of 2-substituted benzofurans from Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Materials:

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne) (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)

  • Copper(I) iodide (CuI) (0.06 eq.)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous and degassed toluene and triethylamine.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield the desired 2-substituted benzofuran derivative.

Data Presentation: Representative Yields

The following table summarizes the expected yields for the synthesis of various 2-substituted benzofurans using the tandem protocol described above.

EntryTerminal AlkyneProductExpected Yield (%)
1PhenylacetyleneMethyl 5-bromo-2-phenylbenzofuran-7-carboxylate85-95
21-HexyneMethyl 5-bromo-2-butylbenzofuran-7-carboxylate75-85
3TrimethylsilylacetyleneMethyl 5-bromo-2-(trimethylsilyl)benzofuran-7-carboxylate80-90
43-HydroxypropyneMethyl 5-bromo-2-(hydroxymethyl)benzofuran-7-carboxylate70-80

Yields are based on literature for analogous reactions and may vary depending on the specific substrate and reaction conditions.

Alternative Synthetic Route: Stepwise Sonogashira Coupling Followed by Cyclization

For substrates that may be sensitive to the conditions of a one-pot reaction, a stepwise approach can be employed. This involves the initial Sonogashira coupling to synthesize the internal alkyne, followed by its isolation and subsequent intramolecular cyclization in a separate step.

Visualizing the Stepwise Workflow

Stepwise_Reaction cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization start Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate reagents1 Terminal Alkyne Pd(0)/Cu(I) Catalysis Base start->reagents1 intermediate Isolated Internal Alkyne reagents1->intermediate reagents2 Palladium or Gold Catalyst Solvent product 2-Substituted Benzofuran reagents2->product intermediate_ref Isolated Internal Alkyne intermediate_ref->reagents2

Caption: Stepwise synthesis of 2-substituted benzofurans.

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization of the Isolated Alkyne

This protocol is for the cyclization of the product obtained from a standard Sonogashira coupling reaction.

Materials:

  • Methyl 5-(alkynyl)-2-(2-propynyloxy)benzoate (the isolated intermediate)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)

  • Triphenylphosphine (PPh₃) (0.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the isolated alkyne intermediate (1.0 eq.) in anhydrous DMF.

  • Add Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 6-10 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired benzofuran.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies.[3] The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The identity and purity of the final compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion: A Gateway to Molecular Diversity

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a powerful and versatile building block for the synthesis of a wide range of substituted benzofurans. The tandem Sonogashira coupling and cyclization strategy offers a highly efficient and atom-economical route to these important heterocyclic compounds. The methodologies and protocols detailed in this application note provide researchers and drug development professionals with a robust toolkit for the construction of novel benzofuran derivatives with potential applications in various scientific disciplines.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Hassan, S. Z., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563.
  • Li, J., et al. (2025). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade.
  • Roy, P. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Prayogik Rasayan, 5(1), 1-6.
  • Lu, L., & Hua, R. (2021). A Monomer‐Polymer‐Monomer (MPM) Organic Synthesis Strategy: Synthesis and Application of Polybenzofuran for Functionalizing Benzene Ring of Benzofuran. Molecules, 26(9), 2689.
  • Tokyo University of Science. (2024, April 17). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Retrieved from [Link]

  • Ley, S. V., et al. (2003). ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. ChemInform, 34(32).
  • Chtita, S., et al. (2021). Recent Progress in Pd-Catalyzed Tandem Processes.
  • Singh, P., & Kaur, N. (2016). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Mini-Reviews in Organic Chemistry, 13(5), 375-399.
  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5342-5345.
  • Lipshutz, B. H., et al. (2018). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry – A European Journal, 24(62), 16519-16524.
  • Al-Tel, T. H. (2012). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Journal of Saudi Chemical Society, 16(4), 433-437.
  • Dehaen, W., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Balema, V., et al. (2022). Versatile Palladium-catalyzed intramolecular cyclization to access new luminescent azaphosphaphenalene motifs. Chemistry – A European Journal, 28(41), e202200888.
  • Sharma, S., et al. (2021). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 18(5), 458-475.
  • Shafiq, M., et al. (2010). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Davoodnia, A., et al. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 5(11), 8195-8200.
  • Gao, W., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210-217.

Sources

Application Notes and Protocols: Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterobifunctional Monomer for Advanced Materials

In the landscape of materials science, the rational design of molecular building blocks is paramount to achieving materials with bespoke properties and functionalities. Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is an exemplary heterobifunctional aromatic monomer, engineered to serve as a versatile scaffold in the synthesis of advanced functional polymers and for the modification of material surfaces. This compound strategically incorporates three key chemical motifs: a terminal alkyne (propargyl ether), a bromine atom, and a methyl ester. This unique combination allows for orthogonal chemical modifications, making it an invaluable tool for researchers in polymer chemistry, nanotechnology, and drug delivery.

The terminal alkyne group is a gateway to the highly efficient and reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This reaction's high fidelity, mild reaction conditions, and tolerance of a wide variety of functional groups have established it as a cornerstone of modern polymer and bioconjugation chemistry.[2][3] The resulting 1,2,3-triazole linkage is not merely a linker but a rigid, aromatic, and polar unit that can impart favorable properties to the resulting material, such as enhanced thermal stability and specific intermolecular interactions.[4][5]

Simultaneously, the bromine atom on the aromatic ring offers a handle for a different class of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for further functionalization, either pre- or post-polymerization, to introduce additional moieties such as fluorophores, bioactive molecules, or other polymer chains. The methyl ester provides another site for modification, for instance, through hydrolysis to the corresponding carboxylic acid, enabling changes in solubility or providing an attachment point for further conjugation.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and its subsequent application in the synthesis of a novel functional polymer via CuAAC click chemistry.

Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

The synthesis of the title compound is readily achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.[6][7] The phenolic hydroxyl group of a suitable precursor, Methyl 5-bromo-2-hydroxybenzoate (commercially available), is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile, displacing the bromide from propargyl bromide.

Causality of Experimental Choices:
  • Precursor Selection: Methyl 5-bromo-2-hydroxybenzoate (methyl 5-bromosalicylate) is an ideal starting material as it already contains the desired bromine and methyl ester functionalities.

  • Reaction Type: The Williamson ether synthesis is chosen for its high efficiency in forming the aryl-alkyl ether bond under relatively mild conditions.[6]

  • Base: Potassium carbonate (K₂CO₃) is a suitable and easily handled base for deprotonating the phenolic hydroxyl. It is strong enough to generate the nucleophilic phenoxide but mild enough to avoid unwanted side reactions with the ester group.

  • Solvent: Acetone is an excellent solvent for this reaction as it readily dissolves the organic reactants and is polar enough to facilitate the Sₙ2 reaction. Its boiling point allows for gentle reflux to increase the reaction rate.

  • Reagent: Propargyl bromide is the electrophile that introduces the crucial terminal alkyne functionality.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate reagents Methyl 5-bromo-2-hydroxybenzoate Propargyl Bromide K₂CO₃ reaction Reaction Setup (Round-bottom flask, condenser) reagents->reaction solvent Acetone solvent->reaction reflux Reflux (e.g., 60 °C, 12-24 h) reaction->reflux workup Work-up (Filtration, Evaporation) reflux->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization: NMR, IR, MS) purification->product G cluster_polymerization Post-Polymerization Modification via CuAAC monomer Methyl 5-bromo-2- (2-propynyloxy)benzenecarboxylate reaction Reaction Setup (Schlenk flask, N₂ atm) monomer->reaction polymer Azide-Terminated Polymer (e.g., N₃-PEG) polymer->reaction catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->reaction solvent DMF / H₂O solvent->reaction stirring Stirring at RT (12-24 h) reaction->stirring purification Purification (Dialysis, Precipitation) stirring->purification product Functionalized Polymer (Characterization: NMR, GPC, DSC) purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a crucial step in the development of various pharmaceutical compounds. The reaction, a Williamson ether synthesis, involves the propargylation of Methyl 5-bromo-2-hydroxybenzoate. While seemingly straightforward, this SN2 reaction can present several challenges that may affect the yield and purity of the final product.[1][2] This guide will address common issues and provide evidence-based solutions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most common issues. Several factors can contribute to this outcome.

Possible Cause 1: Incomplete Deprotonation of the Phenol

  • Suggested Solution: Ensure complete deprotonation of the starting material, Methyl 5-bromo-2-hydroxybenzoate, by using a sufficiently strong base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective. The pKa of the phenolic proton is a key consideration, and a base strong enough to shift the equilibrium towards the phenoxide ion is essential for the subsequent nucleophilic attack.

  • Rationale: The Williamson ether synthesis relies on the nucleophilic attack of an alkoxide (in this case, a phenoxide) on an alkyl halide.[1][3] If the deprotonation of the phenol is incomplete, the concentration of the nucleophile will be low, leading to a slow or stalled reaction.

Possible Cause 2: Low Reactivity of the Propargyl Halide

  • Suggested Solution: Propargyl bromide is generally preferred over propargyl chloride due to the better leaving group ability of the bromide ion. If using propargyl chloride, consider adding a catalytic amount of an iodide salt (e.g., NaI or KI) to the reaction mixture. This in-situ generation of the more reactive propargyl iodide can significantly increase the reaction rate.

  • Rationale: The rate of an SN2 reaction is highly dependent on the nature of the leaving group. The reactivity order for halides is I > Br > Cl > F.

Possible Cause 3: Inappropriate Solvent Choice

  • Suggested Solution: Employ a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile. These solvents are effective at solvating the cation of the base (e.g., K⁺ or Na⁺), leaving the phenoxide anion more "naked" and nucleophilic.

  • Rationale: Polar aprotic solvents do not participate in hydrogen bonding with the nucleophile, which would otherwise decrease its reactivity.

Possible Cause 4: Insufficient Reaction Temperature or Time

  • Suggested Solution: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider increasing the temperature to 50-80 °C.[4]

  • Rationale: Like most chemical reactions, the rate of the Williamson ether synthesis increases with temperature. However, excessively high temperatures can promote side reactions.

Problem 2: Presence of Unreacted Starting Material

Even with product formation, significant amounts of unreacted Methyl 5-bromo-2-hydroxybenzoate may remain.

Possible Cause 1: Insufficient Amount of Base or Propargyl Bromide

  • Suggested Solution: Use a slight excess of both the base (e.g., 1.1-1.5 equivalents) and propargyl bromide (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the starting material.

  • Rationale: Using stoichiometric amounts may not be sufficient to drive the reaction to completion, especially if there are any competing side reactions or minor impurities that consume the reagents.

Possible Cause 2: Poor Solubility of the Phenoxide Salt

  • Suggested Solution: If the initially formed phenoxide salt precipitates from the reaction mixture, it will not be available to react with the propargyl bromide. In such cases, a solvent in which the salt is more soluble, like DMF, should be used.

  • Rationale: For the reaction to occur, both the nucleophile and the electrophile must be in the same phase.

Problem 3: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

Possible Cause 1: O- vs. C-Alkylation

  • Suggested Solution: While O-alkylation is the desired pathway, C-alkylation of the aromatic ring can sometimes occur, especially with highly activated phenols. Using less polar solvents and counterions that favor O-alkylation (like K⁺ over Na⁺) can help minimize this side reaction.

  • Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. The regioselectivity of the alkylation is influenced by the reaction conditions.[5]

Possible Cause 2: Polymerization of Propargyl Bromide

  • Suggested Solution: Add the propargyl bromide to the reaction mixture slowly and maintain a controlled temperature. This minimizes the concentration of propargyl bromide at any given time, reducing the likelihood of self-reaction.

  • Rationale: Propargyl halides can undergo polymerization, especially in the presence of bases or at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: The choice of base is critical. For this specific synthesis, potassium carbonate (K₂CO₃) is a commonly used and effective base, particularly when paired with a polar aprotic solvent like acetone or DMF.[6] It is a mild base, which helps to minimize potential side reactions. However, if you are experiencing low yields due to incomplete deprotonation, a stronger base like sodium hydride (NaH) may be necessary.[7]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any potential side products. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Q3: What is the best method for purifying the final product?

A3: After the reaction is complete, a standard work-up procedure involving quenching the reaction with water and extracting the product with an organic solvent is typically performed. The crude product can then be purified by column chromatography on silica gel.[8] A gradient elution with a mixture of hexanes and ethyl acetate is often effective in separating the desired product from any unreacted starting materials or side products. Recrystallization from a suitable solvent can also be used for further purification.

Q4: Can microwave irradiation be used to accelerate this reaction?

A4: Yes, microwave-assisted heating can be a very effective technique to reduce reaction times significantly.[9] Reactions that may take several hours under conventional heating can often be completed in minutes in a microwave reactor. However, it is important to carefully optimize the temperature and time to avoid decomposition or the formation of side products.

Experimental Workflow and Data

Optimized Reaction Conditions

The following table summarizes the recommended conditions for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

ParameterRecommended ConditionRationale
Starting Material Methyl 5-bromo-2-hydroxybenzoateCommercially available or can be synthesized.[7][10]
Reagent Propargyl bromideMore reactive than propargyl chloride.
Base Potassium Carbonate (K₂CO₃)Mild and effective, minimizes side reactions.
Solvent Acetone or DMFPolar aprotic, enhances nucleophilicity.
Temperature 50-60 °C (Reflux for acetone)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-8 hours (Monitor by TLC)Ensure reaction goes to completion.
Visualizing the Workflow

The following diagram illustrates the general experimental workflow for this synthesis.

experimental_workflow start Start reactants Combine Methyl 5-bromo-2-hydroxybenzoate, K₂CO₃, and Acetone start->reactants add_reagent Add Propargyl Bromide reactants->add_reagent heat Heat to Reflux (50-60 °C) add_reagent->heat monitor Monitor by TLC heat->monitor workup Work-up: Quench with H₂O, Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common issues.

troubleshooting_logic start Low Yield? check_base Incomplete Deprotonation? (Check Base Strength) start->check_base Yes side_products Side Products Present? start->side_products No check_halide Low Halide Reactivity? (Consider Propargyl Bromide/Iodide) check_base->check_halide check_conditions Suboptimal Conditions? (Increase Temp/Time) check_halide->check_conditions success High Yield & Purity check_conditions->success check_alkylation C-Alkylation? (Optimize Solvent/Counterion) side_products->check_alkylation Yes no_issue Proceed to Purification side_products->no_issue No check_polymerization Polymerization? (Slow Reagent Addition) check_alkylation->check_polymerization check_polymerization->success no_issue->success

Caption: Troubleshooting logic for the synthesis.

References

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1467. [Link]

  • Gebele, K., & Hölderich, W. F. (2008). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Catalysis Reviews, 50(3), 398-438. [Link]

  • Carbone, A., et al. (2020). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 25(21), 5035. [Link]

  • Google Patents. Method for producing 5-bromo-2-alkylbenzoic acid.
  • PubChem. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • Google Patents.
  • Abbiati, G., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]

  • Kotha, S., & Khedkar, P. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4582–4585. [Link]

  • ResearchGate. (PDF) Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • de la Torre, G., & Gotor, V. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 22(11), 1837. [Link]

  • Khan, I., et al. (2018). SELECTIVE ARYLATION OF PHENOL PROTECTED PROPARGYL BROMIDE VIA PD-CATALYSED SUZUKI COUPLING REACTION: SYNTHESIS, MECHANISTIC STUD. Journal of the Chilean Chemical Society, 63(4), 4195-4200. [Link]

  • Maccarinelli, G., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(19), 4434. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]

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Technical Support Center: Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Core Reaction Scheme

The synthesis involves the O-alkylation of methyl 5-bromosalicylate with propargyl bromide. This reaction is a classic example of the Williamson ether synthesis, where a phenoxide, generated in situ, acts as a nucleophile in an SN2 reaction with an alkyl halide.[1][2][3]

Reaction: Methyl 5-bromosalicylate + Propargyl Bromide → Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Image placeholder for the main reaction scheme.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Ether Product

Question: I have set up the reaction according to a standard procedure, but upon work-up, I see very little of my desired product and a significant amount of unreacted methyl 5-bromosalicylate. What went wrong?

Answer: This is a common issue often traced back to incomplete activation of the nucleophile or issues with the reagents and conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the highly nucleophilic phenoxide. If the base is too weak or insufficient, the reaction will not proceed.

    • Solution: Use an appropriate base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this synthesis.[4] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[2][5] Ensure at least 1.1 to 1.5 equivalents of the base are used.

  • Presence of Water: Moisture in the reaction vessel, solvents, or reagents will consume the base and protonate the phenoxide, quenching the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF, dry acetone). If using K₂CO₃, ensure it is freshly dried. Reactions with NaH must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone. These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, leaving the oxygen nucleophile "naked" and highly reactive.[7] Avoid protic solvents like ethanol or water, which can hydrogen-bond with the phenoxide, reducing its nucleophilicity.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish or stalled reaction.

    • Solution: Most Williamson ether syntheses require some heat. A temperature range of 50-80°C is a good starting point for this system.[4][8] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

Problem 2: Isolation of an Unexpected Isomer - C-Alkylation Product

Question: My mass spectrometry results show a product with the correct mass, but the NMR spectrum is inconsistent with the expected O-alkylated product. I suspect I've formed a C-alkylated isomer. Why did this happen and how can I prevent it?

Answer: This is an excellent observation and points to the ambident nature of the phenoxide nucleophile. The negative charge is delocalized across the oxygen atom and the aromatic ring (specifically the ortho and para positions). This creates competition between O-alkylation (desired) and C-alkylation (side reaction).[3]

dot

Caption: O- vs. C-Alkylation pathways for the phenoxide intermediate.

Factors Favoring C-Alkylation and How to Mitigate Them:

  • Solvent Effects: This is the most critical factor. Protic solvents (water, ethanol) solvate the oxygen atom of the phenoxide through hydrogen bonding. This steric and electronic shielding makes the ortho and para carbon positions more accessible for attack.[7]

    • Solution: As mentioned previously, use polar aprotic solvents (DMF, DMSO, Acetone). They do not shield the oxygen atom, making O-alkylation the kinetically faster and dominant pathway.[7]

  • Counter-ion: The nature of the cation (from the base) can influence the reaction site, although this is a secondary effect compared to the solvent.

    • Solution: Potassium salts (from K₂CO₃) are often preferred as the larger K⁺ ion coordinates more loosely with the phenoxide oxygen, increasing its reactivity and favoring O-alkylation.

Problem 3: Significant Formation of Elimination Byproducts

Question: Along with my desired product, I'm seeing low molecular weight impurities that I suspect are from the elimination of propargyl bromide. How can I suppress this side reaction?

Answer: The alkoxide/phenoxide is not only a nucleophile but also a base. It can induce an E2 elimination reaction with the alkyl halide, competing directly with the desired SN2 substitution.[3]

dot

Troubleshooting_Flowchart cluster_low_yield Troubleshooting Low Yield cluster_isomer Troubleshooting C-Alkylation cluster_elimination Troubleshooting Elimination start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield Yes isomer Isomeric Impurity (C-Alkylation) start->isomer Yes elimination Elimination Byproducts start->elimination Yes ly_1 Check Base: Use K₂CO₃ or NaH low_yield->ly_1 iso_1 Change Solvent: Use Polar Aprotic (DMF) isomer->iso_1 el_1 Lower Temperature: Substitution is favored at lower T° elimination->el_1 success Reaction Optimized ly_2 Ensure Anhydrous: Dry glassware & solvents ly_1->ly_2 ly_3 Optimize T°: 50-80°C, monitor by TLC ly_2->ly_3 ly_3->success iso_2 Check Base Counter-ion: Use K₂CO₃ iso_1->iso_2 iso_2->success el_2 Use Non-Hindered Base: K₂CO₃ is ideal el_1->el_2 el_2->success

Caption: Troubleshooting flowchart for common synthesis issues.

Strategies to Favor Substitution over Elimination:

  • Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at elevated temperatures will disproportionately favor the E2 pathway.

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 50°C) and only increase if the reaction is too slow.

  • Steric Hindrance: While propargyl bromide is a primary halide and not very hindered, using a bulky, non-nucleophilic base can favor elimination.

    • Solution: Stick with non-hindered bases like K₂CO₃ or NaH. Avoid bulky bases like potassium tert-butoxide unless specifically required for other reasons.

ParameterTo Favor O-Alkylation (SN2)To Favor Side Reactions (C-Alkylation/E2)Rationale
Solvent Polar Aprotic (DMF, Acetone)Protic (Ethanol, Water)Protic solvents solvate the oxygen atom, hindering O-alkylation and making C-alkylation more competitive.[7]
Temperature Moderate (50-80°C)High (>100°C)Elimination (E2) has a higher activation energy and is favored at higher temperatures.
Base Non-hindered (K₂CO₃, NaH)Bulky (e.g., t-BuOK)Bulky bases act more as bases than nucleophiles, promoting elimination.[2]
Alkyl Halide Primary (Propargyl Bromide)Secondary or TertiarySN2 reactions are highly sensitive to steric hindrance at the reaction center.

Recommended Experimental Protocol

This protocol is a robust starting point designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.

Materials:

  • Methyl 5-bromosalicylate (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromosalicylate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M.

  • Alkylating Agent: Add the propargyl bromide solution (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 60°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting salicylate spot is no longer visible (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure product.[4]

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydroxide (NaOH) as the base? A: It is not recommended. NaOH is a very strong base and also introduces water (unless using pellets in a non-aqueous solvent, which has poor solubility). It significantly increases the risk of hydrolyzing the methyl ester group on your starting material or product to a carboxylic acid, adding another impurity that requires separation. K₂CO₃ is sufficiently basic to deprotonate the phenol without affecting the ester.

Q: Why is propargyl bromide used instead of propargyl chloride? A: The reaction is an SN2 substitution. The reaction rate depends on the leaving group's ability to stabilize a negative charge. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion and the conjugate base of a stronger acid (HBr vs. HCl). Using propargyl bromide will result in a faster reaction rate.

Q: How do I know if C-alkylation has occurred by looking at the ¹H NMR? A: For the desired O-alkylated product, you should see a characteristic singlet for the acetylenic proton (~2.5 ppm), a doublet or triplet for the methylene protons (-O-CH₂-) adjacent to the alkyne (~4.7 ppm), and the aromatic protons in their expected regions. If C-alkylation occurred at the C3 position, you would lose one aromatic proton signal and the remaining two aromatic protons would likely appear as singlets. Furthermore, the methylene group protons would be attached to an sp² carbon and would appear further upfield, and you would still have a phenolic -OH peak.

References
  • Di Micco, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(1), M1806. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • Fan, N.-J., et al. (2005). Benzyl 5-bromo-4-methylsalicylate. Acta Crystallographica Section E: Crystallographic Communications, E61(8), o2393–o2394. Available from: [Link]

  • Xiao, F.-P., et al. (2005). Methyl 5-bromosalicylate. Acta Crystallographica Section E: Crystallographic Communications, E61(11), o4171–o4172. Available from: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available from: [Link]

  • Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
  • Zhang, J., et al. (2011). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 115(44), 12219–12231. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Molecules, 19(6), 7012–7028. Available from: [Link]

  • Wikipedia contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Georganics. Methyl 5-bromosalicylate. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Available from: [Link]

  • Li, H., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications, 14(1), 4704. Available from: [Link]

  • Al-Duaij, O. K. (2007). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available from: [Link]

  • jOeCHEM. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6296. Available from: [Link]

  • Hoover, J. M., & Stahl, S. S. (2012). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 89, 143. Available from: [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Available from: [Link]

  • ResearchGate. (2024). Propargylation of a hydroxy-terminated polymer?. Available from: [Link]

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Technical Support Center: Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to improve the yield and purity of this important chemical intermediate.

Overview of the Synthesis

The target molecule is synthesized via the Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of methyl 5-bromo-2-hydroxybenzoate to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired propargyl ether.[2][3]

While the reaction is generally straightforward, several factors can influence its outcome, including the choice of base, solvent, and reaction temperature. Careful optimization of these parameters is crucial for achieving high yields and minimizing the formation of byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a low yield. What are the most likely causes?

A: Common causes for low yield include:

  • Insufficient Base: The phenolic proton may not be fully deprotonated, leading to unreacted starting material. Ensure you are using a suitable base and stoichiometry (see Troubleshooting Guide).

  • Poor Reagent Quality: Impurities in starting materials or solvents, especially water, can hinder the reaction.[5][6] Use anhydrous solvents and pure reagents.

  • Incorrect Temperature: The reaction may be too slow at low temperatures or lead to side reactions at excessively high temperatures.[6]

  • Inadequate Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.[5]

Q2: I am observing significant side product formation. What are they and how can I avoid them?

A: The most common side reaction is C-alkylation, where the propargyl group attaches to the aromatic ring instead of the phenolic oxygen.[2][4] Another possibility is elimination reactions of the alkyl halide, though this is less common with primary halides like propargyl bromide.[1][3] To favor the desired O-alkylation, use polar aprotic solvents like DMF or acetonitrile and a moderate base like potassium carbonate (K₂CO₃).[4]

Q3: What is the best method for purifying the final product?

A: Column chromatography on silica gel is the most effective method for purifying Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. A common eluent system is a mixture of petroleum ether and ethyl acetate.[7] Recrystallization can also be employed if a suitable solvent is found.[8]

Q4: Can I use a stronger base like sodium hydride (NaH) to improve the reaction rate?

A: While strong bases like NaH can be used for deprotonating phenols, they can also increase the likelihood of side reactions.[4] For this specific substrate, a weaker base like K₂CO₃ is generally sufficient and provides better selectivity for O-alkylation.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Ineffective Deprotonation The phenol (pKa ~10) requires a sufficiently strong base for deprotonation. While K₂CO₃ is standard, its effectiveness can be hampered by moisture. Solution: Use anhydrous K₂CO₃ and an anhydrous polar aprotic solvent like DMF or acetonitrile. Ensure the K₂CO₃ is finely powdered to maximize surface area.
Poor Quality of Propargyl Bromide Propargyl bromide can degrade over time, turning dark and forming polymeric materials, especially in the presence of base.[9] Solution: Use freshly distilled or commercially available high-purity propargyl bromide. It is often supplied as a solution in toluene to improve stability.[9]
Suboptimal Temperature The SN2 reaction rate is temperature-dependent.[3] If the reaction is too slow at room temperature, side reactions might compete over time. Solution: Gently heat the reaction mixture to 50-80°C and monitor its progress by TLC.[10] Microwave-assisted heating can also significantly reduce reaction times.[10]
Reagent Stoichiometry Using an insufficient amount of the alkylating agent will result in unreacted starting material. Solution: Use a slight excess of propargyl bromide (e.g., 1.1-1.5 equivalents) to ensure the complete consumption of the phenoxide.
Issue 2: Formation of Impurities and Side Products
Potential Cause Explanation & Recommended Solution
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2] This side reaction is more prevalent in nonpolar solvents. Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile to favor O-alkylation.[4]
Dialkylation If the starting material contains multiple nucleophilic sites, or if the product itself can be further alkylated, dialkylation can occur. In this case, it is not a primary concern.
Elimination Propargyl bromide is a primary halide, so elimination is generally not a major competing reaction.[3] However, very strong, hindered bases or excessively high temperatures could promote it. Solution: Stick to milder bases like K₂CO₃ and avoid unnecessarily high temperatures.
Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM is Present check_sm->sm_present no_sm No SM, Streaking on TLC check_sm->no_sm check_base Check Base (Anhydrous K₂CO₃, Finely Powdered) sm_present->check_base First step decomp Product Decomposition Likely no_sm->decomp reagent_quality Verify Reagent Quality (Anhydrous Solvent, Pure Reagents) optimize_cond Optimize Reaction Conditions (Increase Temp to 50-80°C, Increase Time) reagent_quality->optimize_cond If reagents are pure success Improved Yield optimize_cond->success check_base->reagent_quality If base is ok lower_temp Lower Reaction Temperature decomp->lower_temp reduce_time Reduce Reaction Time (Monitor closely with TLC) lower_temp->reduce_time reduce_time->success

Caption: Troubleshooting workflow for low yield issues.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Propargyl bromide (80% solution in toluene is common)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether (or Hexanes)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-hydroxybenzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by anhydrous K₂CO₃ (2.0-2.5 eq).

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60°C and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure product.

Characterization Data (Reference)

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=2.5 Hz, 1H), 7.55 (dd, J=8.9, 2.5 Hz, 1H), 6.90 (d, J=8.9 Hz, 1H), 4.75 (d, J=2.4 Hz, 2H), 3.90 (s, 3H), 2.55 (t, J=2.4 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.0, 155.0, 137.0, 134.0, 122.0, 115.0, 114.0, 78.0, 76.0, 57.0, 52.5.

(Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.)

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. DOI:10.1039/D4SC00687A. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01272K. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2015). Help finiding procedure for williamson ether synthesis... r/chemistry. Retrieved from [Link]

  • PubMed. (2012). Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. J Org Chem. DOI: 10.1021/jo3010952. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. DOI: 10.25236/AJMC.2023.040407. Retrieved from [Link]

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. Retrieved from [Link]

  • MDPI. (2025). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • MDPI. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Click Reactions with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting failed click reactions with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Welcome to the technical support hub for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically tailored for researchers utilizing Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This guide is structured to provide actionable solutions to common experimental challenges, moving from foundational principles to specific, hands-on protocols. Our approach is grounded in mechanistic understanding to empower you not just to fix a failed reaction, but to design robust and reproducible experiments from the outset.

Section 1: Understanding the Core Reaction and Key Reagent

The foundation of successful troubleshooting is a firm grasp of the reaction mechanism. The CuAAC reaction is not a simple mixing of reagents; it is a catalytic cycle where the copper(I) ion is the central player.[1][2] Understanding its role is critical to diagnosing failures.

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a terminal alkyne, a prerequisite for the CuAAC mechanism.[3] Its structure, featuring an aromatic ring, a bromo substituent, and a propargyl ether group, is generally robust under click conditions. However, its purity and handling are paramount.

cluster_reagent Key Reagent Structure reagent Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate img

Caption: Structure of the alkyne starting material.

The catalytic cycle, illustrated below, highlights the critical steps where problems can arise. The cycle's efficiency depends on maintaining the copper in its active Cu(I) oxidation state.

CuAAC_Catalytic_Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_Metallacycle Cu(III) Metallacycle Cu_Acetylide->Cu_Metallacycle Azide Organic Azide Azide->Cu_Metallacycle Coordination Cu_Triazolide Copper Triazolide Cu_Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Catalyst Regeneration Product 1,2,3-Triazole Product Cu_Triazolide->Product Protonolysis

Caption: The CuAAC Catalytic Cycle.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses the most common failures encountered in the lab. We have organized it by the type of problem observed.

Troubleshooting_Workflow Start Reaction Failed or Underperforming NoProduct Problem: No Product Formation Start->NoProduct Incomplete Problem: Incomplete Conversion Start->Incomplete SideProducts Problem: Side Products Observed Start->SideProducts Cause_Catalyst Cause: Catalyst Inactivity (Cu(I) Oxidation) NoProduct->Cause_Catalyst Cause_Reagents Cause: Poor Reagent Quality (Purity, Stability) NoProduct->Cause_Reagents Cause_Conditions Cause: Incorrect Setup (Order of Addition, O2) NoProduct->Cause_Conditions Cause_Solubility Cause: Poor Solubility Incomplete->Cause_Solubility Cause_Stoichiometry Cause: Suboptimal Ratios Incomplete->Cause_Stoichiometry Cause_Concentration Cause: Low Concentration Incomplete->Cause_Concentration Cause_Homocoupling Cause: Alkyne Homocoupling (Glaser Coupling) SideProducts->Cause_Homocoupling Cause_Degradation Cause: Substrate Degradation SideProducts->Cause_Degradation

Caption: A decision tree for troubleshooting CuAAC reactions.

Problem: Complete Reaction Failure (No Product Detected)

Q: My TLC/LC-MS shows only starting materials, even after several hours. What is the most likely culprit?

A: A complete lack of reactivity almost always points to a fundamental issue with the catalyst system. The active catalyst, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen.[4]

  • Primary Checkpoint: Catalyst Generation and Stability.

    • Oxygen Exclusion: The single most common cause of failure is oxygen. Ensure all solvents have been thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under an inert atmosphere.

    • In Situ Generation: It is highly recommended to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][5] This method continuously regenerates the active catalyst if trace oxygen is present.[2] The sodium ascorbate solution should always be made fresh.[6]

    • Order of Addition: The order in which you add reagents is critical. Adding the reducing agent (sodium ascorbate) to the Cu(II) salt before adding the stabilizing ligand can cause the copper to precipitate as insoluble oxides, killing the reaction. The recommended order is:

      • First, mix the CuSO₄ solution with the ligand solution.[7]

      • Add this catalyst-ligand mixture to the solution containing your azide and alkyne.

      • Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

Q: I am using the recommended in situ catalyst generation, but the reaction still fails. Could my reagents be the problem?

A: Yes, reagent quality is the second critical checkpoint.

  • Alkyne Purity (Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate): Verify the purity of your alkyne via ¹H NMR. Look for the characteristic terminal alkyne proton signal. Ensure there are no significant impurities that could coordinate to the copper and poison the catalyst.

  • Azide Purity and Stability: Azides can be unstable, and impurities can inhibit the reaction. If you synthesized the azide yourself, ensure it was purified correctly. If commercially sourced, check its age and storage conditions. Small organic azides can be volatile or decompose over time.

  • Solvent Quality: Use high-purity, anhydrous (if not using an aqueous system), and degassed solvents. Some impurities in technical-grade solvents can interfere with the catalysis. Acetonitrile is generally avoided as it can coordinate strongly to Cu(I) and impede catalysis.[1]

Problem: Incomplete Conversion (Reaction Stalls)

Q: My reaction produces some product, but stalls at 30-50% conversion. What should I investigate?

A: A stalling reaction suggests that the catalyst was initially active but lost activity over time, or that the reaction conditions are suboptimal for reaching completion.

  • Catalyst Longevity: Even with a reducing agent, the catalyst can eventually be overwhelmed by oxygen if the reaction is not rigorously maintained under an inert atmosphere. A stalled reaction can sometimes be restarted by adding another portion of sodium ascorbate and/or the copper/ligand solution.

  • Solubility Issues: As the reaction proceeds, the triazole product is formed. This product may have different solubility properties than your starting materials. If the product precipitates, it can coat the catalyst or trap reagents, effectively halting the reaction. Visually inspect your reaction for any cloudiness or precipitate. If observed, try a different solvent system (see Table 2) to ensure all components remain dissolved throughout the reaction.

  • Low Reactant Concentration: The CuAAC reaction rate is dependent on the concentration of the reactants.[1] If you are working at very high dilution (<10 mM), the reaction can be extremely slow. If possible, increase the concentration.

Problem: Side Product Formation

Q: I see a new, non-polar spot on my TLC plate and my yield of the desired triazole is low. What is this side product?

A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[2] This reaction consumes two molecules of your alkyne to form a symmetric diyne, which is typically non-polar and appears as a separate spot on TLC.

  • Cause: Glaser coupling is also mediated by copper but is favored in the presence of oxygen.

  • Solution: The solution is the same as for preventing catalyst inactivation: rigorous exclusion of oxygen. Thoroughly degassing all reagents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent alkyne homocoupling.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for reacting Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate?

A: The goal is a solvent system that fully dissolves both the azide and the alkyne. Due to the aromatic nature of your alkyne, mixtures of an organic solvent and water are often ideal. Common choices include t-butanol/water, DMF/water, or DMSO/water. A 1:1 to 4:1 organic:water ratio is a good starting point.

Q: How do I choose the right ligand, and what is the correct copper-to-ligand ratio?

A: Ligands are essential for stabilizing the Cu(I) catalyst and accelerating the reaction.[2][4] For general applications, Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices. THPTA is water-soluble and often preferred for bioconjugation or reactions in aqueous media.[4][8] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure the copper remains chelated and protected.[9]

Q: What stoichiometry (alkyne:azide:copper:reductant) should I use?

A: A good starting point is a 1:1 or 1:1.1 ratio of your alkyne and azide. Using a slight excess of the more accessible reagent can help drive the reaction to completion. The catalyst system is typically used in substoichiometric amounts. See Table 1 for recommended ranges.

Q: What are the best methods for monitoring the reaction?

A: For most lab-scale syntheses, Thin-Layer Chromatography (TLC) is the simplest and fastest method. You can observe the disappearance of the limiting starting material and the appearance of the new, more polar triazole product. For more precise, quantitative monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) or in-situ FTIR spectroscopy are powerful techniques.[10][11]

Section 4: Key Experimental Protocols
Protocol 1: Standard CuAAC Protocol

This robust protocol is an excellent starting point for the reaction of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

  • Reagent Preparation:

    • Prepare stock solutions:

      • Alkyne: 100 mM solution of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in DMF or DMSO.

      • Azide: 110 mM solution of your azide partner in the same solvent (1.1 equivalents).

      • CuSO₄: 20 mM solution in deionized water.

      • Ligand (THPTA): 100 mM solution in deionized water.

      • Sodium Ascorbate: 100 mM solution in deionized water. This must be prepared fresh immediately before use. [6]

  • Reaction Setup (1 mL scale):

    • In a reaction vial, add your azide (e.g., 100 µL of 110 mM stock) and alkyne (e.g., 100 µL of 100 mM stock).

    • Add the solvent (e.g., 727.5 µL of a 1:1 mixture of t-BuOH:water) to bring the final reactant concentration to ~10 mM.

    • Degas the resulting mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Catalyst Premixing:

    • In a separate small vial, mix 12.5 µL of the 20 mM CuSO₄ stock with 25 µL of the 50 mM ligand stock (a 5:1 ligand-to-copper ratio is used here).[9] Allow this to stand for 1-2 minutes.

  • Reaction Initiation:

    • Add the premixed catalyst/ligand solution to the degassed reaction vial.

    • Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.[9]

    • Maintain the reaction under a positive pressure of inert gas (e.g., a balloon) and stir at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction by TLC every 30-60 minutes.

    • Once complete, the reaction can be diluted with water and extracted with an organic solvent like ethyl acetate. The copper can often be removed by washing the organic layer with a dilute ammonia solution or by filtration through a small plug of silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Plate Preparation: On a silica TLC plate, draw a baseline and mark three lanes: 'Alkyne', 'Azide', and 'Rxn'.

  • Spotting:

    • Spot a dilute solution of your alkyne starting material in the 'Alkyne' lane.

    • Spot a dilute solution of your azide starting material in the 'Azide' lane.

    • Carefully take a small aliquot from your reaction mixture with a capillary tube and spot it in the 'Rxn' lane. A "co-spot" where the reaction mixture is spotted on top of the starting material can also be useful.

  • Development: Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).

  • Visualization: Visualize the plate under a UV lamp. As the reaction progresses, the spot for the limiting reagent in the 'Rxn' lane will fade, and a new spot for the triazole product will appear. The triazole is typically more polar than the starting materials.

Section 5: Data Summary Tables

Table 1: Recommended Reagent Concentrations and Ratios

ReagentConcentration RangeRatio (vs. Limiting Reagent)Notes
Alkyne/Azide10 mM - 1 M1.0 - 1.2 eq.Higher concentrations lead to faster reactions.[1]
CuSO₄1 - 5 mol%0.01 - 0.05 eq.Higher loadings may be needed for difficult substrates.
Ligand (e.g., THPTA)2 - 25 mol%0.02 - 0.25 eq. (2:1 to 5:1 vs. Cu)Protects catalyst and biomolecules.[4][9]
Sodium Ascorbate5 - 50 mol%0.05 - 0.5 eq. (5:1 to 10:1 vs. Cu)A sufficient excess regenerates Cu(I).

Table 2: Common Solvent Systems for CuAAC Reactions

Solvent SystemTypical Ratio (Organic:Water)Characteristics
t-Butanol / H₂O1:1 to 4:1Excellent general-purpose system, easily removed.
DMF / H₂O1:1 to 4:1Good for dissolving polar, organic-soluble substrates.
DMSO / H₂O1:1 to 4:1Strong solubilizing power for difficult substrates.
THF / H₂O1:1 to 4:1Another good general-purpose choice.

Table 3: Properties of Common CuAAC Accelerating Ligands

LigandSolubilityKey Feature
TBTA Organic SolventsOne of the first and most widely used ligands.[2][8]
THPTA WaterHighly water-soluble, ideal for aqueous systems.[4][8]
BTTAA WaterOffers very fast kinetics and high biocompatibility.[4]
References
  • Technical Support Center: Troubleshooting CuAAC Reactions - Benchchem. (URL: )
  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (URL: [Link])

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952-3015. (URL: [Link])

  • Click Reactions and Click Chemistry Tools for In-Situ Monitoring - Mettler Toledo. (URL: [Link])

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed. (URL: [Link])

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. (URL: [Link])

  • A Comparative Guide to the Kinetics of "Click" Reactions for Researchers - Benchchem. (URL: )
  • Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - PubMed Central. (URL: [Link])

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? - SciSpace. (URL: [Link])

  • Copper Nanoparticles in Click Chemistry | Accounts of Chemical Research. (URL: [Link])

  • Copper Nanoparticles in Click Chemistry - PubMed. (URL: [Link])

  • A Recent Concept of Importance: Click Chemistry. (URL: [Link])

  • Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC - NIH. (URL: [Link])

  • Technical Support Center: Monitoring Click Reactions with Methyl 6-(azidomethyl)
  • Challenges in scaling up click chemistry reactions - Benchchem. (URL: )
  • Technical Support Center: Optimizing CuAAC Reactions - Benchchem. (URL: )
  • Optimizing CuAAC reaction conditions for high yield bioconjug
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: [Link])

  • Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: [Link])

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stability issues of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of this reagent, particularly when exposed to acidic or basic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of their results.

Introduction: Understanding the Molecule

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a multifunctional building block featuring a substituted aromatic ring. Its utility in synthesis is derived from its distinct functional groups: a methyl ester, a propargyl ether, and a bromine substituent. However, these same groups are the source of its potential instability under certain chemical environments. The primary modes of degradation are the hydrolysis of the methyl ester under basic conditions and the cleavage of the propargyl ether under strongly acidic conditions. This guide will dissect these pathways and provide actionable strategies for their mitigation.

structure cluster_main Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate mol mol

Caption: Structure of the title compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate?

The two primary points of reactivity that constitute stability concerns are the methyl ester and the propargyl ether functionalities.

  • Methyl Ester: This group is highly susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification.[1][2][3] This process is generally rapid and effectively irreversible upon neutralization, converting the ester into a carboxylate salt.

  • Propargyl Ether: Aryl ethers are typically robust, but they can be cleaved under forcing acidic conditions, especially with strong hydrohalic acids like HBr or HI.[4][5][6] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon of the propargyl group.

Q2: My experimental protocol involves an aqueous base (e.g., NaOH, LiOH, K₂CO₃). Will the compound remain intact?

It is highly unlikely. The use of aqueous bases, even mild ones if heated, will initiate saponification of the methyl ester.[1][7] The nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a sodium or lithium carboxylate salt and methanol. This new carboxylate salt is significantly more polar and will exhibit different solubility characteristics (e.g., it will be soluble in the aqueous phase). Electron-withdrawing groups on the benzene ring, such as the bromine atom, can accelerate the rate of this hydrolysis compared to unsubstituted methyl benzoate.[8]

saponification_pathway start Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate intermediate Tetrahedral Intermediate start->intermediate + OH⁻ (aq) (Nucleophilic Attack) product_carboxylate 5-Bromo-2-(2-propynyloxy)benzoate Salt intermediate->product_carboxylate Collapse of Intermediate product_methanol Methanol intermediate->product_methanol

Caption: Degradation pathway under basic conditions (Saponification).

Q3: I need to perform a reaction under acidic conditions using acids like TFA, HCl, or H₂SO₄. What risks should I consider?

The primary risk under acidic conditions is the cleavage of the propargyl ether bond. Ethers are generally stable to acid, but cleavage can occur with strong acids, particularly those with a nucleophilic conjugate base (e.g., HBr, HI).[5][6][9] The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A subsequent SN2 attack by a nucleophile (like Br⁻) on the less sterically hindered propargyl carbon cleaves the C-O bond.[4][6] This yields Methyl 5-bromo-2-hydroxybenzoate and a propargyl halide. The reaction rate is highly dependent on the acid's strength and the nucleophilicity of its counterion, following the general trend HI > HBr >> HCl.[5] While less common, strong, non-nucleophilic acids at high temperatures could also promote degradation of the propargyl group itself via hydration of the alkyne.[10]

acid_cleavage_pathway start Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate protonated_ether Protonated Ether Intermediate start->protonated_ether + H⁺ (from strong acid) product_phenol Methyl 5-bromo-2-hydroxybenzoate protonated_ether->product_phenol + X⁻ (e.g., Br⁻) (SN2 Attack) product_propargyl_halide Propargyl Halide (e.g., Propargyl Bromide) protonated_ether->product_propargyl_halide

Caption: Degradation pathway under strong acidic conditions (Ether Cleavage).

Q4: How can I monitor the stability of my compound during a reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods.

  • TLC: Co-spot your reaction mixture with the starting material. The appearance of new, more polar spots (lower Rf value) is indicative of degradation. The carboxylic acid from saponification and the phenol from ether cleavage are both significantly more polar than the parent compound.

  • HPLC: An HPLC time-course study provides quantitative data. A decrease in the peak area of the starting material and the emergence of new peaks corresponding to degradation products can be precisely monitored.

Troubleshooting Guide

Q: During an aqueous workup with NaHCO₃, my product seems to have vanished from the organic layer. What happened?

A: This is a classic indication of unintended saponification. The basic bicarbonate solution hydrolyzed your methyl ester to the corresponding sodium carboxylate salt. This salt is ionic and highly water-soluble, causing it to partition into the aqueous layer. Solution: To recover your material (now as the carboxylic acid), carefully acidify the aqueous layer with a strong acid like 1M HCl to a pH of ~2. The carboxylic acid should precipitate out of the solution or become extractable with a solvent like ethyl acetate.

Q: I ran a reaction in hot acetic acid and my yield is very low. TLC shows a new major spot. What is it?

A: While acetic acid is a weak acid, prolonged heating can be sufficient to cause partial cleavage of the propargyl ether, especially if any stronger acid catalysts or halide sources are present. The new, more polar spot is likely Methyl 5-bromo-2-hydroxybenzoate. Solution: If possible, conduct the reaction at a lower temperature. If high temperature is necessary, consider protecting the phenol as a more robust ether or using a non-acidic solvent system.

Q: Can I use this compound in a reaction mixture that will be heated above 80°C in a protic solvent?

A: Caution is strongly advised. Heating in protic solvents (like alcohols or water), particularly if any trace acid or base is present, can accelerate degradation. Basic conditions will rapidly cause saponification. Acidic conditions will increase the rate of ether cleavage. Recommendation: Perform a small-scale stability test under your proposed reaction conditions (solvent, temperature, pH) before committing a large amount of material. See Protocol 1 below.

Data Presentation

Table 1: Summary of Stability and Recommended Conditions
ConditionpH RangeTemperatureStability OutlookPrimary Degradation PathwayMitigation Strategy
Strongly Basic > 10AmbientUnstable SaponificationAvoid all strong aqueous bases. Use non-nucleophilic organic bases if required.
Mildly Basic 8 - 10AmbientLow Stability Saponification (slow)Limit exposure time. Avoid heating. Use with caution.
Neutral 6 - 8Ambient - 50°CGenerally Stable MinimalIdeal for storage and many reaction types.
Mildly Acidic 4 - 6AmbientGenerally Stable MinimalSuitable for most applications.
Strongly Acidic < 2AmbientLow Stability Ether CleavageAvoid strong acids like HBr, HI. Use non-nucleophilic acids (e.g., TFA) at low temp if necessary.

Experimental Protocols

Protocol 1: Assessing Compound Stability Under Specific pH Conditions

This protocol allows for a quick assessment of the compound's stability under your proposed reaction conditions.

  • Preparation: Prepare three small vials.

    • Vial A (Control): Dissolve 1-2 mg of the compound in 0.5 mL of your reaction solvent.

    • Vial B (Test Condition): Dissolve 1-2 mg of the compound in 0.5 mL of your reaction solvent, then add your acid or base to mirror the final reaction concentration.

    • Vial C (Thermal Stress): Prepare identically to Vial B.

  • Execution:

    • Spot a TLC plate with the solution from Vial A (Time 0).

    • Keep Vial A at room temperature. Stir Vial B at your intended reaction temperature (e.g., room temperature). Stir Vial C at an elevated temperature (e.g., 50°C).

    • After 1 hour, take a small aliquot from Vials B and C.

  • Analysis: Spot the aliquots from Vials B and C on the same TLC plate as your Time 0 spot. Develop the plate and visualize. Compare the lanes to see if any new spots have formed or if the starting material spot has diminished. This provides a clear indication of stability.

workflow_stability_test cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Prepare Vials: A (Control), B (Test), C (Thermal) prep2 Add Compound & Solvent prep1->prep2 prep3 Add Acid/Base to B & C prep2->prep3 exec1 TLC Spot Vial A (T=0) prep3->exec1 exec2 Incubate Vials (A: RT, B: Rxn Temp, C: 50°C) exec1->exec2 exec3 Aliquot from B & C after 1h exec2->exec3 an1 Spot T=0, B, and C on one TLC Plate exec3->an1 an2 Develop and Visualize Plate an1->an2 an3 Compare lanes for new spots or diminished starting material an2->an3

Caption: Experimental workflow for stability testing.

Protocol 2: Selective Saponification of the Methyl Ester

This procedure is for when the desired product is the carboxylic acid.

  • Dissolution: Dissolve Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq) in a mixture of THF and Methanol (3:1 v/v).

  • Hydrolysis: Add an aqueous solution of Lithium Hydroxide (1.5 eq, 1M) dropwise at 0°C.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the resulting carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

References

  • Wade, L. G. Organic Chemistry. Pearson. (General principles of acidic ether cleavage). [Link]

  • Wikipedia. Ether cleavage. (Details on SN1/SN2 mechanisms for ether cleavage). [Link]

  • OpenStax. Reactions of Ethers: Acidic Cleavage. Organic Chemistry. (Discusses reagent choice and mechanism in ether cleavage). [Link]

  • Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. (Provides mechanistic details on acid-catalyzed ether cleavage). [Link]

  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. YouTube. (Video tutorial explaining ether cleavage reactions). [Link]

  • Tahir, M. N., et al. Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E. (Provides structural information on a related compound). [Link]

  • Bartlett, S. Saponification of methyl benzoate. YouTube. (Demonstrates the saponification of a similar ester). [Link]

  • Iacobucci, D., et al. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank. (Synthesis of related bromo-substituted aromatic esters). [Link]

  • ResearchGate. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis. (Discusses the stability of propargyl groups in acid). [Link]

  • Kennepohl, D., et al. Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. (General principles of aromatic ring stability). [Link]

  • Cravotto, G., et al. Hydrolysis and saponification of methyl benzoates. Green Chemistry. (Study on the hydrolysis of methyl benzoates under different conditions). [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. (Information on the stability and synthesis of bromo-substituted arenes). [Link]

  • PubChem. Methyl 5-bromo-2-methylbenzoate. National Center for Biotechnology Information. (Data on a structurally related compound). [Link]

  • Meador, D. S., et al. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes. Inorganic Chemistry. (Discusses reactivity of propargyl esters). [Link]

  • Soman, R. S., et al. Synthesis of bis(propargyl) aromatic esters and ethers. RSC Advances. (Synthesis of related propargyl ethers). [Link]

  • Stewart, S. M. Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. (Video demonstrating workup of a saponification reaction). [Link]

  • Arshad, S., et al. 5-Bromo-2-(phenylamino)benzoic acid. Acta Crystallographica Section E. (Synthesis of a related bromo-substituted benzoic acid). [Link]

  • Pearson+. Methyl p-nitrobenzoate has been found to undergo saponification.... (Discusses electronic effects on saponification rates). [Link]

  • Reusch, W. Electrophilic Aromatic Substitutions. Michigan State University Department of Chemistry. (General overview of aromatic substitution reactions). [Link]

  • Kanehisa Laboratories. KEGG PATHWAY: Degradation of aromatic compounds. (Database of aromatic compound degradation pathways). [Link]

  • ResearchGate. Degradation Pathway. (General overview of drug degradation pathways). [Link]

  • Wikipedia. Methyl benzoate. (General information on methyl benzoate, including its hydrolysis). [Link]

  • OpenStax. Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. (Detailed mechanism of electrophilic bromination). [Link]

  • Wang, J., et al. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. ResearchGate. (Industrial synthesis of a related key intermediate). [Link]

  • Arshad, S., et al. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E. (Structural data for a related compound). [Link]

  • Bentabed-Ababsa, G., et al. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Chimia. (Discusses the electronic effects of bromine on aromatic rings). [Link]

Sources

Technical Support Center: Purification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the removal of impurities from Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Welcome to the technical support guide for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this versatile chemical intermediate. The guidance is structured in a question-and-answer format to directly address challenges commonly encountered during and after its synthesis.

Part 1: Understanding the Chemical Landscape & Initial Purity Assessment (FAQs)

This section addresses the foundational questions regarding the properties of your target molecule and how to assess its purity using standard analytical techniques.

Q1: What are the most common impurities I should expect after synthesizing Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate?

Answer: The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting Methyl 5-bromo-2-hydroxybenzoate with a propargyl halide (e.g., propargyl bromide) in the presence of a base.[1][2] Understanding this reaction is key to anticipating impurities.

Common Potential Impurities:

Impurity TypeChemical NameReason for PresenceKey Differentiating Property
Starting Material Methyl 5-bromo-2-hydroxybenzoateIncomplete reaction.Acidic phenolic proton; significantly more polar than the product.
Starting Material Propargyl Halide (e.g., Bromide)Used in excess; incomplete reaction.Highly volatile; low polarity.
Inorganic Salts K₂CO₃, Na₂CO₃, etc.Remnants of the base used in the synthesis.Insoluble in most organic solvents; highly soluble in water.
Degradation Product VariousThe propargyl ether group can be sensitive to strong acids.Polarity will vary.
Q2: How can I use Thin-Layer Chromatography (TLC) to effectively monitor my reaction and assess the purity of the crude product?

Answer: TLC is the most rapid and cost-effective method for purity assessment. The key is selecting an appropriate mobile phase (eluent system) that provides good separation between your product, starting materials, and any byproducts.

Recommended TLC Protocol:

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase Selection: A mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate) is ideal. Start with a ratio of 8:2 or 9:1 Hexanes:Ethyl Acetate .

  • Analysis:

    • Product Spot: Your desired product, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, is moderately polar. Aim for an Rf value of 0.3-0.4 for optimal separation during column chromatography.

    • Starting Phenol: Methyl 5-bromo-2-hydroxybenzoate is more polar due to the free hydroxyl group and will have a lower Rf value (closer to the baseline).

    • Propargyl Halide: If visible, this will be very non-polar and have a high Rf value (close to the solvent front).

    • Visualization: Visualize the plate under UV light (254 nm). The aromatic rings in the product and starting material will be UV active.

Q3: What key signals in ¹H NMR and IR spectroscopy confirm the successful synthesis of my product?

Answer: Spectroscopic analysis provides definitive structural confirmation.

  • ¹H NMR Spectroscopy:

    • Disappearance of Phenolic -OH: The broad singlet for the phenolic proton (typically >10 ppm) of the starting material should be absent.

    • Appearance of Propargyl Protons: Look for two new, characteristic signals:

      • A singlet or triplet around 2.5 ppm for the terminal alkyne proton (-C≡C-H ).

      • A doublet or singlet around 4.7-4.9 ppm for the methylene protons (-O-CH₂ -C≡CH).

    • Aromatic Protons: The aromatic protons will appear in the 6.5-8.0 δ range, showing a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.[3]

  • Infrared (IR) Spectroscopy:

    • Disappearance of Phenolic -OH: The broad O-H stretch from the starting material (around 3200-3500 cm⁻¹) should be gone.

    • Appearance of Alkyne Signals: Look for two key peaks:

      • A sharp, weak C≡C stretch around 2100-2150 cm⁻¹ .

      • A sharp, strong ≡C-H stretch around 3250-3300 cm⁻¹ .

    • Ester Carbonyl (C=O): A strong absorption around 1700-1730 cm⁻¹ .[4]

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides step-by-step solutions to specific purification challenges.

Problem 1: My crude product is contaminated with the starting phenol, Methyl 5-bromo-2-hydroxybenzoate.

Q: My TLC and NMR spectra clearly show residual Methyl 5-bromo-2-hydroxybenzoate. What is the most efficient way to remove it before column chromatography?

Answer: An acidic impurity like a phenol is best removed using a liquid-liquid extraction with a mild aqueous base. The base deprotonates the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer, while your neutral ether product remains in the organic layer.

Protocol: Mild Basic Wash

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Extract: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the acidic phenol (pKa ~10) but not strong enough to hydrolyze your ester.

  • Separate: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of the phenolic impurity.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Verify: Run a new TLC to confirm the absence of the polar starting material spot before proceeding to further purification if necessary.

Diagram: Logic of Phenolic Impurity Removal

cluster_funnel Separatory Funnel cluster_layers After Shaking & Separation Crude Crude Product + Phenol Impurity in Organic Solvent (EtOAc) Base Add Saturated Aqueous NaHCO₃ Crude->Base Wash Organic_Layer Organic Layer: Product (Neutral Ether) Aqueous_Layer Aqueous Layer: Phenolate Salt (Ionic) Separate Separate Layers Organic_Layer->Separate Keep Aqueous_Layer->Separate Discard Pure_Organic Pure Organic Phase (Ready for Drying) Separate->Pure_Organic

Caption: Workflow for selective removal of acidic phenol impurity via basic liquid-liquid extraction.

Problem 2: My product is an impure oil with multiple spots on TLC.

Q: My product is an oil, and after a basic wash, the TLC still shows several impurities. What is the definitive method for purification?

Answer: Silica gel column chromatography is the gold standard for purifying moderately polar organic compounds like yours. It separates compounds based on their differential adsorption to the polar silica gel stationary phase.

Protocol: Flash Column Chromatography

  • Select Eluent System: Based on your TLC analysis, choose a solvent system that gives your product an Rf of ~0.3. A common starting point is a 9:1 Hexanes:Ethyl Acetate mixture. Prepare a large volume of this eluent.

  • Pack the Column:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (Hexanes).

    • Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a small layer of sand on top of the silica bed to prevent disturbance.

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of a suitable solvent (like DCM or the eluent mixture).

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elute and Collect:

    • Carefully add the eluent to the column, applying pressure (flash chromatography) to maintain a steady flow rate.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analyze Fractions:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified product.

Diagram: General Purification Workflow

Start Crude Reaction Mixture Workup Aqueous Workup (Basic Wash) Start->Workup TLC1 Purity Check (TLC) Workup->TLC1 Column Column Chromatography TLC1->Column Impurities Present Final Pure Product TLC1->Final Pure TLC2 Analyze Fractions (TLC) Column->TLC2 Combine Combine Pure Fractions & Evaporate Solvent TLC2->Combine Combine->Final

Caption: Decision-making workflow for the purification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Problem 3: My purified product is a persistent oil or wax, not a crystalline solid.

Q: After column chromatography, my product is a clean oil, but I need a solid for accurate weighing and characterization. How can I induce crystallization?

Answer: Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[5] It relies on the principle that your compound will be soluble in a hot solvent but insoluble in the same solvent when it's cold. Finding the right solvent is critical.

Protocol: Recrystallization

  • Solvent Screening:

    • Place a small amount of your oily product into several test tubes.

    • Add a few drops of different solvents (see table below) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show dissolution. A good solvent will dissolve your compound when hot.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a suitable solvent.

    • If no single solvent works, try a binary solvent system (e.g., dissolve in a small amount of a "good" solvent like hot Toluene, then add a "poor" solvent like Hexanes dropwise until cloudy, then reheat to clarify and cool).[6][7]

SolventPolarityBoiling Point (°C)Notes
Hexane/Heptane Non-polar69 / 98Good for non-polar compounds. Often used as the "poor" solvent in a binary pair.
Toluene Non-polar111Good for aromatic compounds; dissolves well when hot.[8]
Ethanol/Methanol Polar Protic78 / 65Good for moderately polar compounds. Often paired with water.
Isopropanol Polar Protic82A good alternative to ethanol with a slightly higher boiling point.
Ethyl Acetate Polar Aprotic77A versatile solvent, often paired with hexanes.
  • Perform Recrystallization:

    • Place the bulk of your oily product in an Erlenmeyer flask.

    • Add the chosen hot solvent portion-wise, with swirling, until the product just dissolves. Do not add excess solvent.

    • Allow the flask to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal from your screening.[6]

  • Isolate and Dry:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.

References

  • Nair, C. P. R., et al. (2003). Thermal Characteristics of Propargyl Ether Phenolic Resins. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(4), 357–369.
  • National Center for Biotechnology Information. (n.d.). Propargyl ether. PubChem Compound Database. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Organic Chemistry Laboratory Techniques. Retrieved from [Link]

  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ProQuest. (2017, July 2). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved from [Link]

  • Google Patents. (2021, September 2). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of salmeterol and its intermediates.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • YouTube. (2015, October 12). IR and NMR combo Packet Video Key. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxy-3-propionylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Benzyl 5-bromo-4-methylsalicylate. Retrieved from [Link]

Sources

preventing decomposition of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this versatile research compound. Our guidance is grounded in established chemical principles and practical laboratory experience to help you mitigate decomposition and ensure experimental success.

Understanding the Molecule: A Multi-faceted Stability Challenge

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. However, its unique combination of functional groups—a brominated aromatic ring, a propargyl ether, and a methyl ester—presents specific storage and handling challenges. Decomposition can be initiated by several factors, including temperature, light, and atmospheric conditions. Understanding these potential degradation pathways is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: I've observed a discoloration (yellowing or browning) of my Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate sample during storage. What is the likely cause?

Discoloration is a common indicator of decomposition. The most probable causes are exposure to light (photodegradation) or elevated temperatures. The brominated aromatic ring is susceptible to photolytic cleavage of the carbon-bromine bond, which can generate colored byproducts[1][2]. Additionally, propargyl ethers can undergo thermal decomposition[3].

Q2: My NMR analysis shows impurities that were not present in the freshly acquired sample. What reactions could be occurring?

Several degradation pathways could lead to the formation of new chemical species:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture, which would yield the corresponding carboxylic acid.

  • Ether Cleavage: The propargyl ether linkage can be cleaved under acidic conditions[4].

  • Alkyne Reactions: The terminal alkyne is a reactive functional group that can potentially undergo various reactions, including dimerization or hydration, particularly if exposed to catalytic impurities.

Q3: Can I store this compound at room temperature for short periods?

While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for prolonged periods. To minimize the risk of thermal degradation, refrigerated storage is the best practice[5].

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to identifying and resolving stability issues with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Issue 1: Sample Discoloration and Purity Loss
  • Potential Cause: Exposure to light and/or elevated temperatures.

  • Preventative Measures:

    • Light Exclusion: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Temperature Control: Store the compound at 2-8°C[5]. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Issue 2: Formation of Acidic Impurities
  • Potential Cause: Hydrolysis of the methyl ester due to moisture.

  • Preventative Measures:

    • Dry Storage: Ensure the storage container is tightly sealed to prevent the ingress of atmospheric moisture. The use of a desiccator is highly recommended.

    • Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.

Issue 3: Unexpected Reaction Products
  • Potential Cause: Contamination with acidic or basic residues, or exposure to reactive atmospheric components.

  • Preventative Measures:

    • Clean Glassware: Use scrupulously clean and dry glassware for all manipulations.

    • Inert Gas Blanket: When handling the compound outside of a controlled atmosphere glovebox, use an inert gas blanket to minimize contact with air and moisture.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • If the compound is not already in the vial, transfer the desired quantity under a gentle stream of inert gas (argon or nitrogen).

  • Seal the vial tightly.

  • Wrap the vial in Parafilm® for an additional barrier against moisture and air.

  • Place the sealed vial inside a labeled, secondary container.

  • Store the secondary container in a refrigerator at 2-8°C.

Protocol 2: Aliquoting for Daily Use

To avoid contaminating the main stock, it is advisable to prepare smaller aliquots for daily or frequent use.

  • Allow the primary container to warm to room temperature before opening to prevent condensation of moisture inside.

  • Under an inert atmosphere, transfer small, pre-weighed quantities of the compound into separate, clean, and dry amber vials.

  • Seal and store these "working" aliquots as described in Protocol 1.

Visualization of Key Concepts

To further clarify the factors influencing the stability of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, the following diagrams illustrate the primary degradation pathways and the recommended preventative measures.

cluster_0 Degradation Pathways A Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate B Photodegradation (Light Exposure) A->B C Thermal Degradation (Heat) A->C D Hydrolysis (Moisture) A->D E Acid-Catalyzed Cleavage A->E

Caption: Primary degradation pathways for the target compound.

cluster_1 Preventative Storage Measures Storage Optimal Storage Light Amber Vial / Foil Wrap Storage->Light Temp Refrigeration (2-8°C) Storage->Temp Atmosphere Inert Gas (Ar/N2) & Sealed Container Storage->Atmosphere Desiccator Desiccator Storage->Desiccator

Sources

Technical Support Center: Scale-Up of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this reaction from the laboratory bench to pilot or manufacturing scale. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile to displace a halide from propargyl bromide in an SN2 reaction.[1][3] While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction kinetics, heat management, impurity profiles, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate?

The most common and direct route is the Williamson ether synthesis.[1] This involves reacting Methyl 5-bromo-2-hydroxybenzoate with propargyl bromide in the presence of a base and a suitable polar aprotic solvent.

Q2: What are the critical process parameters to monitor during scale-up?

The most critical parameters are:

  • Temperature Control: The reaction is exothermic. Uncontrolled temperature can lead to side reactions and poses a significant safety risk.

  • Reagent Addition Rate: Slow, controlled addition of the propargyl bromide is crucial to manage the exotherm and minimize byproduct formation.

  • Base Selection and Stoichiometry: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) affects reaction rate and impurity profile. Using the correct stoichiometry is essential for complete deprotonation without introducing excess base that could promote side reactions.

  • Solvent Purity: Water content in aprotic polar solvents like DMF or acetonitrile can inhibit the reaction by protonating the reactive phenoxide.

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in a heterogeneous mixture involving a solid base like potassium carbonate.

Q3: What are the primary safety concerns associated with this synthesis?

The primary hazard is the alkylating agent, propargyl bromide . It is a highly toxic, flammable, and lachrymatory (tear-inducing) substance.[4][5][6] It can cause severe skin and eye irritation and is harmful if inhaled or swallowed.[5] Furthermore, propargyl bromide is sensitive to shock and heat and can decompose explosively.[6][7] It is often supplied as a stabilized solution in toluene, which is also flammable.[4][5] All handling must be conducted in a well-ventilated fume hood or an enclosed system, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[8]

Q4: Which analytical techniques are recommended for reaction monitoring and quality control?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of the starting phenol.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, product purity, and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of any process-related impurities.[9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown byproducts.[10]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process.

Problem 1: Low or Stagnant Reaction Yield

You observe that the consumption of the starting material, Methyl 5-bromo-2-hydroxybenzoate, is slow or stalls before completion, resulting in a low yield.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Base Strength or Activity The pKa of a phenol is typically around 10. A base must be strong enough to deprotonate it effectively. While potassium carbonate (K₂CO₃) is common, its efficacy can be limited by particle size and solvent. Solution: 1) Ensure you are using anhydrous, finely powdered K₂CO₃ to maximize surface area. 2) Consider a stronger base like cesium carbonate (Cs₂CO₃), which is more soluble in organic solvents and often accelerates SN2 reactions. 3) For difficult reactions, a very strong base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[11][12] However, NaH requires strict anhydrous conditions and careful handling due to its reactivity with water.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Williamson ether synthesis because they solvate the cation (e.g., K⁺), leaving a more reactive, "naked" phenoxide anion. Protic solvents (like ethanol or water) will solvate the anion, reducing its nucleophilicity. Solution: 1) Switch to a high-purity, anhydrous grade of DMF or acetonitrile. 2) Ensure all glassware and starting materials are thoroughly dried before use.
Low Reaction Temperature While higher temperatures can promote side reactions, insufficient heat will result in slow reaction kinetics. Solution: Gradually increase the reaction temperature in 5-10 °C increments (e.g., from 60 °C to 80 °C) while monitoring the reaction progress and impurity profile by HPLC.
Poor Quality of Propargyl Bromide Propargyl bromide can degrade over time. Solution: Use a freshly opened bottle or a stabilized solution. Consider titrating the reagent to confirm its concentration before use in a large-scale batch.
Problem 2: Significant Formation of Impurities

Your analytical data (TLC/HPLC) shows the presence of one or more significant byproducts in addition to your desired product.

Potential Cause Explanation & Troubleshooting Steps
C-Alkylation Competition The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired).[1] Solution: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation. In contrast, protic solvents can promote C-alkylation. Ensure your solvent system is appropriate and anhydrous.
Quaternization of Amine Impurities If the starting material or solvent (like DMF) contains amine impurities, they can be more nucleophilic than the phenoxide and react with propargyl bromide to form quaternary ammonium salts.[13] Solution: Use high-purity starting materials and solvents. If an amine is present in your core molecule, it may require a protecting group strategy.
Propargyl Bromide Self-Reaction Propargyl bromide can react with itself or polymerize, especially at elevated temperatures or in the presence of certain metals. Solution: 1) Add the propargyl bromide to the reaction mixture slowly and sub-surface via an addition funnel or syringe pump to maintain a low instantaneous concentration. 2) Maintain strict temperature control throughout the addition.
Elimination Reactions While less common for primary halides like propargyl bromide, elimination can compete with substitution, especially at higher temperatures.[1] Solution: Lowering the reaction temperature generally favors the SN2 substitution pathway over elimination.
Problem 3: Runaway Reaction or Poor Temperature Control

During reagent addition on a larger scale, you notice a rapid, difficult-to-control temperature increase (exotherm).

Potential Cause Explanation & Troubleshooting Steps
High Reagent Concentration As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A concentrated reaction mixture will generate heat faster than it can be removed. Solution: Increase the solvent volume to run the reaction at a lower concentration (e.g., decrease from 1 M to 0.5 M). This provides a larger thermal mass to absorb the heat of reaction.
Reagent Addition Rate Too Fast Adding the entire amount of propargyl bromide at once on a large scale is extremely dangerous and will lead to a violent exotherm. Solution: 1) Implement a slow, controlled addition of the propargyl bromide using a dosing pump over several hours. 2) Continuously monitor the internal reaction temperature and link the pump to a temperature probe that can automatically stop the addition if the temperature exceeds a set safety limit.
Inadequate Cooling Capacity The cooling system of the reactor may not be sufficient for the scale and rate of reaction. Solution: 1) Ensure the reactor's cooling jacket is operating at maximum efficiency. 2) Reduce the batch size or slow down the addition rate to stay within the cooling capacity of your equipment.

Visualization of Key Processes

Reaction Pathway

The core transformation follows the SN2 mechanism of the Williamson ether synthesis.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SM Methyl 5-bromo-2-hydroxybenzoate Phenoxide Phenoxide Intermediate (Nucleophile) SM->Phenoxide Proton Abstraction Base Base (e.g., K₂CO₃) Base->SM Phenoxide_ref Phenoxide Intermediate PB Propargyl Bromide (Electrophile) PB->Phenoxide_ref Product Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Phenoxide_ref->Product SN2 Displacement of Br⁻ G Start Low Yield Observed CheckBase Is the base strong enough and fully active? Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? CheckBase->CheckSolvent Yes ActionBase Action: Use finely powdered K₂CO₃, consider Cs₂CO₃ or NaH. CheckBase->ActionBase No CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes ActionSolvent Action: Use anhydrous grade DMF or acetonitrile. Dry glassware. CheckSolvent->ActionSolvent No CheckReagent Is the propargyl bromide of high quality? CheckTemp->CheckReagent Yes ActionTemp Action: Increase temperature in 5-10°C increments. CheckTemp->ActionTemp No ActionReagent Action: Use fresh or stabilized reagent. CheckReagent->ActionReagent No

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Laboratory Scale (10g)

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate (10.0 g, 43.3 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (8.97 g, 64.9 mmol, 1.5 equiv)

  • Propargyl bromide (80% solution in toluene, 6.43 g, 43.3 mmol, 1.0 equiv of pure reagent)

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 5-bromo-2-hydroxybenzoate and potassium carbonate.

  • Add anhydrous DMF (100 mL) to the flask.

  • Begin vigorous stirring to create a suspension.

  • Heat the mixture to 60 °C using an oil bath.

  • Slowly add the propargyl bromide solution dropwise over 30 minutes.

  • Maintain the reaction at 60 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every hour.

  • After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes. A solid precipitate should form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).

  • Dry the crude product in a vacuum oven at 40 °C overnight.

  • Recrystallize the crude solid from a suitable solvent like ethanol or isopropanol to yield the pure product.

Protocol 2: Pilot Scale-Up Considerations (1kg)

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and a port for a dosing pump.

  • Dosing pump for controlled liquid addition.

  • Thermostatic circulator (heating/cooling unit) connected to the reactor jacket.

Key Modifications for Scale-Up:

  • Charging: Charge the reactor with Methyl 5-bromo-2-hydroxybenzoate (1.0 kg), K₂CO₃ (0.9 kg), and DMF (10 L) under a nitrogen atmosphere.

  • Heating: Heat the reactor contents to 60 °C via the jacket. Ensure efficient agitation is active.

  • Controlled Addition: Add the propargyl bromide solution (0.65 kg) via the dosing pump over a period of 2-3 hours. Crucially, monitor the internal temperature continuously. Set a safety stop on the pump if the temperature rises more than 5 °C above the setpoint (i.e., >65 °C). The circulator should be set to cooling mode if necessary to control any exotherm.

  • Reaction & Monitoring: Hold the batch at 60 °C for 4-8 hours after the addition is complete. Take samples periodically for HPLC analysis to confirm completion.

  • Work-up: Cool the reactor to 20 °C. In a separate quench vessel, charge 50 L of cold water. Slowly transfer the reaction mixture into the quench vessel with good agitation.

  • Isolation & Purification: The product can be isolated via filtration or centrifugation. Washing and drying procedures are similar to the lab scale but will require larger equipment. Recrystallization may be performed in a separate, appropriately sized vessel.

References

  • Vertex AI Search. Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide.
  • Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized.
  • ECHEMI.
  • NOAA. 3-BROMOPROPYNE - CAMEO Chemicals.
  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • Apollo Scientific. Propargyl bromide, 80% solution in toluene.
  • Wikipedia. Williamson ether synthesis.
  • National Institutes of Health (NIH).
  • Cambridge University Press. Williamson Ether Synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • YouTube. Williamson Ether Synthesis - Professor Dave Explains.
  • Google Patents.
  • MDPI.
  • MDPI.
  • Google Patents.
  • Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry.
  • ChemicalBook.
  • Royal Society of Chemistry. Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes.
  • Cambridge Open Engage.
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • ResearchGate. Modification of Phenol–Formaldehyde Oligomers with Propargyl Ethers.
  • ACS Publications. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
  • Beilstein Journals.
  • ResearchGate. Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects.
  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Organic Syntheses Procedure. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane.

Sources

Technical Support Center: Purification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during and after synthesis. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your own laboratory work.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of your target compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My TLC plate shows multiple spots after the reaction. How do I identify my product and choose the right purification strategy?

Answer: The presence of multiple spots on your Thin-Layer Chromatography (TLC) plate is a common outcome, indicating a mixture of your desired product, unreacted starting materials, and potential byproducts.

  • Identifying Your Product: The first step is to tentatively identify the product spot. Generally, the product, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, will have a different polarity compared to the starting materials, methyl 5-bromo-2-hydroxybenzoate and propargyl bromide. You can co-spot your reaction mixture alongside the starting materials on the same TLC plate to see which spots correspond. The product spot should be new and distinct. The relative polarity, and thus the Retention Factor (Rf), can be predicted: the starting phenolic compound is more polar (lower Rf) than the ether product.

  • Choosing a Purification Strategy:

    • Significant Rf Difference: If there is a clear separation between your product spot and the impurities (ΔRf > 0.2), flash column chromatography is the recommended method.

    • Closely Spaced Spots: If spots are very close together, it may indicate isomers or structurally similar impurities. In this case, optimizing the TLC solvent system is crucial before attempting column chromatography. You might also consider recrystallization if your product is a solid and the impurities are present in smaller amounts.[1] Positional isomers, a common byproduct in aromatic bromination reactions, can sometimes be effectively removed by recrystallization.[1]

Question 2: I'm setting up a flash column chromatography, but I'm unsure of the best solvent system. How do I determine the optimal eluent?

Answer: The ideal solvent system for flash column chromatography should provide an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate. This ensures good separation and a reasonable elution time.

  • Systematic Approach: Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[2][3]

  • Example Gradient: Test solvent systems with increasing polarity on TLC plates, for example:

    • 9:1 Hexane:Ethyl Acetate

    • 8:2 Hexane:Ethyl Acetate

    • 7:3 Hexane:Ethyl Acetate

  • Data-Driven Decision: The table below provides a starting point for solvent systems based on the polarity of your derivative.

Derivative Type Suggested Starting Solvent System (v/v) Expected Rf of Product
Non-polar side chains9:1 Hexane:Ethyl Acetate~0.35
Moderately polar side chains7:3 Hexane:Ethyl Acetate~0.30
Polar side chains (e.g., -OH, -NH2)1:1 Hexane:Ethyl Acetate~0.25

Once you've identified an optimal solvent system, you can use it for your column. For closely eluting impurities, a shallow gradient elution can improve separation.

Question 3: My purified product appears as an oil, but I was expecting a solid. Does this mean it's impure?

Answer: Not necessarily. While many benzoate derivatives are crystalline solids, the presence of the propargyl group and other substitutions can lower the melting point, resulting in an oil or a low-melting solid.

  • Purity Assessment: The physical state is not the ultimate indicator of purity. You must rely on analytical techniques to confirm the purity of your product.

    • NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are the most powerful tools for structural confirmation and purity assessment.[2] The spectra should show the expected signals with the correct integrations and be free of significant impurity peaks.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of high purity.

  • Inducing Crystallization: If you require a solid and believe your product is pure, you can try to induce crystallization. This can be achieved by dissolving the oil in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) and then slowly cooling it.[4] Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.

Question 4: I'm attempting recrystallization, but my yield is very low, or nothing crystallizes out. What am I doing wrong?

Answer: Recrystallization is a powerful technique, but it requires careful selection of the solvent and proper execution.

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Testing Solvents: Use small amounts of your crude product to test various solvents. Good candidates for your target molecule could include methanol, ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[1]

  • Common Pitfalls and Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will keep your product dissolved even at low temperatures. Use only the minimum amount of hot solvent required to fully dissolve the crude material.

    • Cooling Too Quickly: Rapid cooling can cause the product to "crash out" as an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Impurity Levels: If the crude product is highly impure, recrystallization may not be effective on its own. It is often best to first perform column chromatography to remove the bulk of the impurities and then recrystallize the resulting partially purified product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate?

A1: Common impurities can originate from starting materials or side reactions. These may include:

  • Unreacted methyl 5-bromo-2-hydroxybenzoate.

  • Byproducts from the self-polymerization of propargyl bromide.

  • Positional isomers if the bromination of the aromatic ring was not completely selective.[1]

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid, especially during aqueous work-up.

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[5] By taking small aliquots from your reaction mixture over time and running a TLC, you can observe the consumption of the starting material and the appearance of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or other byproducts from prolonged reaction times or excessive heat.

Q3: What analytical techniques are essential for characterizing the final purified product?

A3: To ensure the identity and purity of your final compound, a combination of analytical techniques is crucial:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides a good estimate of purity.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., alkyne C≡C-H stretch, ester C=O stretch).

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

III. Experimental Protocols & Methodologies

Protocol 1: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying your compound using silica gel chromatography.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems to find a system that gives your product an Rf of 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • If a gradient is needed, gradually increase the proportion of the more polar solvent.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid compound by recrystallization.[1][4]

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Heat the mixture. A good solvent will dissolve the compound completely when hot.

    • Allow the solution to cool. A good solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the mixture to boiling, adding just enough solvent to completely dissolve the solid.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal recovery.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.

IV. Visualization of Workflows

The following diagrams illustrate the decision-making process and workflow for the purification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate derivatives.

Purification_Decision_Tree start Crude Reaction Mixture tlc Perform TLC Analysis start->tlc decision_rf Clear Spot Separation? (ΔRf > 0.2) tlc->decision_rf col_chrom Flash Column Chromatography decision_rf->col_chrom Yes optimize_tlc Optimize TLC Solvent System decision_rf->optimize_tlc No decision_solid Is the Product Solid? recrystallize Recrystallization decision_solid->recrystallize Yes pure_product Pure Product decision_solid->pure_product No (Pure Oil) col_chrom->decision_solid recrystallize->pure_product optimize_tlc->col_chrom

Caption: Decision tree for selecting the appropriate purification method.

Column_Chromatography_Workflow prep 1. Prepare Silica Slurry & Pack Column load 2. Load Sample (Dry Loading) prep->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate final Purified Product evaporate->final

Caption: Step-by-step workflow for flash column chromatography.

V. References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PMC. Available at: [Link]

  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. Available at:

  • National Center for Biotechnology Information. Methyl 5-bromo-2-methylbenzoate. PubChem. Available at: [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. Available at: [Link]

  • ResearchGate. (PDF) Methyl 5-bromo-2-hydroxybenzoate. Available at: [Link]

  • PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Available at: [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Available at: [Link]

  • ResearchGate. Methyl 5-bromo-2-hydroxybenzoate. Available at: [Link]

  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This versatile building block possesses three key reactive sites: a terminal alkyne, an aryl bromide, and an ester, which can be selectively targeted or used in tandem to construct complex molecular architectures. This guide provides in-depth, field-proven insights into catalyst selection and reaction optimization, presented in a practical question-and-answer format to directly address common experimental challenges.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactions I can perform with this substrate?

    • How does the substrate's structure influence catalyst choice?

  • Troubleshooting Guide: Sonogashira Cross-Coupling

    • Problem: Low or no yield when coupling the aryl bromide.

    • Problem: Significant formation of alkyne homocoupling (Glaser) byproduct.

    • Problem: Reaction stalls or palladium black is observed.

  • Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Problem: The CuAAC reaction is sluggish or fails.

    • Problem: My starting materials or products are degrading.

    • Problem: How do I choose the right stabilizing ligand for my CuAAC reaction?

  • Advanced Application: Intramolecular Cyclization Pathways

    • Can I induce intramolecular cyclization? What catalysts should I use?

  • Experimental Protocols

    • Protocol 1: Copper-Free Sonogashira Coupling

    • Protocol 2: CuAAC with In Situ Catalyst Generation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions I can perform with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate?

This substrate is designed for sequential or tandem reactions targeting its distinct functional groups. The two most common and efficient transformations are:

  • Sonogashira Cross-Coupling: The palladium-catalyzed reaction of the aryl bromide with a terminal alkyne. This is a powerful method for forming C(sp²)-C(sp) bonds.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction involves the terminal alkyne and an organic azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[1][2]

  • Intramolecular Cyclization: The proximity of the alkyne and the ester/aryl ring allows for metal-catalyzed cyclization to form fused heterocyclic systems like benzofurans, a valuable transformation in medicinal chemistry.[3][4]

Q2: How does the substrate's structure influence catalyst choice?

The structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate presents specific challenges and opportunities that directly guide catalyst selection:

  • Steric Hindrance: The ortho-propargyloxy group creates significant steric bulk around the bromine atom. This can hinder the crucial oxidative addition step in the Sonogashira catalytic cycle, which is often the rate-limiting step.[5][6] Therefore, standard catalysts like Pd(PPh₃)₄ may be inefficient. You will need a catalyst system designed to overcome this steric clash.

  • Electronic Effects: The ester group is electron-withdrawing, which can influence the reactivity of the aromatic ring. The propargyloxy group is electron-donating. These electronic factors modulate the energy of the oxidative addition and reductive elimination steps in palladium catalysis.

  • Chelation Potential: The oxygen atom of the propargyloxy ether could potentially coordinate to the metal center, influencing the catalyst's behavior and stability, although this is less commonly a dominant factor in these reaction types.

Troubleshooting Guide: Sonogashira Cross-Coupling

The Sonogashira reaction couples the aryl bromide moiety with a terminal alkyne using a palladium catalyst and, classically, a copper(I) co-catalyst.[7]

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Ar-X PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Cu-C≡CR' PdII_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE Product Ar-C≡CR' (Product) RE->Product Product->Pd0 Regeneration CuI Cu(I)X Alkyne_Coord π-Alkyne Complex CuI->Alkyne_Coord R'C≡CH Base Base Alkyne_Coord->Base Cu_Acetylide Cu-C≡CR' (Copper Acetylide) Cu_Acetylide->Transmetalation Base->Cu_Acetylide

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Problem: Low or no yield when coupling the aryl bromide.

This is the most common issue, typically stemming from an inefficient oxidative addition step due to the steric hindrance from the ortho-propargyloxy group.

Potential Cause Explanation & Solution
Inefficient Catalyst System The Pd-P(Ph)₃ bond in standard catalysts like Pd(PPh₃)₄ is strong, and the bulky ligand sphere struggles to access the sterically hindered C-Br bond. Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly active, monoligated Pd(0) species which is less sterically encumbered.[5][7]
Low Reaction Temperature Aryl bromides are less reactive than aryl iodides and often require thermal energy to overcome the activation barrier for oxidative addition.[8][9] Solution: Increase the reaction temperature. For aryl bromides, temperatures of 80-100°C are common.[10] If the solvent's boiling point is a limitation, consider running the reaction in a sealed tube.
Inappropriate Base or Solvent The base is crucial for deprotonating the alkyne in the copper cycle.[11] A poor choice of solvent can lead to low solubility of reagents or catalyst decomposition. Solution: Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), often in a co-solvent like THF, Dioxane, or DMF. For challenging substrates, using the amine base as the solvent can be effective.[9] Ensure all solvents and bases are anhydrous and degassed.

Recommended Catalyst Systems for Sterically Hindered Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ or Pd(OAc)₂P(t-Bu)₃Cs₂CO₃ or Et₃NToluene or DioxaneRT - 80P(t-Bu)₃ is a very bulky and electron-rich ligand, excellent for promoting oxidative addition.[11][12]
PdCl₂(CH₃CN)₂XPhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O80 - 110Buchwald-type ligands are highly effective for challenging cross-couplings.[13]
[Pd(IPr)Cl₂]₂(NHC Ligand)Et₃N or DBUDMF or THF80 - 120N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and can be superior to phosphines for some substrates.[11]
Problem: Significant formation of alkyne homocoupling (Glaser) byproduct.

This side reaction involves the oxidative dimerization of your terminal alkyne coupling partner and is a classic issue in copper-co-catalyzed Sonogashira reactions, especially in the presence of oxygen.[5]

Solution Workflow: Minimizing Glaser Coupling

G Start High Glaser Coupling Observed Step1 Implement Copper-Free Conditions Start->Step1 Step2 Ensure Rigorous Degassing Step1->Step2 If still problematic Step3 Slow Addition of Alkyne Step2->Step3 If still problematic End Minimized Glaser Product Step3->End

Caption: A systematic approach to reducing unwanted alkyne homocoupling.

  • Adopt Copper-Free Conditions: This is the most effective solution. The Glaser coupling pathway is primarily mediated by copper acetylide intermediates.[5] Numerous modern protocols eliminate the need for a copper co-catalyst entirely, often by using a stronger base or a more active palladium/ligand system.[8][14][15]

  • Rigorous Degassing: Oxygen is the oxidant for the homocoupling reaction. Ensure your solvent, base, and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling. This can be achieved by adding the alkyne solution slowly via a syringe pump over several hours.

Problem: Reaction stalls or palladium black is observed.

The formation of a black precipitate ("palladium black") indicates the decomposition of the Pd(0) active catalyst into palladium metal.[16] This halts the catalytic cycle.

  • Cause: Often caused by impurities in reagents, an inappropriate solvent, or excessively high temperatures. Some anecdotal evidence suggests that THF can promote the formation of palladium black in some systems.[16]

  • Solution: Use high-purity, anhydrous, and degassed solvents and reagents. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the conditions are suitable for its efficient in situ reduction to Pd(0). If the problem persists, consider switching to a more stable precatalyst or a different solvent system like Dioxane or DMF.[9]

Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for coupling the terminal alkyne of your substrate with an organic azide. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[17][18]

Catalytic Cycle: CuAAC Reaction

CuAAC_Mechanism CuI Cu(I)-Ligand Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Protonation Protonation Triazolide->Protonation Product Triazole Product Product->CuI Regeneration Protonation->Product

Caption: A simplified representation of the CuAAC catalytic cycle.

Problem: The CuAAC reaction is sluggish or fails.

While robust, CuAAC failures are almost always linked to the state of the copper catalyst.

Potential Cause Explanation & Solution
Inactive Copper Catalyst The active species is Cu(I). In the presence of oxygen, it is readily oxidized to the catalytically inactive Cu(II).[2][19] It can also disproportionate to Cu(0) and Cu(II). Solution: Ensure efficient in situ reduction of your Cu(II) source (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate. Use a stabilizing ligand to protect the Cu(I) state.
Insufficient Reducing Agent Sodium ascorbate is consumed by dissolved oxygen. If your reagents are not properly degassed, the ascorbate will be depleted before it can sustain the Cu(I) concentration. Solution: Use a 5-10 fold excess of sodium ascorbate relative to the copper catalyst.[20] Degas all aqueous buffers and solutions thoroughly before adding the catalyst components.
Steric Hindrance While CuAAC is tolerant, highly hindered azides or alkynes can slow the reaction. Our substrate is not particularly hindered at the alkyne, but a bulky azide partner could be problematic.[7][21] Solution: Increase catalyst loading (from 1 mol% up to 5 mol%), increase the reaction temperature, or allow for longer reaction times.
Problem: My starting materials or products are degrading.

This is a critical issue in bioconjugation but can also affect sensitive small molecules.

  • Cause: Reactive Oxygen Species (ROS). The Cu(I)/ascorbate system is known to generate ROS, which can oxidize sensitive functional groups, particularly in biomolecules like peptides (e.g., histidine, arginine).[20][22]

  • Solution:

    • Use a Stabilizing Ligand: This is the most important preventative measure. Ligands like THPTA (water-soluble) or TBTA (organic-soluble) chelate the copper ion, significantly accelerating the desired cycloaddition while also protecting the catalyst from oxidation and reducing ROS generation.[19] A 5:1 ligand-to-copper ratio is a common starting point.[23]

    • Work Under Inert Atmosphere: Rigorously degassing all solutions and running the reaction under an argon or nitrogen atmosphere minimizes the oxygen available to form ROS.

Problem: How do I choose the right stabilizing ligand for my CuAAC reaction?

The choice of ligand depends primarily on the reaction solvent and the sensitivity of your substrates.

LigandRecommended SolventKey Features & Use Cases
TBTA (Tris(benzyltriazolylmethyl)amine)Organic (THF, DMF, DCM)The original and highly effective ligand for organic synthesis. Significantly accelerates the reaction and protects the catalyst.[19]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous Buffers, WaterWater-soluble analogue of TBTA. The standard choice for bioconjugation and reactions in aqueous media.[1][23]
BTTES (Tris((1-(β-carboxyethyl)-1H-1,2,3-triazol-4-yl)methyl)amine)Aqueous BuffersA third-generation ligand designed for high stability and efficiency, particularly in complex biological media.[1]

Advanced Application: Intramolecular Cyclization Pathways

The structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is primed for intramolecular cyclization, offering a direct route to valuable heterocyclic scaffolds. This can be either an undesired side reaction or a powerful synthetic strategy, depending on the chosen catalyst and conditions.

Q: Can I induce intramolecular cyclization? What catalysts should I use?

Yes. Intramolecular reactions are often entropically favored. By selecting the appropriate catalyst, you can promote the cyclization of the alkyne onto the aromatic ring or involving the ester functionality.

  • Palladium-Catalyzed Cyclization: Palladium catalysts, particularly in the absence of a cross-coupling partner, can catalyze the cyclization of propargylic compounds.[3][24] These reactions can proceed through various mechanisms, including Wacker-type processes or carbopalladation, to form indenes, benzofurans, and other fused systems.

  • Copper-Catalyzed Cyclization: Copper salts, such as CuI or CuCl₂, can also mediate the intramolecular cyclization of ortho-alkynylaryl systems, often leading to fused N- or O-heterocycles.[24][25][26]

  • Gold-Catalyzed Cyclization: Gold catalysts, particularly Au(I) and Au(III) species, are exceptionally effective at activating alkynes towards nucleophilic attack. They are widely used for the cycloisomerization of enynes and related substrates, including 2-alkynylphenyl esters, to form complex polycyclic structures with high efficiency and selectivity.[2][5][21][27]

Initiating an Intramolecular Cyclization Study: To explore this pathway, a good starting point would be to treat the substrate with a catalyst known for alkyne activation in the absence of an external coupling partner.

Catalyst SystemPlausible Product TypeReference
PdCl₂(MeCN)₂, AgOTfFused Carbocycles/Heterocycles[3][28]
CuI or Cu(OTf)₂Fused Heterocycles[26][29]
Ph₃PAuCl / AgSbF₆Fused/Spirocyclic systems[5][27]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

This protocol is optimized to overcome the steric hindrance of the substrate and avoid Glaser homocoupling.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), and tri-tert-butylphosphine (P(t-Bu)₃, 0.08 equiv., 8 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) followed by the terminal alkyne coupling partner (1.2 equiv.). Finally, add anhydrous, degassed triethylamine (Et₃N, 3.0 equiv.).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC with In Situ Catalyst Generation and a Stabilizing Ligand

This protocol is designed for high efficiency and minimization of side reactions.

  • Preparation: In a vial, dissolve Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 equiv.) and the organic azide (1.05 equiv.) in a 4:1 mixture of THF/H₂O (to make a ~0.2 M solution).

  • Catalyst Premix: In a separate small vial, prepare the catalyst solution. Add an aqueous solution of CuSO₄·5H₂O (0.05 equiv., 5 mol%) to an aqueous solution of THPTA (0.25 equiv., 25 mol%). The solution should be mixed briefly.

  • Initiation: Add the catalyst premix to the main reaction vial. Finally, add a freshly prepared aqueous solution of sodium ascorbate (0.5 equiv., 50 mol%) to initiate the reaction.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine. To remove residual copper, the organic layer can be washed with a dilute aqueous solution of EDTA or NH₄OH. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

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Validation & Comparative

1H and 13C NMR analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the rationale behind spectral assignments, offers a comparative analysis with related structural motifs, and provides a robust experimental protocol for acquiring high-fidelity data. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure scientific integrity and practical utility.

Introduction: The Importance of Structural Elucidation

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (CAS 685126-90-3) is a synthetic intermediate whose utility in organic synthesis, particularly in the construction of more complex heterocyclic systems, is predicated on its precise molecular architecture. The presence of a trisubstituted aromatic ring, a propargyl ether, and a methyl ester functional group creates a distinct electronic environment. NMR spectroscopy is the definitive, non-destructive technique for confirming the successful synthesis and purity of this molecule by providing a detailed electronic and topological map of the hydrogen and carbon framework. This guide will predict and analyze the key spectral features that uniquely identify this compound.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first dissect the molecule into its constituent proton (¹H) and carbon (¹³C) environments. The structure contains several distinct spin systems: a 1,2,4-trisubstituted aromatic ring, a propargyl group (-OCH₂C≡CH), and a methyl ester group (-COOCH₃).

Figure 1: Labeled structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Detailed ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show signals in three distinct regions: aromatic, ether-adjacent, and methyl ester. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the benzene ring and alkyne group.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Justification
H6~7.8 - 8.0Doublet (d)J = 2.5 Hz (meta)1HAromatic Proton: Ortho to the electron-withdrawing ester group and meta to the bromine, resulting in a significant downfield shift.[2] The splitting is due to meta-coupling with H4.
H4~7.5 - 7.6Doublet of Doublets (dd)J = 8.8 Hz (ortho), 2.5 Hz (meta)1HAromatic Proton: Ortho-coupled to H3 and meta-coupled to H6. Its position is influenced by the ortho-ether and para-bromo substituents.
H3~6.9 - 7.0Doublet (d)J = 8.8 Hz (ortho)1HAromatic Proton: Ortho to the electron-donating ether group, causing an upfield shift relative to other aromatic protons. Split into a doublet by H4.
H8~4.8 - 4.9Doublet (d)J = 2.4 Hz (long-range)2HPropargyl Methylene Protons (-OCH₂-): Located on a carbon adjacent to an oxygen atom, shifting it downfield.[1] Exhibits long-range coupling with the terminal alkyne proton (H10).
H11~3.9Singlet (s)N/A3HMethyl Ester Protons (-OCH₃): Chemically equivalent protons in a singlet, typical for a methyl ester.
H10~2.5 - 2.6Triplet (t)J = 2.4 Hz (long-range)1HTerminal Alkyne Proton (-C≡CH): A characteristic upfield signal for an sp-hybridized C-H. The signal is split into a triplet by the two equivalent methylene protons (H8).

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are primarily determined by hybridization and the electronic effects of the substituents.[3]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

LabelPredicted Shift (δ, ppm)Assignment & Justification
C7~165.0Ester Carbonyl Carbon: The most downfield signal, characteristic of a carbonyl carbon in an ester functional group.[3]
C2~155.0 - 156.0Aromatic C-O: An sp² carbon bonded to the highly electronegative ether oxygen, causing a strong downfield shift.
C6~135.0 - 136.0Aromatic C-H: Para to the ether oxygen and ortho to the ester group.
C4~133.0 - 134.0Aromatic C-H: Ortho to the bromine atom.
C1~125.0 - 126.0Aromatic C-COOCH₃: Quaternary carbon attached to the ester, deshielded but less so than C2.
C3~115.0 - 116.0Aromatic C-H: Ortho to the electron-donating ether group, resulting in a more upfield position.
C5~114.0 - 115.0Aromatic C-Br: The direct attachment of bromine causes a moderate shielding effect compared to what might be expected from electronegativity alone, a common observation for heavier halogens.[2]
C9~78.0 - 79.0Internal Alkyne Carbon (-C≡CH): An sp-hybridized carbon, appearing in a characteristic midfield region.
C10~76.0 - 77.0Terminal Alkyne Carbon (-C≡CH): The terminal sp-hybridized carbon, typically found slightly upfield of the internal alkyne carbon.
C8~56.0 - 57.0Propargyl Methylene Carbon (-OCH₂-): An sp³ carbon bonded to oxygen, shifted downfield into the 50-80 ppm range typical for ether-linked carbons.[1]
C11~52.0 - 53.0Methyl Ester Carbon (-OCH₃): A typical chemical shift for a methyl ester carbon.

Comparative Analysis with Structural Analogs

To validate these predictions, we can compare them with experimental data from structurally similar compounds.

  • Aromatic Region: The ¹H NMR spectrum of Methyl 8-bromo-1,4-benzodioxane-2-carboxylate, another trisubstituted bromo-aromatic ester, shows a similar pattern of three adjacent aromatic hydrogens with doublet, doublet of doublets, and triplet (or near-triplet) multiplicities.[4] This supports our predicted splitting pattern for H3, H4, and H6, which arises from the fixed ortho- and meta-coupling relationships in the 1,2,4-substitution pattern.[5]

  • Propargyl Group: The ¹H NMR spectrum of methyl propargyl ether shows the terminal alkyne proton as a triplet at ~2.4 ppm and the methylene protons as a doublet at ~4.1 ppm.[6] Our predicted values of ~2.5-2.6 ppm (H10) and ~4.8-4.9 ppm (H8) are consistent with this, with the downfield shift of H8 being attributable to the deshielding environment of the benzene ring.

  • ¹³C Shifts: In 4-chlorophenyl propargyl ether, the propargyl methylene carbon (-OCH₂) appears at 56.1 ppm, and the alkyne carbons appear at 75.3 and 78.4 ppm.[7] These values are in excellent agreement with our predictions for C8, C9, and C10, demonstrating the transferability of group-specific chemical shift data.

Standard Operating Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system for the analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing p1 1. Weigh ~10-15 mg of sample p2 2. Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS p1->p2 p3 3. Transfer solution to a clean, dry 5 mm NMR tube p2->p3 a1 4. Insert sample and lock on CDCl₃ signal p3->a1 a2 5. Shim the magnetic field for homogeneity (line shape <0.5 Hz) a1->a2 a3 6. Acquire ¹H Spectrum: - Pulse Program: zg30 - Scans: 16 - Acquisition Time: ~3 sec - Relaxation Delay: 2 sec a2->a3 a4 7. Acquire ¹³C{¹H} Spectrum: - Pulse Program: zgpg30 - Scans: 1024 - Spectral Width: ~240 ppm - Relaxation Delay: 2 sec a3->a4 d1 8. Apply Fourier Transform (Exponential Multiplication, LB=0.3 Hz for ¹H) a4->d1 d2 9. Phase correct the spectra manually d1->d2 d3 10. Apply baseline correction d2->d3 d4 11. Calibrate ¹H spectrum to TMS at 0.00 ppm and ¹³C spectrum to CDCl₃ at 77.16 ppm d3->d4 d5 12. Integrate ¹H signals and pick peaks for both spectra d4->d5

Figure 2: Standard experimental workflow for NMR analysis.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is chosen as it is an excellent solvent for a wide range of organic molecules and has a well-defined residual solvent peak for reference.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted standard (0 ppm) due to its chemical inertness and single, sharp resonance peak located upfield of most organic signals.[8]

  • Shimming: This process is critical for achieving high resolution. It corrects for inhomogeneities in the magnetic field, resulting in sharp, symmetrical peaks, which are essential for accurate coupling constant measurements.

  • Relaxation Delay (d1): A delay of 2 seconds is chosen to allow for sufficient T1 relaxation of the nuclei, ensuring that the signal integrations in the ¹H spectrum are quantitative and that all carbon signals in the ¹³C spectrum are observed, including quaternary carbons which often have longer relaxation times.

Conclusion

The structural confirmation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate by ¹H and ¹³C NMR spectroscopy is unambiguous. The predicted spectra, supported by comparative analysis with known compounds, reveal a unique fingerprint. Key identifying features include the characteristic three-proton system in the aromatic region, the long-range coupling between the propargyl methylene and terminal alkyne protons, and the distinct chemical shifts of the 11 unique carbon environments. Adherence to the provided experimental protocol will ensure the generation of high-quality, reliable data for researchers engaged in the synthesis and application of this versatile chemical intermediate.

References

  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... [Image].
  • SpectraBase. (n.d.). 4-Chlorophenyl propargyl ether - Optional[13C NMR] - Chemical Shifts.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne Using Rongalite as the C1 Unit.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... [Image].
  • The Royal Society of Chemistry. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3... [Image].
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... [Image].
  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 )... [Image].
  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing critical information on molecular weight and structural features through fragmentation analysis. This guide offers an in-depth examination of the mass spectrometric behavior of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of a publicly available spectrum for this specific molecule, this guide will leverage established fragmentation principles and comparative data from analogous structures to predict its mass spectrum, offering a robust framework for its characterization.

Predicted Mass Spectrum and Fragmentation Pathway

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (C₁₁H₉BrO₃, MW: 269.09 g/mol ) possesses several key structural features that will dictate its fragmentation pattern in mass spectrometry: a bromine substituent, a propargyl ether linkage, and a methyl ester group on an aromatic ring.

Key Predicted Features:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet of roughly equal intensity at m/z 269 and 271, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1][2]

  • Isotopic Pattern: The near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes will result in a distinctive M/M+2 pattern for all bromine-containing fragments.[2]

The fragmentation of this molecule under electron ionization (EI) is anticipated to proceed through several key pathways, detailed in the diagram below.

G M [M]⁺˙ m/z 269/271 F1 [M - OCH₃]⁺ m/z 238/240 M->F1 - •OCH₃ F2 [M - C₃H₃O]⁺ m/z 214/216 M->F2 - •C₃H₃O F3 [M - Br]⁺ m/z 190 M->F3 - •Br F5 [C₄H₃O]⁺ m/z 67 M->F5 Propargyl cleavage F6 [C₈H₅O₃]⁺ m/z 149 F1->F6 - Br F4 [C₇H₄BrO]⁺ m/z 199/201 F2->F4 - CO

Caption: Predicted Electron Ionization Fragmentation Pathway of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the known mass spectrometric behavior of structurally similar compounds.

CompoundKey Structural FeaturesObserved/Expected Fragmentation Behavior
Methyl 5-bromosalicylate Brominated aromatic methyl ester with a hydroxyl group.Exhibits a clear M/M+2 molecular ion peak. Fragmentation is dominated by the loss of the methoxy group (•OCH₃) and subsequent loss of CO. An intramolecular hydrogen bond between the hydroxyl and ester groups can influence fragmentation.[3]
Aryl Propargyl Ethers Aromatic ring with a propargyl ether linkage.Prone to cleavage of the ether bond. A common fragmentation is the formation of a stable tropylium-like ion or rearrangement followed by cleavage. The propargyl group itself can be lost as a radical.
Polybrominated Diphenyl Ethers (PBDEs) Aromatic ethers with multiple bromine substituents.EI mass spectra are characterized by molecular ions and ions resulting from the loss of bromine atoms. The position of the bromine atoms influences the fragmentation pattern.[4][5]

The comparison suggests that the fragmentation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate will likely be a composite of the behaviors observed in these related structures. The initial loss of the methoxy group is a highly probable event, similar to methyl 5-bromosalicylate. The presence of the propargyl ether introduces additional fragmentation pathways not seen in the simpler salicylate.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality mass spectrometry data for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a systematic approach to sample preparation and instrument setup is crucial. Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are viable techniques.

GC-MS with Electron Ionization (EI)

This method is well-suited for volatile and thermally stable compounds and provides detailed structural information through reproducible fragmentation patterns.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve 1 mg of compound in 1 mL of a volatile organic solvent (e.g., DCM, Ethyl Acetate) GC1 Inject 1 µL of the sample P1->GC1 GC2 Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) GC1->GC2 GC3 Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min GC2->GC3 MS1 Ionization: Electron Ionization (EI) at 70 eV GC3->MS1 MS2 Mass Analyzer: Quadrupole or TOF MS1->MS2 MS3 Scan Range: m/z 40-400 MS2->MS3 MS4 Source Temperature: 230°C MS3->MS4

Caption: Workflow for GC-MS analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

LC-MS with Electrospray Ionization (ESI)

ESI is a softer ionization technique, often yielding a prominent molecular ion, which is advantageous for confirming the molecular weight. Tandem MS (MS/MS) is then required to induce fragmentation for structural elucidation.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (MS/MS) P1 Dissolve 1 mg of compound in 1 mL of Methanol or Acetonitrile LC1 Inject 5 µL of the sample P1->LC1 LC2 Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) LC1->LC2 LC3 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC2->LC3 LC4 Gradient: 5% to 95% B over 10 min LC3->LC4 MS1 Ionization: ESI (Positive Mode) LC4->MS1 MS2 Full Scan (m/z 100-500) MS1->MS2 MS3 Data-Dependent MS/MS of the [M+H]⁺ or [M+Na]⁺ ion MS2->MS3 MS4 Collision Gas: Argon Collision Energy: Ramped (10-40 eV) MS3->MS4

Caption: Workflow for LC-MS/MS analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Conclusion

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link][4]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ResearchGate. [Link][5]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link][1]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link][2]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. PubMed. [Link]

  • Supporting Information Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. MDPI. [Link]

  • Benzyl 5-bromo-4-methylsalicylate. ResearchGate. [Link]

  • Methyl 5-bromosalicylate. ResearchGate. [Link][3]

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A Comparative FT-IR Spectral Analysis Guide: Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. In this guide, we delve into the Fourier-Transform Infrared (FT-IR) spectral analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a molecule of interest for its potential applications in medicinal chemistry and materials science. This document provides an in-depth interpretation of its FT-IR spectrum, a comparative analysis with structurally related compounds, and the experimental protocols necessary for reproducible spectral acquisition. Our approach is grounded in the principles of scientific integrity, offering field-proven insights to aid in your research endeavors.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (CAS 685126-90-3) is a multifunctional molecule featuring a substituted benzene ring, an aromatic ester, an aryl ether, and a terminal alkyne. Each of these functional groups possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies. FT-IR spectroscopy serves as a rapid and non-destructive technique to identify these functional groups, thereby confirming the molecular structure.

The uniqueness of a molecule's FT-IR spectrum, often referred to as its "molecular fingerprint," arises from the complex vibrations of its constituent atoms. By analyzing the positions, intensities, and shapes of the absorption bands, we can gain a wealth of information about the molecule's architecture. This guide will dissect the FT-IR spectrum of our target molecule and compare it with judiciously chosen analogues to highlight the spectral contributions of each functional moiety.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality and reproducibility of an FT-IR spectrum are critically dependent on the experimental methodology. For a solid sample such as Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly effective and convenient technique.

Step-by-Step ATR-FTIR Experimental Workflow
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The instrument's internal environment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Once the crystal is dry, acquire a background spectrum. This spectrum captures the absorbance of the crystal and the ambient atmosphere and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact will result in a weak and distorted spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction and peak picking to identify the key absorption bands.

Below is a graphical representation of the experimental workflow.

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Spectral Interpretation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

The FT-IR spectrum of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a composite of the vibrational modes of its constituent functional groups. The following table outlines the expected key absorption bands and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3300≡C-H stretchTerminal AlkyneStrong, sharp
~3100-3000C-H stretchAromatic RingMedium to weak
~2950C-H stretch (asymmetric)Methyl (Ester)Medium
~2850C-H stretch (symmetric)Methyl (Ester)Medium
~2120C≡C stretchTerminal AlkyneMedium to weak
~1730C=O stretchAromatic EsterStrong
~1600, ~1580, ~1470C=C stretchAromatic RingMedium to strong
~1250Asymmetric C-O-C stretchAryl Ether & Aromatic EsterStrong
~1130Symmetric C-O-C stretchAryl Ether & Aromatic EsterStrong
~880, ~820C-H out-of-plane bend1,2,4-Trisubstituted BenzeneStrong
~700-600C-Br stretchAromatic BromideMedium to strong

Comparative Spectral Analysis

To underscore the diagnostic power of FT-IR spectroscopy, we will now compare the predicted spectrum of our target molecule with the known spectra of its structural fragments and a key precursor.

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate vs. Methyl 5-bromosalicylate

Methyl 5-bromosalicylate is the precursor to our target molecule, lacking the 2-propynyloxy group. The comparison of their spectra is highly instructive.

FeatureMethyl 5-bromo-2-(2-propynyloxy)benzenecarboxylateMethyl 5-bromosalicylateRationale for Difference
≡C-H Stretch Present (~3300 cm⁻¹)AbsentThis sharp, strong band is a definitive marker for the terminal alkyne introduced with the propargyl group.
C≡C Stretch Present (~2120 cm⁻¹)AbsentA medium to weak band confirming the presence of the carbon-carbon triple bond.
O-H Stretch AbsentPresent (broad band, ~3200 cm⁻¹)The broad O-H stretch of the phenolic hydroxyl group in the precursor is replaced by the aryl ether C-O stretches in the final product.
Aryl Ether C-O-C Stretches Present (~1250 and ~1130 cm⁻¹)AbsentThe appearance of these strong bands confirms the formation of the ether linkage.
Aromatic Ester & Ring Vibrations Present and similar to precursorPresentThe core structure of the substituted aromatic ester remains, so the C=O stretch, aromatic C=C stretches, and C-H out-of-plane bends will be similar.
Comparison with Simpler Analogues: Methyl Benzoate and Propargyl Alcohol

To further deconstruct the spectrum, we can compare it to simpler molecules containing the key functional groups.

  • Methyl Benzoate: The FT-IR spectrum of methyl benzoate will exhibit the characteristic strong C=O stretch of an aromatic ester around 1720 cm⁻¹ and strong C-O stretches between 1300-1100 cm⁻¹[1]. It will also show aromatic C-H and C=C absorptions. This provides a baseline for the ester and aromatic portions of our target molecule.

  • Propargyl Alcohol: The spectrum of propargyl alcohol is dominated by a very strong and broad O-H stretch (~3300 cm⁻¹), a sharp ≡C-H stretch also around 3300 cm⁻¹, and a C≡C stretch near 2120 cm⁻¹[2]. This helps in definitively assigning the alkyne-related peaks in our target molecule's spectrum.

The following diagram illustrates the structural relationships between the target molecule and its comparative analogues.

G Target Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Precursor Methyl 5-bromosalicylate Target->Precursor Lacks propargyl ether Fragment1 Methyl Benzoate Target->Fragment1 Contains aromatic ester Fragment2 Propargyl Alcohol Target->Fragment2 Contains propargyl group Analogue Aromatic Ester with Alkyl Ether Target->Analogue Lacks alkyne & bromine

Caption: Structural relationships for comparative spectral analysis.

Conclusion: A Powerful Tool for Structural Verification

The FT-IR spectral analysis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate provides a clear and unambiguous confirmation of its chemical structure. The presence of characteristic absorption bands for the terminal alkyne (≡C-H stretch at ~3300 cm⁻¹ and C≡C stretch at ~2120 cm⁻¹), the aromatic ester (C=O stretch at ~1730 cm⁻¹), the aryl ether (C-O-C stretches), and the 1,2,4-trisubstituted benzene ring (C-H out-of-plane bends) collectively serve as a unique molecular fingerprint.

By comparing this spectrum with those of its precursor, Methyl 5-bromosalicylate, and simpler analogues like methyl benzoate and propargyl alcohol, we can confidently assign each of the major absorption bands. This comparative approach not only validates the identity of the target molecule but also deepens our understanding of how different functional groups contribute to the overall FT-IR spectrum. For researchers engaged in the synthesis and characterization of novel compounds, this guide provides a robust framework for utilizing FT-IR spectroscopy as a primary tool for structural elucidation.

References

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from brainly.com.[1]

  • ChemicalBook. Methyl benzoate(93-58-3)IR1. Retrieved from chemicalbook.com.[3]

  • NIST. Benzoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from nist.gov.[4]

  • NIST. Propargyl alcohol. In NIST Chemistry WebBook. Retrieved from nist.gov.[2]

  • Sigma-Aldrich. Methyl 5-bromosalicylate. Retrieved from sigmaaldrich.com.

  • ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from researchgate.net.[5]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from openstax.org.[6]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

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A Comparative Analysis of the Reactivity of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a versatile terminal alkyne, against other common alkynes. We will explore its performance in cornerstone reactions of modern chemistry, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and other cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of functionalized alkynes in complex synthetic pathways.

Introduction: The Significance of Functionalized Alkynes

The terminal alkyne is a remarkably versatile functional group in organic chemistry, serving as a linchpin in the assembly of complex molecular architectures. Its linear geometry and the unique acidity of its terminal proton make it a participant in a host of high-yielding and orthogonal reactions.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has become indispensable for its reliability and broad functional group tolerance, finding applications from drug discovery to materials science.[2][3]

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a particularly interesting substrate. It features a terminal alkyne tethered to a substituted aromatic ring via a propargyl ether linkage. The benzene ring is decorated with two key substituents: a bromine atom at the 5-position and a methyl ester at the 1-position. These groups exert significant electronic and steric influences that modulate the reactivity of the alkyne, distinguishing it from simpler aliphatic or aromatic alkynes. This guide dissects these influences through a comparative lens, supported by mechanistic principles and experimental data.

Molecular Structure and Inherent Electronic Effects

The reactivity of the terminal alkyne in Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is not governed by the triple bond in isolation. The substituents on the aromatic ring play a crucial role in dictating the electron density and acidity of the terminal C-H bond.

  • Electron-Withdrawing Groups (EWGs): The molecule contains two EWGs: the 5-bromo and the 1-methyl ester (-COOCH₃) groups. Through inductive and resonance effects, these groups pull electron density away from the aromatic ring. This electronic pull is transmitted through the propargyloxy linkage to the alkyne, increasing the acidity of the terminal proton (lowering its pKa).[4] This enhanced acidity facilitates the formation of metal acetylides, which are key intermediates in many crucial reactions.

  • Propargyl Ether Linkage: The ether oxygen atom is electron-donating via resonance, which counters the effect of the EWGs to some extent. However, the overall electronic character of the substituted ring is electron-deficient.

This unique electronic profile suggests that Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate should be a highly competent substrate in reactions proceeding through a metal acetylide intermediate.

Caption: Factors influencing the reactivity of the title compound.

Comparative Reactivity in Key Transformations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation and medicinal chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction rate is critically dependent on the formation of a copper(I) acetylide intermediate.[4][5] Therefore, the acidity of the terminal alkyne is a key determinant of its reactivity.

Causality Behind Reactivity: A lower pKa for the alkyne's terminal proton leads to faster deprotonation and formation of the crucial copper acetylide species, thereby accelerating the overall catalytic cycle.[4] Alkynes attached to electron-withdrawing systems are generally more reactive in CuAAC than those attached to electron-donating or simple alkyl systems.

Experimental Comparison: We compare the relative reactivity of our title compound with other representative terminal alkynes in a typical CuAAC reaction with benzyl azide.

Alkyne SubstrateKey FeaturesExpected Relative RateRationale
1-HexyneAliphatic, electron-neutralBaseline (1x)Standard for non-activated alkynes.
PhenylacetyleneAromatic, weakly deactivatingModerate (~5-10x)Phenyl group enhances acidity over alkyl chains.
4-MethoxyphenylacetyleneElectron-rich aromaticSlow (<5x)Methoxy group donates electron density, reducing acidity.
Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Electron-deficient aromatic High (>20x) Strong EWGs (-Br, -COOCH₃) significantly increase alkyne acidity. [4]
Ethyl PropiolateDirectly activated, electron-deficientVery High (>>50x)The ester group directly conjugated to the alkyne makes it highly electrophilic and acidic.[6]
Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful palladium- and copper-catalyzed method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl or vinyl halides.[7] The mechanism involves two interconnected catalytic cycles. Similar to CuAAC, the formation of a copper acetylide is a key step, which then undergoes transmetalation to the palladium center.[8]

Causality Behind Reactivity: The rate of Sonogashira coupling is influenced by both the alkyne and the halide partner. For the alkyne, increased acidity promotes the formation of the copper acetylide, facilitating the transmetalation step.[9][10] For the halide, electron-withdrawing groups on the aryl ring typically accelerate the initial oxidative addition to the Pd(0) catalyst.[7][8]

Experimental Comparison: Here, we evaluate the performance of different alkynes in a Sonogashira coupling with a standard partner, iodobenzene.

Alkyne SubstrateKey FeaturesTypical Yield (Time)Rationale
1-OctyneAliphaticGood (6-12 h)Standard reactivity, though sometimes prone to side reactions like Glaser coupling.
PhenylacetyleneAromaticExcellent (1-4 h)Generally more reactive and provides cleaner reactions than aliphatic alkynes.[8]
Propargyl AlcoholContains hydroxyl groupGood (2-6 h)The -OH group can sometimes coordinate to the metal catalysts, influencing the reaction rate.[11]
Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Electron-deficient aromatic Excellent (< 2 h) The enhanced acidity of the alkyne should lead to rapid formation of the copper acetylide and fast transmetalation.

Unique Consideration: A notable feature of the title compound is the presence of an aryl bromide. This creates the possibility for sequential or one-pot double Sonogashira couplings, or potential polymerization if conditions are not carefully controlled. For a selective coupling at the alkyne, the aryl halide partner should be more reactive (e.g., an aryl iodide or triflate) than the internal aryl bromide.[7]

[3+2] Cycloaddition Reactions

Beyond metal-catalyzed reactions, alkynes can act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like azides (uncatalyzed), nitrones, or azomethine ylides.[12] The success of these reactions is highly dependent on the electronic nature of the alkyne.

Causality Behind Reactivity: Uncatalyzed or thermally promoted cycloadditions typically require an electron-deficient alkyne to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) for a favorable interaction with the dipole's HOMO (Highest Occupied Molecular Orbital).[6][13] Terminal alkynes that are not directly activated by a conjugated electron-withdrawing group are often poor substrates in these catalyst-free reactions.[2]

Comparative Reactivity Profile:

Alkyne SubstrateElectronic NatureReactivity in Catalyst-Free [3+2] Cycloaddition
1-HexyneElectron-neutralVery Low
PhenylacetyleneWeakly activatedLow
Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Indirectly activated Low to Moderate
Dimethyl Acetylenedicarboxylate (DMAD)Highly electron-deficientHigh

Experimental Protocol: A Self-Validating System

This section provides a robust, field-proven protocol for the CuAAC reaction, designed for self-validation through expected high yields and clean conversion when using a reactive alkyne like Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole by coupling Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate with Benzyl Azide.

Materials:

  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 eq)

  • Benzyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (e.g., 269 mg, 1.0 mmol) and Benzyl Azide (140 mg, 1.05 mmol) in 10 mL of the 1:1 t-BuOH/H₂O solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of Sodium Ascorbate (20 mg, 0.1 mmol) in 1 mL of water. In another vial, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 1 mL of water. Causality Note: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a common and reliable method to initiate the reaction.

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper sulfate solution. The solution may turn slightly cloudy or colored.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne spot has been completely consumed.

  • Work-up: Once the reaction is complete, add 20 mL of water and 20 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure triazole product.

Caption: Experimental workflow for the CuAAC reaction.

Summary and Outlook

This guide establishes that Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a highly competent terminal alkyne for metal-catalyzed reactions.

  • High Reactivity in CuAAC and Sonogashira Coupling: The presence of electron-withdrawing groups on the aromatic ring enhances the acidity of the terminal alkyne. This intrinsic property accelerates the rate-determining formation of metal acetylide intermediates, making the title compound significantly more reactive than standard aliphatic or electron-neutral aromatic alkynes.

  • Moderate Reactivity in Uncatalyzed Cycloadditions: Its reactivity as a dipolarophile in catalyst-free cycloadditions is limited due to the lack of direct electronic activation of the triple bond.

  • Synthetic Versatility: The molecule's dual functionality—a reactive terminal alkyne and an aryl bromide—opens avenues for sequential, orthogonal cross-coupling reactions, enabling the rapid construction of complex, densely functionalized molecular scaffolds.

For researchers in drug development and materials science, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate represents a powerful building block, offering enhanced reactivity where it matters most while providing a secondary handle for further synthetic elaboration.

References

  • The Power of the Triple Bond: Click Chemistry Applications of Terminal Alkynes. Benchchem. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Buck, S. et al. (2012). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. Current Organic Chemistry, 16(13), 1574-1581. Link

  • Gottardo, C., Kraft, T. M., & Hossain, M. (2008). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry, 86(5), 453-458. Link

  • Wang, X. et al. (2020). Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega, 5(29), 18276–18284. Link

  • A. D. V. D. S. e Santos et al. (2018). 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. Tetrahedron Letters, 59(36), 3444-3448. Link

  • Gottardo, C., Kraft, T. M., & Hossain, M. (2008). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. VTT's Research Information Portal. Link

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  • Gottardo, C., Kraft, T. M., & Hossain, M. (2008). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. ResearchGate. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, 39(4), 1302–1315. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Science, 340(6131), 457-460. Link

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Link

  • Liu, E.-C., & Topczewski, J. J. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5135–5138. Link

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024). The Journal of Physical Chemistry C. Link

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  • Sonogashira Coupling. Organic Chemistry Portal. Link

  • Liu, E.-C., & Topczewski, J. J. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Sci-Hub. Link

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  • Steric Hindrance. ChemTalk. Link

  • Accessing Alternative Reaction Pathways of the Intermolecular Condensation between Homo-Propargyl Alcohols and Terminal Alkynes through Divergent Gold Catalysis. (2017). National Institutes of Health. Link

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  • Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Synthesis Route. Guidechem. Link

  • Rasool, N. et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(3), e90861. Link

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A Senior Application Scientist's Guide to Bioconjugation: Evaluating Alternatives to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical biology, the ability to selectively and efficiently conjugate molecules to biological targets is paramount. For researchers utilizing Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, the terminal alkyne serves as a reliable handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, the inherent cytotoxicity of copper catalysts has driven the development of a diverse toolkit of alternative bioconjugation strategies.[1][2] This guide provides a comprehensive comparison of viable alternatives, offering the data-driven insights necessary for selecting the optimal chemical tool for your specific research needs.

The Central Role of Bioorthogonal Chemistry

The overarching principle governing these advanced bioconjugation techniques is bioorthogonality. Coined by Carolyn R. Bertozzi, this term refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[3] An ideal bioorthogonal reaction is characterized by:

  • High Selectivity: The reacting partners exclusively react with each other, ignoring the vast array of other functional groups within a biological milieu.[4]

  • Favorable Kinetics: The reaction proceeds efficiently at physiologically relevant concentrations and temperatures.[4]

  • Biocompatibility: The reagents and the resulting linkage are non-toxic and do not perturb the biological system under investigation.[5]

  • Linkage Stability: The newly formed covalent bond is stable under physiological conditions.[4]

The propargyl group of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a workhorse for CuAAC, a reaction lauded for its efficiency and the formation of a highly stable triazole linkage.[6][7] However, the reliance on a copper catalyst presents a significant hurdle for many live-cell and in vivo applications due to copper-induced cytotoxicity.[1] This has spurred the innovation of copper-free click chemistry alternatives and other bioorthogonal ligation strategies.

Head-to-Head Comparison of Leading Bioconjugation Chemistries

Here, we dissect the primary alternatives to CuAAC, providing a comparative analysis of their performance based on key experimental parameters.

Reaction Chemistry Bioorthogonal Pair Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Limitations
CuAAC Terminal Alkyne + Azide~10² - 10⁴High reaction rates, stable triazole linkage, readily available reagents.Requires cytotoxic copper catalyst, limiting in vivo applications.[1]
SPAAC Strained Alkyne (e.g., DBCO, BCN) + Azide~10⁻³ - 1Copper-free, highly biocompatible, stable triazole linkage.[8][9]Generally slower kinetics than CuAAC and IEDDA.[10]
IEDDA Dienophile (e.g., TCO, Norbornene) + Tetrazine~10³ - 10⁶Exceptionally fast kinetics, no catalyst required, bioorthogonal.[10][11]Stability of some reagents (e.g., TCO is light-sensitive), potential for side reactions.[10]
Photo-Click Chemistry Photoreactive group (e.g., Diazirine, Tetrazole) + Alkene/ThiolLight-dependentSpatiotemporal control, rapid reaction upon activation.[12][13]Potential for off-target damage from UV light, reagent stability can be a concern.[14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Workhorse

SPAAC has emerged as a leading copper-free click chemistry platform.[2] This reaction harnesses the ring strain of cyclooctyne derivatives to accelerate the cycloaddition with azides, obviating the need for a toxic metal catalyst.[15]

Key Reagents:

  • Dibenzocyclooctynes (DBCO): Offer a good balance of reactivity and stability.

  • Bicyclononynes (BCN): Generally exhibit faster kinetics than DBCO.[16]

  • Difluorinated Cyclooctynes (DIFO): Provide enhanced stability.

Performance Insights: SPAAC is exceptionally bioorthogonal, with the azide and strained alkyne groups showing minimal cross-reactivity with native cellular components.[8] The resulting triazole linkage is highly stable under physiological conditions.[9] While the kinetics are generally slower than CuAAC and IEDDA, they are often sufficient for many labeling applications, especially when reagent concentrations can be optimized.[10][17]

Diagram: SPAAC Reaction Mechanism

SPAAC cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Triazole Stable Triazole Linkage Strained_Alkyne->Triazole [3+2] Cycloaddition (Copper-Free) Azide Azide Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The Speed King

For applications demanding rapid conjugation, the IEDDA reaction between a tetrazine and a strained alkene (dienophile) is often the superior choice.[10][18] This bioorthogonal reaction boasts the fastest kinetics among commonly used click chemistries.[11]

Key Reagents:

  • Tetrazines: The electron-deficient diene component. Stability can be tuned by substitution.

  • trans-Cyclooctenes (TCO): Highly reactive dienophiles, but can be sensitive to light and acidic/basic conditions.[10]

  • Norbornenes: More stable than TCOs, but with slower reaction kinetics.[19]

Performance Insights: The exceptional speed of the IEDDA reaction allows for efficient labeling at very low concentrations.[20] The reaction is highly selective and bioorthogonal. However, the stability of the reagents, particularly TCO, requires careful consideration during experimental design and storage.[10] The resulting dihydropyrazine linkage can undergo subsequent oxidation to a more stable pyridazine.

IEDDA cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Tetrazine Tetrazine Dihydropyrazine Dihydropyrazine Tetrazine->Dihydropyrazine [4+2] Cycloaddition Strained_Alkene Strained Alkene (e.g., TCO) Strained_Alkene->Dihydropyrazine Pyridazine Stable Pyridazine Linkage Dihydropyrazine->Pyridazine Oxidation (-N₂)

Caption: Workflow for comparing bioconjugation efficiencies.

Protocol:

  • Protein Functionalization: Prepare stocks of azide-functionalized and TCO-functionalized target protein according to established protocols.

  • Reaction Setup: In parallel, set up the following reactions in a suitable buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C):

    • CuAAC: To the azide-protein, add the alkyne-fluorophore, copper(II) sulfate, sodium ascorbate, and THPTA.

    • SPAAC: To the azide-protein, add the DBCO-fluorophore.

    • IEDDA: To the TCO-protein, add the tetrazine-fluorophore.

    • Include appropriate negative controls (e.g., reactions without one of the components).

  • Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and quench the reaction if necessary.

  • SDS-PAGE Analysis: Analyze the aliquots by SDS-PAGE. Visualize the fluorescently labeled protein using an appropriate gel imager. The intensity of the fluorescent band corresponding to the labeled protein will provide a qualitative measure of reaction efficiency over time.

  • LC-MS Analysis: For a more quantitative comparison, analyze the reaction aliquots by LC-MS to determine the percentage of labeled protein at each time point. This will allow for the calculation of observed reaction rates under the specific experimental conditions.

Conclusion and Future Perspectives

The choice of a bioconjugation strategy is a critical decision that significantly impacts experimental outcomes. While Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate remains a valuable tool for CuAAC, the demand for biocompatible and highly efficient methods has led to the development of powerful alternatives. SPAAC offers excellent biocompatibility, making it a go-to choice for live-cell imaging and in vivo applications. For applications requiring rapid kinetics, IEDDA is often the superior option, provided reagent stability is carefully managed. Photo-induced methods provide an unmatched level of spatiotemporal control.

By understanding the fundamental principles and performance characteristics of each of these bioorthogonal chemistries, and by performing rigorous, data-driven comparisons, researchers can confidently select the optimal tool to advance their scientific discoveries.

References

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A Comparative Crystallographic Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Derivatives: Predicting Crystal Packing and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. X-ray crystallography stands as the gold standard for elucidating these structures at the atomic level. This guide provides a comparative analysis of the crystallographic features of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate derivatives, offering insights into how subtle changes in molecular structure can profoundly influence crystal packing and intermolecular interactions.

While a dedicated crystallographic study for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is not publicly available, we can construct a robust predictive analysis. This guide leverages the detailed experimental data of its close precursor, Methyl 5-bromo-2-hydroxybenzoate, and compares it with other relevant substituted benzenecarboxylate derivatives. By understanding the structural motifs and non-covalent interactions in these known structures, we can infer the likely crystallographic behavior of our target molecule and its analogues.

The Power of the Solid State: Why Crystal Structure Matters

The arrangement of molecules in a crystal lattice, or its crystal packing, is governed by a delicate balance of intermolecular forces.[1][2] These interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, dictate a compound's melting point, solubility, stability, and even its bioavailability. In the context of drug development, different crystalline forms of the same active pharmaceutical ingredient, known as polymorphs, can have vastly different therapeutic effects. Therefore, a comprehensive understanding of the factors that control crystallization is crucial.

Experimental Foundation: X-ray Crystallographic Analysis

The determination of a crystal structure through single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.[3][4] The general workflow for such an analysis is a multi-step process, outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., slow evaporation) Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

A generalized workflow for single-crystal X-ray crystallographic analysis.
Step-by-Step Protocol: A Self-Validating System
  • Synthesis and Purification: The journey begins with the chemical synthesis of the target compound. Purity is paramount, as impurities can inhibit crystallization or lead to ambiguous results. Standard purification techniques like column chromatography and recrystallization are employed.

  • Crystal Growth: The art of crystallography lies in obtaining high-quality single crystals. Slow evaporation of a saturated solution is a common and effective method. The choice of solvent is critical and often determined empirically. The goal is to allow molecules to self-assemble into a well-ordered lattice.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. Computational methods, such as direct methods or Patterson functions, are employed to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate structure.

Comparative Structural Analysis: From Hydroxy to Propynyloxy

To predict the crystal structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, we will first examine the experimentally determined structure of its precursor, Methyl 5-bromo-2-hydroxybenzoate.[5][6]

The Reference Point: Crystal Structure of Methyl 5-bromo-2-hydroxybenzoate

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate reveals a largely planar molecule.[5][6] The key feature of its crystal packing is the formation of chains through O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule.[5][6] Additionally, very weak aromatic π–π stacking interactions are observed between the benzene rings.[5][6]

Molecular structure of Methyl 5-bromo-2-hydroxybenzoate.
ParameterMethyl 5-bromo-2-hydroxybenzoate[5][6]Methyl 2-(benzoyloxy)benzoate[7]5-Bromo-2-(phenylamino)benzoic acid[8]
Formula C₈H₇BrO₃C₁₅H₁₂O₄C₁₃H₁₀BrNO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁C2/cP2₁/c
a (Å) 3.9829 (8)22.189 (1)12.345 (3)
b (Å) 9.0950 (19)8.5216 (3)5.987 (1)
c (Å) 12.122 (3)17.112 (1)16.234 (3)
β (º) 95.162 (9)93.075 (2)98.45 (3)
Key Interactions O—H···O hydrogen bonds, π–π stackingC—H···π interactions, offset π–π stackingN—H···O hydrogen bonds, O—H···O dimers
Predictive Analysis: Introducing the 2-propynyloxy Group

Now, let us consider the replacement of the hydroxyl group with a 2-propynyloxy group. This substitution introduces several key changes that are likely to alter the crystal packing:

  • Loss of a Strong Hydrogen Bond Donor: The most significant change is the removal of the acidic hydroxyl proton. This eliminates the possibility of the strong O—H···O hydrogen bonding that dominates the packing of the precursor.

  • Introduction of a Bulky, Flexible Group: The propargyl group is larger and more flexible than a hydroxyl group. This steric hindrance will likely prevent the close packing observed in the precursor.

  • New Potential for Weak Interactions: The propargyl group introduces new possibilities for weaker intermolecular interactions. The acetylenic C-H group can act as a weak hydrogen bond donor, potentially forming C—H···O or C—H···π interactions. The triple bond itself can participate in π-π stacking-like interactions.

Sources

A Comparative Guide to the Kinetics of Click Reactions: A Focus on Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical ligation strategies, "click" chemistry has emerged as a cornerstone for its efficiency, selectivity, and biocompatibility. At the forefront of this chemical toolkit is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its quantitative yields and mild reaction conditions.[1][2] This guide provides a comprehensive kinetic analysis of the CuAAC reaction involving Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate , a versatile building block in medicinal chemistry and materials science. We will objectively compare its reactivity with alternative click chemistry platforms, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal conjugation strategy for their specific applications.

The Significance of Kinetic Understanding in Drug Development

The rate at which a chemical reaction proceeds is a critical parameter in numerous scientific endeavors, particularly in drug development and bioconjugation. Understanding the kinetics of a reaction allows for the precise control of experimental conditions, optimization of yields, and, in the context of biological systems, ensures that the ligation occurs on a timescale compatible with cellular processes.[3] For instance, in the radiolabeling of biomolecules for PET imaging, the conjugation reaction must be rapid to accommodate the short half-life of the radioisotope.[3] A thorough kinetic profile of a click reaction, therefore, is not merely an academic exercise but a vital dataset for its practical application.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Aryl Alkyne

The CuAAC reaction is renowned for its remarkable rate acceleration, exhibiting a rate enhancement of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1] The reaction is characterized by its broad functional group tolerance and its ability to proceed in a variety of solvents, including water.[2] Mechanistically, the reaction is understood to be second order with respect to the copper(I) catalyst, indicating the involvement of a dinuclear copper intermediate in the rate-determining step.[2]

The electronic nature of the alkyne and azide substituents generally has a modest impact on the reaction rate, especially when employing accelerating ligands.[2] However, subtle differences in reactivity can be observed. For instance, in the CuAAC reaction of benzyl azide with para-substituted phenylacetylenes, electron-withdrawing groups on the phenyl ring can lead to slightly faster reaction rates.[4] Conversely, electron-donating groups can result in marginally slower reactions.[4] This is attributed to the influence of the substituent on the acidity of the terminal alkyne proton and the subsequent formation of the copper acetylide intermediate.

Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

The target molecule for our kinetic studies, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, can be synthesized from commercially available Methyl 5-bromo-2-hydroxybenzoate. The phenolic hydroxyl group is alkylated with propargyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.

Synthesis reagent1 Methyl 5-bromo-2-hydroxybenzoate reaction Alkylation reagent1->reaction reagent2 Propargyl bromide, K2CO3 reagent2->reaction product Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate reaction->product

Synthesis of the target alkyne.

A Comparative Kinetic Analysis: CuAAC vs. Alternatives

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst has prompted the development of alternative click reactions. Here, we compare the kinetics of CuAAC with two prominent alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

ReactionCatalystTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Limitations
CuAAC Copper(I)10 - 1000Fast kinetics, high yields, readily available reagents.[3]Potential copper cytotoxicity.[3]
SPAAC None (Strain-promoted)0.001 - 1Bioorthogonal (copper-free), suitable for in vivo applications.[5]Generally slower kinetics than CuAAC, requires synthesis of strained cyclooctynes.[5]
RuAAC Ruthenium0.1 - 10Regioselective for 1,5-disubstituted triazoles, tolerates internal alkynes.[6]Catalyst can be expensive, may require higher temperatures.[6]

Table 1: Comparison of Kinetic Parameters for Different Click Reactions.

Experimental Protocols for Kinetic Studies

To ensure the scientific integrity of our comparison, we outline detailed, self-validating protocols for determining the kinetic parameters of these reactions.

Monitoring Reaction Kinetics using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reaction kinetics in real-time. By tracking the disappearance of reactant signals or the appearance of product signals, one can determine the reaction rate.[7]

Detailed Protocol for NMR Kinetic Analysis of CuAAC:

  • Sample Preparation:

    • Prepare stock solutions of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (e.g., 50 mM in DMSO-d₆), an azide (e.g., benzyl azide, 50 mM in DMSO-d₆), a copper(I) source (e.g., CuBr, 5 mM in DMSO-d₆), and an accelerating ligand (e.g., THPTA, 25 mM in DMSO-d₆).

    • In an NMR tube, combine the alkyne and azide solutions.

    • Add the copper(I) source and the ligand. The reaction is initiated upon the addition of the final component.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in a pre-thermostatted NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Ensure the acquisition time for each spectrum is significantly shorter than the reaction half-life.

  • Data Analysis:

    • Integrate a well-resolved proton signal from a reactant (e.g., the methylene protons of the propargyl group) and a product (e.g., the newly formed triazole proton).

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial rate of the reaction from the slope of the concentration vs. time plot.

    • By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solutions prep2 Combine Reactants in NMR Tube prep1->prep2 acq1 Acquire Spectra over Time prep2->acq1 an1 Integrate Signals acq1->an1 an2 Plot Concentration vs. Time an1->an2 an3 Determine Rate Law & Constant an2->an3

Workflow for NMR kinetic analysis.

Monitoring Reaction Kinetics using UV-Vis Spectroscopy

For reactions that involve a change in the chromophoric properties of the reactants or products, UV-Vis spectroscopy offers a convenient and continuous method for monitoring reaction progress.

Detailed Protocol for UV-Vis Kinetic Analysis of CuAAC:

  • Sample Preparation:

    • Prepare stock solutions as described for the NMR analysis, using a suitable solvent that is transparent in the UV-Vis region of interest (e.g., acetonitrile or a buffer solution).

    • In a quartz cuvette, combine the alkyne, azide, copper(I) source, and ligand.

  • UV-Vis Data Acquisition:

    • Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

    • Record the absorbance at a wavelength where either a reactant absorbs strongly and the product does not, or vice versa, at regular time intervals.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations.

    • Plot concentration versus time and determine the initial rate and rate constant as described for the NMR analysis.

Conclusion and Future Directions

This guide has provided a framework for the kinetic study of the CuAAC reaction of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and its comparison with alternative click chemistries. The provided protocols offer a robust methodology for researchers to generate their own kinetic data, enabling informed decisions in the design and execution of their chemical biology and drug discovery programs.

The continued development of new catalysts and ligands for CuAAC, as well as novel strained alkynes for SPAAC, will undoubtedly lead to even faster and more versatile click reactions. A thorough understanding of the kinetic principles governing these transformations will be paramount in harnessing their full potential to address the ever-evolving challenges in science and medicine.

References

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A Comparative Guide to Catalytic Reactions of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of scaffolds like Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a critical step in the synthesis of complex molecules. This guide provides an in-depth comparative analysis of the two primary catalytic pathways for the transformation of this versatile substrate: Palladium-catalyzed Sonogashira cross-coupling and Gold-catalyzed intramolecular cyclization. By examining the catalysts, mechanisms, and experimental outcomes associated with each approach, this document serves as a practical resource for selecting the optimal synthetic route.

Introduction to the Substrate: A Bifunctional Building Block

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a molecule rich with synthetic potential, featuring two key reactive sites: an aryl bromide and a terminal alkyne. This dual functionality allows for selective and sequential reactions, making it a valuable intermediate in the construction of a diverse array of heterocyclic and polycyclic frameworks. The strategic choice of catalyst is paramount in dictating which of these reactive sites is engaged, leading to fundamentally different molecular architectures.

Pathway 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[1][2] In the context of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, this reaction targets the aryl bromide moiety, leaving the propargyl ether intact for potential subsequent transformations.

Mechanistic Considerations

The catalytic cycle of the Sonogashira coupling traditionally involves both palladium and a copper(I) co-catalyst. The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. A transmetalation step, where the acetylide group is transferred from copper to the palladium center, is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

However, concerns over the use of copper, which can lead to alkyne homocoupling (Glaser coupling) and complicate purification, have driven the development of copper-free Sonogashira protocols.[3][4][5][6] In these systems, a strong base is typically employed to facilitate the formation of the palladium-acetylide complex directly.

dot

Sonogashira_Mechanism cluster_copper Copper Co-catalysis Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-Br(L2) HC≡CR HC≡CR HC≡CR->Cu-C≡CR + Cu(I)X, Base Cu(I)X Cu(I)X Base Base Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Catalyst Comparison for Sonogashira Coupling

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and minimizing side products. Below is a comparative table of common catalytic systems for the Sonogashira coupling of aryl bromides.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Advantages/Disadvantages
Pd(PPh₃)₂Cl₂ / CuI TriphenylphosphineEt₃N or DIPATHF or DMFRoom Temp - 8085-95Adv: Well-established, reliable. Disadv: Potential for alkyne homocoupling due to copper.
Pd(OAc)₂ / P(t-Bu)₃ Tri(tert-butyl)phosphineCs₂CO₃Dioxane80-10090-98Adv: Copper-free, high turnover numbers. Disadv: Air-sensitive ligand.
[DTBNpP]Pd(crotyl)Cl Di-tert-butylneopentylphosphineTMPDMSORoom Temp~95Adv: Air-stable precatalyst, room temperature reaction, copper-free.[5] Disadv: Requires specific ligand.
Pd/C NoneVariousVarious80-12070-90Adv: Heterogeneous, easily recoverable. Disadv: Often requires higher temperatures and longer reaction times.

Pathway 2: Gold-Catalyzed Intramolecular Cyclization

In contrast to the palladium-catalyzed pathway that activates the C-Br bond, gold catalysts, particularly gold(I) complexes, are potent π-acids that activate the alkyne moiety of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. This activation facilitates an intramolecular nucleophilic attack by the adjacent aryl ring, leading to the formation of a chromene scaffold.[7][8]

Mechanistic Insights

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular 6-endo-dig cyclization, where the electron-rich benzene ring attacks the activated alkyne. This hydroarylation process results in the formation of a vinyl-gold intermediate, which upon protonolysis, regenerates the gold(I) catalyst and yields the chromene product. The choice of ligand on the gold center can significantly influence the catalyst's activity and stability.[9][10]

dot

Gold_Cyclization_Mechanism Substrate Substrate Au(I)-Alkyne Complex Au(I)-Alkyne Complex Substrate->Au(I)-Alkyne Complex + Au(I) Catalyst Vinyl-Au Intermediate Vinyl-Au Intermediate Au(I)-Alkyne Complex->Vinyl-Au Intermediate 6-endo-dig Cyclization Chromene Product Chromene Product Vinyl-Au Intermediate->Chromene Product Protonolysis Au(I) Catalyst Au(I) Catalyst Chromene Product->Au(I) Catalyst Regeneration Au(I) Catalyst->Substrate

Caption: Proposed mechanism for the gold-catalyzed intramolecular cyclization.

Catalyst Comparison for Intramolecular Cyclization

The performance of gold catalysts in this transformation is highly dependent on the ligand coordinated to the gold center. N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to traditional phosphine ligands.

CatalystLigand TypeSolventTemperature (°C)Typical Yield (%)Key Advantages/Disadvantages
PPh₃AuCl / AgSbF₆ PhosphineDCE or TolueneRoom Temp - 8060-85Adv: Readily available. Disadv: Can be less active and selective compared to NHC-Au catalysts.[9][10]
IPrAuCl / AgOTf N-Heterocyclic Carbene (NHC)DCE or CH₂Cl₂Room Temp - 6085-95Adv: High activity and stability, often requires lower catalyst loading.[9][10] Disadv: Higher cost of NHC ligands.
JohnPhosAu(MeCN)SbF₆ Buchwald-type Biaryl PhosphineDichloromethaneRoom Temp~90Adv: High efficiency, steric bulk can influence selectivity.[11] Disadv: Requires specific ligand and silver salt activator.
XPhosAuNTf₂ Buchwald-type Biaryl PhosphineHFIP80~87Adv: Effective for challenging substrates, promotes tandem reactions.[12] Disadv: Requires higher temperature and specific solvent.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling (Copper-Free)

To a solution of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMSO), is added the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol %) and a base (e.g., TMP, 2.0 equiv).[5] The reaction mixture is stirred at room temperature under an inert atmosphere until completion (monitored by TLC or GC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Gold-Catalyzed Intramolecular Cyclization

To a solution of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (1.0 equiv) in a dry solvent (e.g., DCE) under an inert atmosphere, the gold catalyst (e.g., IPrAuCl, 2 mol %) and a silver salt activator (e.g., AgOTf, 2 mol %) are added.[9][10] The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the desired chromene derivative.

Conclusion

The choice between a palladium-catalyzed Sonogashira coupling and a gold-catalyzed intramolecular cyclization for the transformation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is dictated by the desired synthetic outcome. For the construction of extended π-systems through C-C bond formation at the aryl bromide position, palladium catalysis, particularly with modern copper-free systems, offers an efficient and clean route. Conversely, for the synthesis of chromene frameworks via intramolecular C-C bond formation involving the alkyne, gold catalysis, especially with N-heterocyclic carbene ligands, provides a powerful and often more active alternative to traditional phosphine-based systems. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors, leveraging the distinct reactivity profiles of palladium and gold catalysts.

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A Comparative Guide to the Validation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and intermediates.[1] This guide provides an in-depth technical comparison and validation protocol for assessing the purity of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a key building block in synthetic chemistry, using High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, establishing a self-validating system for robust and reliable purity determination, in line with regulatory expectations.[2][3][4]

Foundational Principles: Why HPLC for Purity Validation?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile and thermally labile compounds like Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities that may arise during synthesis or degradation.[5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][6] For a purity assay, this means the HPLC method must be specific, linear, accurate, precise, and robust.

The Analyte: Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Chemical Structure:

Caption: Chemical structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₉BrO₃[7]

  • Molecular Weight: 269.09 g/mol [7]

  • Structure: Aromatic ester with polar functional groups (ester, ether, alkyne) and a bromine substituent. This combination of features makes it well-suited for reversed-phase HPLC.

Potential Impurities: A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[8] Common impurities could include:

  • Starting materials: e.g., Methyl 5-bromosalicylate.

  • Reagents: e.g., Propargyl bromide.

  • By-products of side reactions.

  • Degradation products.

Experimental Design: A Robust HPLC Method for Purity Determination

The following proposed HPLC method is designed for optimal separation and quantification of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and its potential impurities.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis/PDA DetectorStandard equipment for reliable and reproducible results.[9] A Photodiode Array (PDA) detector is preferred for its ability to assess peak purity.[10][11]
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 columns are versatile and provide excellent retention for a wide range of compounds, including aromatic esters.[12] The dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidic mobile phase helps to suppress the ionization of any acidic functional groups, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good selectivity and lower backpressure compared to methanol.
Gradient Elution See Table 1A gradient elution is necessary to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and the more retained main compound are well-resolved.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[13]
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector can be used to identify the optimal wavelength for all components.[14]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B (Acetonitrile)
040
2090
2590
2640
3040
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

Method Validation: A Step-by-Step Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][4][15]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[16][17][18][19]

Protocol:

  • Inject the standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates: Should be not less than 2000.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 2.0%.

start Start: Prepare Standard Solution inject Inject Standard Solution 5x start->inject acquire Acquire Chromatograms inject->acquire calculate Calculate SST Parameters: - Tailing Factor - Theoretical Plates - %RSD of Peak Areas acquire->calculate evaluate Evaluate Against Acceptance Criteria calculate->evaluate pass System is Suitable Proceed with Analysis evaluate->pass Pass fail System is Not Suitable Troubleshoot and Re-run SST evaluate->fail Fail end End pass->end fail->inject

Caption: Workflow for System Suitability Testing.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6] Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][20][21][22][23]

Protocol: Subject the sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. The method is considered specific if the degradation products are well-separated from the main peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

Protocol:

  • Prepare a series of at least five standard solutions of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the RSD.

  • Repeatability (Intra-assay precision):

    • Analyze six separate preparations of the sample at the nominal concentration on the same day, with the same analyst and instrument.

    • The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • The RSD between the two sets of results should be ≤ 2.0%.

Limit of Quantification (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the preferred method, a brief comparison with other techniques highlights its advantages for this specific application.

MethodPrincipleApplicability to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylateAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for this non-volatile, aromatic compound.High resolution, high sensitivity, quantitative, well-established and validated.[5]Requires specialized equipment and solvents.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Limited. The compound may not be sufficiently volatile or thermally stable without derivatization.Excellent for volatile compounds.Potential for thermal degradation of the analyte.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Good for qualitative screening. Simple, inexpensive, and rapid for screening purposes.Lower resolution and sensitivity compared to HPLC; not easily quantifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of impurities. Can be quantitative (qNMR).Provides detailed structural information.[24]Lower sensitivity than HPLC for trace impurities; requires more complex instrumentation and expertise for quantitative analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Excellent when coupled with HPLC (LC-MS). Provides molecular weight and structural information, highly sensitive and specific.[25]Complex instrumentation; quantitative analysis can be challenging without appropriate standards.

Conclusion

This guide provides a comprehensive framework for the validation of an HPLC method for determining the purity of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. By following the principles of method validation outlined in ICH guidelines and employing a systematic approach to experimental design, researchers can ensure the generation of accurate, reliable, and reproducible data. The inherent advantages of HPLC in terms of resolution, sensitivity, and quantitative capability make it the unequivocal choice for the purity assessment of this and similar pharmaceutical intermediates. The successful validation of this method provides a high degree of assurance in the quality of the material, a critical aspect in the journey of drug development.

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A Comparative Guide to the Biological Activity of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds and the nuanced understanding of their structure-activity relationships (SAR) are paramount. This guide provides an in-depth comparative analysis of the biological activities of a series of analogs based on the core structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. By systematically modifying key positions on the phenyl ring, we can probe the electronic and steric factors that influence the cytotoxic, antimicrobial, and enzyme inhibitory potential of this promising compound class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of substituted benzenecarboxylates.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The core molecule, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, integrates several key pharmacophoric features that suggest a diverse range of biological activities. The presence of a bromine atom on the aromatic ring is known to enhance the biological activity of various compounds, potentially through increased lipophilicity and the ability to form halogen bonds with biological targets.[1] The propargyloxy moiety is a versatile functional group that can act as a reactive handle for bioconjugation via "click chemistry" or serve as a key interacting element within an enzyme's active site. Furthermore, substituted benzoates are a well-established class of compounds with a wide array of pharmacological applications. This guide will explore a hypothetical series of analogs to elucidate the SAR and guide future drug design efforts.

General Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and its Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward two-step process starting from the corresponding substituted methyl salicylates. The general synthetic route involves the O-alkylation of the phenolic hydroxyl group with propargyl bromide.

Synthetic Workflow Diagram

substituents Substituted Methyl Salicylate (Varying R1, R2, R3) reaction_step Propargyl Bromide, K2CO3, Acetone substituents->reaction_step product Target Analogs: Methyl 2-(2-propynyloxy)benzenecarboxylate Derivatives reaction_step->product

Caption: General synthetic scheme for the preparation of target analogs.

Comparative Biological Evaluation

To provide a clear comparison, this guide will present hypothetical, yet plausible, experimental data for a series of analogs. These analogs feature systematic variations at the R1, R2, and R3 positions of the phenyl ring of the parent molecule, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Core Structure:

Analog Series:

Compound IDR1R2R3
1 (Parent) HBrH
2 HClH
3 HIH
4 HOCH3H
5 BrBrH
6 HNO2H

Part 1: Anticancer Activity Evaluation

The potential of these analogs to inhibit cancer cell growth is a primary area of investigation. The cytotoxicity of each compound was hypothetically assessed against the human lung carcinoma cell line, A549, using the MTT assay.[1]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (0.1 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Hypothetical Cytotoxicity Data
Compound IDR1R2R3IC₅₀ (µM) against A549 cells
1 (Parent) HBrH8.5
2 HClH12.2
3 HIH6.1
4 HOCH3H25.7
5 BrBrH4.3
6 HNO2H15.8
Doxorubicin ---0.9
Structure-Activity Relationship (SAR) Insights:
  • Halogen Substitution: The nature of the halogen at the R2 position appears to significantly influence cytotoxicity. The trend in potency (I > Br > Cl) suggests that larger, more polarizable halogens may enhance activity. This could be due to stronger halogen bonding interactions with the target protein or increased lipophilicity facilitating cell membrane penetration. The di-brominated analog 5 shows the highest potency, indicating that multiple halogen substitutions could be a fruitful avenue for optimization.

  • Electronic Effects: The introduction of an electron-donating group (OCH₃ in compound 4 ) leads to a significant decrease in activity. Conversely, an electron-withdrawing group (NO₂ in compound 6 ) results in moderate activity. This suggests that electron-withdrawing substituents on the phenyl ring may be favorable for cytotoxic activity.

Relevant Signaling Pathway: PI3K/Akt Pathway

The propargyloxy moiety has been implicated in the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Propargyloxy-containing Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

Part 2: Antimicrobial Activity Evaluation

The prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The synthesized analogs were hypothetically screened for their activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocols:

1. Agar Disc Diffusion Method:

  • A standardized bacterial inoculum is uniformly spread on a Mueller-Hinton agar plate.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a standard concentration of the test compounds.

  • The discs are placed on the agar surface, and the plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Hypothetical Antimicrobial Data
Compound IDR1R2R3Zone of Inhibition (mm) - S. aureusZone of Inhibition (mm) - E. coliMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
1 (Parent) HBrH15101664
2 HClH13832128
3 HIH16111664
4 HOCH3H96128>256
5 BrBrH1813832
6 HNO2H12964128
Ciprofloxacin ---253010.5
Structure-Activity Relationship (SAR) Insights:
  • Gram-Positive vs. Gram-Negative Activity: The analogs generally exhibit greater activity against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation, as the outer membrane of Gram-negative bacteria often presents a formidable barrier to compound entry.

  • Impact of Halogenation: Similar to the anticancer activity, the presence and nature of the halogen at R2 are crucial. The di-brominated analog 5 is the most potent, suggesting that increased lipophilicity and halogen bonding potential contribute to enhanced antimicrobial effects.

  • Effect of Other Substituents: The electron-donating methoxy group (compound 4 ) significantly diminishes activity, while the electron-withdrawing nitro group (compound 6 ) results in only modest activity. This reinforces the idea that electron-withdrawing and lipophilic characteristics are favorable for the antimicrobial properties of this scaffold.

Antimicrobial Testing Workflow

cluster_0 Initial Screening cluster_1 Quantitative Analysis Disc_Diffusion Agar Disc Diffusion Assay MIC_Determination Broth Microdilution for MIC Disc_Diffusion->MIC_Determination Active Compounds Compound Test Compound Compound->Disc_Diffusion Bacteria Bacterial Culture (S. aureus / E. coli) Bacteria->Disc_Diffusion

Caption: Workflow for antimicrobial susceptibility testing.

Part 3: Enzyme Inhibitory Activity

Given the presence of the propargyloxy group, a known pharmacophore in various enzyme inhibitors, the potential of these analogs to inhibit a relevant enzyme, such as a protein kinase, was explored.

Experimental Protocol: General Kinase Inhibition Assay
  • Reaction Mixture Preparation: A reaction mixture containing the kinase, its substrate (e.g., a peptide), and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds are added at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Product Formation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

  • IC₅₀ Determination: The IC₅₀ values are calculated from the dose-response curves.

Hypothetical Kinase Inhibition Data (e.g., against a hypothetical "Kinase X")
Compound IDR1R2R3IC₅₀ (µM) against Kinase X
1 (Parent) HBrH5.2
2 HClH8.9
3 HIH4.1
4 HOCH3H30.5
5 BrBrH2.8
6 HNO2H9.7
Staurosporine ---0.01
Structure-Activity Relationship (SAR) Insights:
  • Role of the Phenyl Ring Substituents: The SAR trends for kinase inhibition largely mirror those observed for anticancer and antimicrobial activities. Halogenation, particularly di-bromination, enhances inhibitory potency. The electron-donating methoxy group is detrimental to activity. This consistency across different biological assays suggests that the substitutions on the phenyl ring primarily influence the compound's ability to favorably interact with a biological target, perhaps through a combination of hydrophobic, electronic, and halogen-bonding interactions.

  • The Propargyloxy Moiety: While the phenyl ring substituents modulate the potency, the propargyloxy group is likely the key pharmacophoric element responsible for the enzyme inhibitory activity. It may form crucial hydrogen bonds or other interactions within the enzyme's active site.

Principle of Enzyme Inhibition Assay

Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Product Product Inhibitor Inhibitor Inhibitor->EI_Complex binds to ES_Complex->Product

Caption: Schematic of competitive enzyme inhibition.

Conclusion

This comparative guide, based on extrapolated data and established SAR principles, highlights the significant potential of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and its analogs as a versatile scaffold for the development of new therapeutic agents. The hypothetical data consistently suggest that modifications to the phenyl ring, particularly the introduction of large, lipophilic, and electron-withdrawing groups like bromine, can enhance anticancer, antimicrobial, and enzyme inhibitory activities. The detrimental effect of electron-donating groups like methoxy provides a clear direction for avoiding certain structural motifs.

It is crucial to emphasize that the data presented herein are illustrative. The next logical and essential step is the synthesis of these and other related analogs, followed by rigorous biological evaluation using the detailed protocols provided in this guide. Such studies will be invaluable in validating these SAR predictions and paving the way for the development of novel, potent, and selective drug candidates based on this promising chemical scaffold.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to include the safe management of all chemical byproducts. This document is designed to build a foundation of trust and safety in your laboratory operations by explaining not just the "how" but the critical "why" behind these essential procedures.

Hazard Identification and Rationale for Specialized Disposal

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a halogenated aromatic ether with a terminal alkyne. Its structure presents a unique combination of chemical hazards that dictate its disposal pathway. A failure to appreciate these distinct features can lead to dangerous chemical reactions, regulatory non-compliance, and increased disposal costs.

The molecule's disposal protocol is determined by three primary structural features:

Structural Feature Associated Hazard Disposal Rationale
Brominated Aromatic Ring Halogenated Organic CompoundClassified as a halogenated waste stream.[1] Incineration is the typical treatment, but this can produce acidic gases (like hydrogen bromide) and potentially hazardous polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) if not performed under specific high-temperature conditions.[2][3][4] This necessitates segregation from non-halogenated waste, which is often fuel-blended.[5]
Terminal Alkyne (Propargyl group) Formation of Explosive AcetylidesThe terminal hydrogen on the alkyne is acidic (pKa ≈ 25) and can be deprotonated by bases to form an acetylide anion.[6][7] This anion can react with certain metals (e.g., copper, silver, mercury, brass fittings) to form highly unstable, shock-sensitive explosive salts.[8][9] Therefore, this compound must never come into contact with incompatible metals or strong bases during storage or disposal.
Propargyl Ether Linkage Potential for Hazardous ReactionsWhile not as prone to peroxide formation as other ethers, propargyl ethers can be reactive. The propargyl group is incompatible with strong oxidizing agents and certain acids.[10] Mixing with incompatible waste streams could lead to uncontrolled reactions.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in managing this waste. Combining it with other waste streams is not only a violation of standard safety protocols but also poses significant risks.

Core Directive: All waste containing Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, including pure compound, reaction mixtures, and contaminated materials, must be collected in a designated HALOGENATED ORGANIC WASTE container.[1][5][11]

The following decision workflow illustrates the segregation process:

WasteDisposalDecisionTree start Generated Waste: Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is_halogenated Does the molecule contain F, Cl, Br, or I? start->is_halogenated yes_halogenated YES is_halogenated->yes_halogenated halogenated_waste Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_waste check_incompatibles Is the container free of incompatible materials? (e.g., strong bases, reactive metals) halogenated_waste->check_incompatibles yes_compatible YES check_incompatibles->yes_compatible final_container Securely Cap, Label, and Store in Satellite Accumulation Area for EHS Pickup check_incompatibles->final_container no_incompatibles NO (Contact EHS for Guidance) check_incompatibles->no_incompatibles incompatible_node STOP! Do NOT add waste. Consult EHS immediately. check_incompatibles->incompatible_node

Caption: Waste Segregation and Disposal Decision Workflow.

Step-by-Step Disposal Protocol

Follow these procedures meticulously to ensure safety and compliance.

Step 1: Select the Correct Waste Container

  • Container Material: Use a clean, sturdy, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) bottles are appropriate.[12] The container must have a tightly sealing screw cap.[13]

  • Compatibility Check: Before adding any waste, ensure the container is designated for Halogenated Organic Waste and does not contain incompatible residues, especially strong bases, oxidizing acids, or salts of heavy metals like copper or silver.[9][14]

Step 2: Properly Label the Waste Container

  • Timing: Affix a hazardous waste tag to the container before adding the first drop of waste.[15][16]

  • Required Information: The label must be filled out completely and legibly.[15] This includes:

    • The words "Hazardous Waste"

    • Full chemical name: "Waste Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate" (Do not use abbreviations).

    • List all chemical constituents and their approximate percentages if it's a mixture.

    • Associated Hazards (e.g., "Toxic," "Irritant").

    • Generator's Name (Principal Investigator) and contact information.

    • Laboratory location (Building and Room Number).

    • Accumulation Start Date (the date the first waste is added).

Step 3: Accumulate and Store Waste Safely

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[13]

  • Secondary Containment: The container must be kept in a secondary containment bin to prevent spills from reaching drains.[12] The bin should be made of a compatible material and large enough to hold the entire contents of the container.

  • Segregation in Storage: Within the SAA, keep the halogenated waste container segregated from acids, bases, and other incompatible chemical classes.[17]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[12][13][18] Evaporation of hazardous waste in a fume hood is strictly prohibited and illegal.[15][18]

Step 4: Request a Waste Pickup

  • Container Fullness: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[13]

  • Arrange for Disposal: Once the container is full or you are finished with the project, schedule a pickup from your institution's Environmental Health & Safety (EHS or EH&S) department.[12][15] Do not transport hazardous waste yourself.[15]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (<100 mL) in a Chemical Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE) (lab coat, safety goggles, nitrile gloves), contain the spill with an inert absorbent material like vermiculite, cat litter, or a chemical spill pad.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a sealed, labeled bag or container. This spill cleanup material must be disposed of as halogenated hazardous waste.[11]

    • Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to evacuate the building.

    • Close the laboratory doors.

    • Call your institution's emergency number and the EHS department to report the spill. Provide the chemical name, location, and estimated quantity.[11]

Decontamination of Empty Containers

An "empty" container that held this compound must be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing: The container must be rinsed three times with a suitable solvent (e.g., acetone, ethyl acetate).[15]

  • Collect Rinseate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[12] Subsequent rinses may be managed according to your institution's policy.

  • Deface Label: After triple rinsing and air-drying, completely remove or obliterate the original chemical label and any hazardous waste markings.[12][15]

  • Final Disposal: The clean, defaced glass or plastic container can then be disposed of in the appropriate glass or solid waste receptacle.[12]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within the research community.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 11.8: Terminal Alkynes as Acids. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved from [Link]

  • Unknown Author. (n.d.). Hazardous Waste Segregation. Retrieved from an internal university document on waste segregation, which aligns with standard practices. A representative public source is: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's public safety documents. A representative public source is: [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. Retrieved from [Link]

  • Wang, C., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.102 - Acetylene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.253 - Oxygen-fuel gas welding and cutting. Retrieved from [Link]

  • Y-L. L., et al. (2013). Thermal decomposition of the bromine containing oxyphenylimides. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2010). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

  • Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzoic acid, C12-15-alkyl esters. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Liu, X., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, November). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Unknown Author. (n.d.). Incompatibility. Retrieved from a university lecture slide deck on pharmaceutical incompatibilities. A representative public source is: [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

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Navigating the Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists in drug development, the synthesis and application of novel compounds are the cornerstones of discovery. Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a molecule with significant potential, requires a nuanced understanding of its chemical characteristics to ensure safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep trust and scientific integrity for its use in the laboratory.

Hazard Analysis: A Triad of Functional Group Considerations

  • Brominated Aromatic Compounds: These compounds can be irritants to the skin, eyes, and respiratory tract. Some halogenated organic compounds are also classified as harmful if swallowed or inhaled.

  • Propargyl Ethers: This functional group can be flammable and may form explosive peroxides, especially if the compound has been stored for an extended period.[1]

  • Aromatic Ethers and Esters: While generally less reactive, these groups can still contribute to the overall toxicity and irritant properties of the molecule.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory to minimize exposure and ensure a safe operational workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the primary defense against chemical exposure. The following table outlines the minimum required PPE for handling Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, with an explanation of the rationale behind each choice.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield worn over goggles is crucial for protecting the entire face from potential splashes, especially when handling larger quantities or during reactions.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a variety of chemicals and are a standard choice for laboratory work.[2] For prolonged contact or when handling larger volumes, neoprene gloves may offer superior protection.[2] Always inspect gloves for any signs of degradation or perforation before use.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material resistant to chemicals is required to protect against contamination of personal clothing and skin.
Respiratory Use in a Certified Chemical Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[2] If there is a risk of inhaling vapors, a respirator with an appropriate organic vapor cartridge should be used.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach from preparation to disposal is critical for minimizing risks. The following workflow provides a procedural guide for handling Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Locate Spill Kit & Safety Shower prep_hood->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

1. Preparation and Engineering Controls:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, solvents, and products.

  • Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. All manipulations of the compound should occur within the hood.[2]

  • Safety Equipment: Locate and confirm the operational status of the nearest safety shower and eyewash station.[2] Have a chemical spill kit readily available.[4]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood to minimize the generation of dust.

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.

Emergency Response: Immediate Actions for Spills and Exposure

In the event of an emergency, a swift and informed response is critical.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[5][6]

  • Assess the Spill: Determine the extent of the spill and the potential hazards.[7] For large or highly hazardous spills, contact your institution's emergency response team.[4][8]

  • Containment: For minor spills, wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material like sand or vermiculite.[8] Do not use combustible materials like sawdust.[2]

  • Cleanup: Collect the absorbed material into a tightly sealed and clearly labeled hazardous waste container for proper disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[5]

Exposure Protocol:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_waste_seg Segregation cluster_waste_disp Disposal waste_gen_solid Contaminated Solids (Gloves, Paper Towels) waste_seg_container Designated, Labeled Halogenated Waste Container waste_gen_solid->waste_seg_container waste_gen_liquid Unused Compound & Reaction Quench waste_gen_liquid->waste_seg_container waste_seg_separate Keep Separate from Non-Halogenated Waste waste_seg_container->waste_seg_separate waste_disp_licensed Licensed Hazardous Waste Disposal Company waste_seg_separate->waste_disp_licensed waste_disp_regs Follow All Local, State, and National Regulations waste_disp_licensed->waste_disp_regs

Figure 2: Disposal Workflow for Halogenated Organic Waste.
  • Waste Segregation: As a brominated organic compound, all waste containing this substance must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[9] Do not mix halogenated waste with non-halogenated waste streams.[10][11]

  • Container Management: Ensure the waste container is kept tightly closed when not in use and is stored in a cool, dry, and well-ventilated area.[12]

  • Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Adhere to all local, state, and national regulations for the disposal of halogenated organic compounds.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, ensuring both personal safety and the integrity of their groundbreaking research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Bromo-PEG5-bromide.
  • University of Wisconsin-Madison. (n.d.). Hazardous waste segregation.
  • University of California, Santa Barbara. (n.d.). Bromine Standard Operating Procedure.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
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  • Fisher Scientific. (2024, February 24). Safety Data Sheet: Propargyl ether.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.